Technical Documentation Center

3-(4-Fluorophenyl)azetidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Fluorophenyl)azetidine hydrochloride
  • CAS: 1203681-55-3

Core Science & Biosynthesis

Foundational

Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry

An In-Depth Technical Guide to 3-(4-Fluorophenyl)azetidine Hydrochloride for Advanced Research Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a cornerstone in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(4-Fluorophenyl)azetidine Hydrochloride for Advanced Research

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a cornerstone in modern drug discovery.[1][2] Their significance lies in a unique combination of physicochemical properties conferred by the four-membered ring system. The inherent ring strain, approximately 25.4 kcal/mol, makes the azetidine scaffold reactive enough for facile synthetic elaboration while remaining significantly more stable and easier to handle than its three-membered aziridine counterpart.[1] This "sweet spot" of reactivity allows chemists to leverage strain-release reactions for downstream functionalization.[2]

From a medicinal chemistry perspective, the azetidine ring is a valuable bioisostere for commonly used groups like gem-dimethyl, phenyl, and tert-butyl moieties. Its rigid, three-dimensional structure introduces desirable sp³ character into otherwise flat molecules, which can lead to improved solubility, metabolic stability, and binding affinity by enabling more precise interactions with protein targets.[3] The nitrogen atom provides a convenient handle for modifying polarity and basicity, further enhancing its utility in drug design. Several FDA-approved drugs, including the kinase inhibitor cobimetinib and the antihypertensive agent azelnidipine, feature the azetidine motif, cementing its status as a privileged scaffold.[1]

This guide focuses on a specific, synthetically valuable derivative: 3-(4-Fluorophenyl)azetidine hydrochloride . The incorporation of a 4-fluorophenyl group at the 3-position introduces a key pharmacophore for modulating protein-ligand interactions, while the hydrochloride salt form enhances aqueous solubility and simplifies handling and formulation.[4] This compound serves as a critical building block for creating novel chemical entities aimed at a wide array of biological targets, particularly within the central nervous system and oncology.[4]

Physicochemical and Structural Properties

A comprehensive understanding of a compound's fundamental properties is critical for its effective use in research and development. The key physicochemical data for 3-(4-Fluorophenyl)azetidine hydrochloride are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₁ClFN[5][6]
Molecular Weight 187.64 g/mol [5][6]
CAS Number 1203681-55-3[6]
Appearance Solid[5]
Melting Point Data not available. For comparison, the related 3-fluoroazetidine hydrochloride melts at 127-131 °C.
Solubility The hydrochloride salt form is intended to enhance aqueous solubility. Specific quantitative data is not widely published.[4]
Topological Polar Surface Area (TPSA) 12.03 Ų[6]
Computed logP 1.9343[6]
SMILES String Cl.Fc1ccc(cc1)C2CNC2[5]
InChI Key QWBKLXZVUHGPFZ-UHFFFAOYSA-N[5]

Synthesis and Mechanistic Considerations

The synthesis of 3-aryl azetidines can be approached through several modern organic chemistry strategies. Common methods include the cyclization of 1,3-difunctionalized open-chain precursors and transition metal-catalyzed cross-coupling reactions.[7] The latter approach is particularly powerful for directly installing the aryl moiety onto a pre-formed azetidine core.

A robust and modular method for synthesizing 3-(4-Fluorophenyl)azetidine involves a palladium-catalyzed Suzuki or Hiyama cross-coupling reaction.[8] This approach offers high functional group tolerance and generally proceeds under mild conditions. The key is the coupling of an N-protected 3-halo- or 3-triflyloxy-azetidine with a corresponding (4-fluorophenyl)boronic acid (or derivative) or arylsilane.

Below is a diagram illustrating a generalized synthetic workflow, followed by a representative experimental protocol.

G cluster_0 Synthesis Workflow A N-Boc-3-oxoazetidine B N-Boc-3-hydroxyazetidine A->B Reduction (e.g., NaBH4) C N-Boc-3-iodoazetidine (or Triflate) B->C Activation (e.g., I2, PPh3, Imidazole or Tf2O, Pyridine) D N-Boc-3-(4-fluorophenyl)azetidine C->D Pd-Catalyzed Cross-Coupling E 3-(4-Fluorophenyl)azetidine Hydrochloride D->E Deprotection / Salt Formation (e.g., HCl in Dioxane) F 4-Fluorophenylboronic Acid F->D G cluster_1 Application in Scaffold-Based Drug Discovery Start 3-(4-Fluorophenyl)azetidine Hydrochloride Reaction Parallel Synthesis Platform (e.g., Acylation, Reductive Amination, Alkylation) Start->Reaction Library Diverse Chemical Library (Acids, Aldehydes, Alkyl Halides) Library->Reaction Product Array of Novel N-Substituted Azetidines Reaction->Product Screening High-Throughput Biological Screening Product->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound SAR->Lead

Sources

Exploratory

An In-Depth Technical Guide to 3-(4-Fluorophenyl)azetidine Hydrochloride: Structure, Synthesis, and Application

Executive Summary: This whitepaper provides a comprehensive technical overview of 3-(4-Fluorophenyl)azetidine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. We delve into its core molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This whitepaper provides a comprehensive technical overview of 3-(4-Fluorophenyl)azetidine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. We delve into its core molecular structure, exploring the synergistic effects of the strained azetidine ring and the electronically significant fluorophenyl moiety. This guide offers detailed protocols for its synthesis and characterization, discusses its pivotal role in drug discovery, and outlines essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in the design of novel therapeutics.

Introduction: The Significance of a Privileged Scaffold

In the landscape of drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as "privileged scaffolds" due to their unique combination of features.[1][2] Their inherent ring strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, provides a balance of stability and controlled reactivity.[3] This conformational rigidity and three-dimensional character can lead to improved metabolic stability, enhanced solubility, and higher binding affinity for biological targets.[1][4]

3-(4-Fluorophenyl)azetidine hydrochloride incorporates this valuable azetidine motif with a 4-fluorophenyl group, a substitution pattern frequently employed in medicinal chemistry to enhance biological activity and modulate metabolic pathways.[5] This guide will elucidate the structural and chemical nuances of this compound, providing a foundational understanding for its strategic application in research and development.

Molecular Structure and Physicochemical Properties

The defining characteristics of 3-(4-Fluorophenyl)azetidine hydrochloride stem from the interplay of its three primary components: the azetidine ring, the 4-fluorophenyl group, and the hydrochloride salt form.

Core Structural Features

The molecule consists of a central four-membered azetidine ring to which a 4-fluorophenyl group is attached at the 3-position.

  • Azetidine Ring: This saturated heterocycle is characterized by significant ring strain (approx. 25.4 kcal/mol), which influences its bond angles and reactivity.[3] Despite the strain, it is considerably more stable and easier to handle than aziridine.[3] The nitrogen atom within the ring acts as a hydrogen bond acceptor and imparts basicity.

  • 4-Fluorophenyl Group: The incorporation of a fluorine atom at the para-position of the phenyl ring is a strategic choice in medicinal chemistry. Fluorine's high electronegativity can influence the electronic properties of the aromatic ring, potentially enhancing binding interactions with target proteins.[6] Crucially, the carbon-fluorine bond is very strong, which can block metabolic oxidation at that position by cytochrome P450 enzymes, thereby increasing the molecule's metabolic stability and half-life.[5]

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which protonates the basic nitrogen of the azetidine ring. This salt form significantly enhances the compound's solubility in aqueous media, a critical attribute for biological assays and potential drug formulations.[7]

Physicochemical and Spectroscopic Data

A thorough characterization is essential for confirming the identity and purity of 3-(4-Fluorophenyl)azetidine hydrochloride.

PropertyValueSource
Molecular Formula C₉H₁₁ClFN[8][9]
Molecular Weight 187.64 g/mol [8][9]
Appearance White to off-white solid[9]
SMILES FC1=CC=C(C2CNC2)C=C1.[H]Cl[8]
InChI Key QWBKLXZVUHGPFZ-UHFFFAOYSA-N[9]
CAS Number 1203681-55-3[8]

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are primary tools for structural elucidation. The proton NMR spectrum will typically show characteristic signals for the aromatic protons of the fluorophenyl ring and the aliphatic protons of the azetidine ring. The fluorine atom will cause splitting of adjacent proton and carbon signals, providing further structural confirmation.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the parent compound. For the free base, 3-(4-Fluorophenyl)azetidine, the expected monoisotopic mass is approximately 151.08 Da.[10] The protonated molecule [M+H]⁺ would have an m/z of approximately 152.09.[10]

The following diagram illustrates the logical relationship between the molecule's structural components and its resulting properties.

G cluster_0 Structural Components cluster_1 Physicochemical & Pharmacokinetic Properties A Azetidine Ring P1 Ring Strain & Reactivity A->P1 imparts P2 3D Conformation & Rigidity A->P2 provides B 4-Fluorophenyl Group P3 Metabolic Stability (P450 Blockade) B->P3 enhances P4 Target Binding Interactions B->P4 modulates C Hydrochloride Salt P5 Aqueous Solubility C->P5 improves P2->P4 influences

Fig. 1: Relationship between structural features and key properties.

Synthesis and Characterization

The synthesis of 3-substituted azetidines can be achieved through various synthetic routes, often involving intramolecular cyclization reactions.[3][11] A common approach involves the cyclization of a suitably functionalized 1,3-propanolamine derivative.

Representative Synthetic Protocol

The following protocol is a generalized, representative method for the synthesis of a protected 3-(4-Fluorophenyl)azetidine, followed by deprotection and salt formation. This protocol is illustrative and requires optimization based on laboratory conditions.

Step 1: Synthesis of a Suitable Precursor (e.g., 1-Benzhydryl-3-(4-fluorophenyl)azetidin-3-ol) This step often involves the reaction of an N-protected azetidinone with a Grignard or organolithium reagent derived from 1-bromo-4-fluorobenzene.

Step 2: Reductive Deoxygenation The hydroxyl group is removed, often via a Barton-McCombie deoxygenation or conversion to a tosylate/mesylate followed by reduction with a hydride source.

Step 3: Deprotection and Salt Formation

  • Objective: To remove the protecting group (e.g., benzhydryl) from the azetidine nitrogen and form the final hydrochloride salt.

  • Reagents & Equipment:

    • Protected 3-(4-Fluorophenyl)azetidine intermediate

    • Palladium on carbon (Pd/C, 10 wt. %) or Palladium hydroxide on carbon (Pearlman's catalyst)[12]

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen source (H₂ gas balloon or Parr hydrogenator)

    • Hydrochloric acid (HCl) solution (e.g., 2M in diethyl ether or as HCl gas)

    • Reaction flask, magnetic stirrer, filtration apparatus (e.g., Celite pad)

  • Procedure: a. Dissolve the protected azetidine intermediate in methanol in a suitable reaction flask. b. Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The amount is typically 5-10 mol% relative to the substrate. c. Seal the flask, evacuate the atmosphere, and replace it with hydrogen gas (H₂). Maintain a positive pressure of H₂ using a balloon or set the desired pressure on a Parr apparatus (e.g., 40-50 psi).[12] d. Stir the reaction vigorously at room temperature. e. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. f. Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen. g. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with additional methanol to ensure complete recovery of the product. h. Concentrate the filtrate under reduced pressure to yield the crude free base of 3-(4-Fluorophenyl)azetidine as an oil or solid. i. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). j. Slowly add a solution of HCl (e.g., 1.1 equivalents in diethyl ether) with stirring. k. Self-Validation: A white precipitate of 3-(4-Fluorophenyl)azetidine hydrochloride should form. l. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and elemental analysis.

The following diagram outlines the general workflow for synthesis and purification.

G A Step 1: Precursor Synthesis B Step 2: Reductive Deoxygenation A->B C Step 3: Catalytic Deprotection (H₂/Pd) B->C D Filtration (Remove Catalyst) C->D E HCl Salt Formation D->E F Isolation & Drying E->F G Final Product: 3-(4-Fluorophenyl)azetidine HCl F->G

Sources

Foundational

An In-depth Technical Guide to 3-(4-Fluorophenyl)azetidine Hydrochloride

Executive Summary This guide provides a comprehensive technical overview of 3-(4-Fluorophenyl)azetidine hydrochloride (CAS No. 1203681-55-3), a critical building block in modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical overview of 3-(4-Fluorophenyl)azetidine hydrochloride (CAS No. 1203681-55-3), a critical building block in modern medicinal chemistry. We will delve into its physicochemical properties, robust synthesis methodologies, and strategic applications in drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors, offering expert insights into the rationale behind its use and detailed protocols for its application.

Introduction: The Strategic Value of Fluorinated Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital in drug discovery.[1] Their unique structural features, such as high ring strain and a sp³-rich character, often lead to improved pharmacokinetic properties, including enhanced solubility and metabolic stability, when incorporated into drug candidates.[1][2] The azetidine scaffold serves as a valuable bioisostere for larger, more flexible rings like pyrrolidines or piperidines, offering a rigid vector to explore chemical space and optimize ligand-receptor interactions.[3]

The introduction of a fluorine atom, particularly on a phenyl ring, is a well-established strategy in medicinal chemistry to modulate a molecule's electronic properties, pKa, lipophilicity, and metabolic fate.[4][5] The 4-fluorophenyl substituent on the azetidine core in the title compound, 3-(4-Fluorophenyl)azetidine, combines the benefits of both motifs. This strategic combination can enhance binding affinity, block metabolic oxidation on the phenyl ring, and improve overall pharmacokinetic profiles.[4] The hydrochloride salt form further improves the compound's handling and solubility in aqueous media for various synthetic and biological applications.[6]

Physicochemical Properties and Specifications

Accurate characterization is the foundation of reproducible science. The key properties of 3-(4-Fluorophenyl)azetidine hydrochloride are summarized below.

PropertyValueSource
CAS Number 1203681-55-3Internal Data
Molecular Formula C₉H₁₀FN · HCl
Molecular Weight 187.64 g/mol
Appearance Solid
SMILES Cl.Fc1ccc(cc1)C1CNC1
InChI Key QWBKLXZVUHGPFZ-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The synthesis of 3-aryl azetidines is a non-trivial process that requires careful selection of precursors and reaction conditions. A common and effective strategy involves the cyclization of a suitably functionalized propane-1,3-diol derivative.

Representative Synthetic Workflow

A robust pathway to synthesize 3-aryl azetidines often starts from diethyl malonate and involves a palladium-catalyzed Suzuki coupling to introduce the aryl moiety, followed by reduction and cyclization. The final deprotection and salt formation yield the desired product.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Arylation and Cyclization cluster_2 Phase 3: Deprotection and Salt Formation A 1,3-Propanediol Derivative B N-Protected Intermediate (e.g., Boc-protected) A->B Protection (e.g., Boc₂O) C Introduction of Leaving Groups (e.g., Mesylation, Tosylation) B->C Activation of Hydroxyls D N-Boc-3-(4-fluorophenyl)azetidine C->D Intramolecular Cyclization (Base-mediated) E 3-(4-Fluorophenyl)azetidine (Free Base) D->E Acidic Deprotection (e.g., TFA, HCl in Dioxane) F 3-(4-Fluorophenyl)azetidine HCl (Final Product) E->F Salt Formation (HCl)

Caption: A generalized synthetic workflow for 3-Aryl-Azetidines.

Detailed Experimental Protocol (Illustrative)
  • Step 1: Protection & Activation: Start with 2-(4-fluorophenyl)propane-1,3-diol. The primary amine precursor is protected, commonly with a Boc (tert-butyloxycarbonyl) group. The diol is then activated by converting the hydroxyl groups into better leaving groups, such as mesylates or tosylates, by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like triethylamine.

    • Causality: The Boc group is chosen for its stability under various reaction conditions and its ease of removal under acidic conditions. Activating the hydroxyls is critical for the subsequent intramolecular nucleophilic substitution (cyclization) to proceed efficiently.

  • Step 2: Intramolecular Cyclization: The resulting bis-mesylate or bis-tosylate is treated with a strong base (e.g., sodium hydride) to deprotonate the protected amine, which then acts as an intramolecular nucleophile, displacing the leaving groups to form the N-Boc-3-(4-fluorophenyl)azetidine ring.

    • Causality: The high ring strain of the azetidine makes this cyclization challenging, necessitating a strong base and good leaving groups to drive the reaction forward.[2]

  • Step 3: Deprotection and Salt Formation: The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dioxane, diethyl ether) and treated with a solution of hydrochloric acid. This cleaves the Boc group and simultaneously forms the hydrochloride salt, which often precipitates from the solution and can be isolated by filtration.

    • Self-Validation: The reaction progress is monitored by TLC or LC-MS. The final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery & Development

3-(4-Fluorophenyl)azetidine hydrochloride is a versatile building block used to introduce a rigid, polar, and metabolically stable scaffold into drug candidates.

Key Strategic Roles:
  • Bioisosteric Replacement: It can replace larger rings like piperidine or pyrrolidine to improve properties such as solubility and metabolic stability while maintaining or improving target affinity.[3]

  • Vectorial Orientation: The rigid azetidine ring provides a well-defined exit vector for further functionalization, allowing chemists to precisely orient substituents toward specific binding pockets in a target protein.

  • Modulation of Physicochemical Properties: The fluorophenyl group enhances metabolic stability by blocking para-hydroxylation, a common metabolic pathway.[4] The azetidine nitrogen can act as a hydrogen bond acceptor, and in its protonated state, a hydrogen bond donor, contributing to target engagement.

G cluster_0 Core Building Block cluster_1 Functionalization Reaction cluster_2 Resulting Drug Scaffold A 3-(4-Fluorophenyl)azetidine HCl B N-Alkylation / N-Arylation A->B C Reductive Amination A->C D Amide Coupling A->D E Complex Drug Candidate (e.g., Kinase Inhibitor, GPCR Ligand) B->E Forms C-N bond C->E Forms C-N bond D->E Forms Amide bond

Caption: Incorporation of the azetidine core into advanced drug scaffolds.

Analytical Characterization & Quality Control

Ensuring the purity and identity of this building block is paramount for its successful use in multi-step syntheses.

Analysis MethodExpected ResultsPurpose
¹H NMR Complex multiplets for the azetidine ring protons (CH and CH₂), distinct aromatic signals for the 4-fluorophenyl group, and a broad singlet for the N-H₂⁺ proton.Confirms structural integrity and proton environment.
¹⁹F NMR A singlet or triplet (depending on coupling) in the aryl fluoride region.Confirms the presence and position of the fluorine atom.
LC-MS A single major peak in the chromatogram with the expected mass-to-charge ratio for the free base [M+H]⁺.Assesses purity and confirms molecular weight.
Elemental Analysis Percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values for C₉H₁₁ClFN.Confirms elemental composition and purity.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling procedures must be followed.

  • Safety Precautions: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Use in a well-ventilated area or a fume hood.

  • Handling: Do not eat, drink, or smoke when handling this product.[8] Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[7]

Conclusion

3-(4-Fluorophenyl)azetidine hydrochloride is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique combination of a rigid, sp³-rich azetidine core and a metabolically stabilized fluorophenyl group provides a powerful platform for designing next-generation therapeutics with optimized ADME (absorption, distribution, metabolism, and excretion) properties. The synthetic routes, while requiring careful execution, are well-established, making this building block accessible for a wide range of drug discovery programs. Understanding its properties, synthesis, and strategic application is key to unlocking its full potential in the development of novel and effective medicines.

References

  • Cheekatla, S. R. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved January 28, 2026, from [Link]

  • Journal of Pharmacy and Pharmacology. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 28, 2026, from [Link]

  • DC Chemicals. (2026, January 23). 3-(Fluoromethyl)azetidine hydrochloride MSDS. Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • MDPI. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 4,8,12,15,15-Pentamethyltricyclo[9.3.1.03,8]pentadecane. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved January 28, 2026, from [Link]

  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. Retrieved January 28, 2026, from [Link]

  • ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(4-Fluorophenyl)azetidine

Abstract This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-(4-Fluorophenyl)azetidine, a heterocyclic compound of significant interest to researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-(4-Fluorophenyl)azetidine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide emphasizes the established methodologies for determining its key physicochemical parameters. By providing detailed, step-by-step protocols and the scientific rationale behind them, this document serves as a practical resource for the experimental characterization of 3-(4-Fluorophenyl)azetidine and similarly structured compounds. The guide covers essential properties including melting and boiling points, pKa, solubility, and spectral analysis, offering a foundational understanding for its application in medicinal chemistry and drug design.

Introduction: The Significance of 3-(4-Fluorophenyl)azetidine in Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocycles that have garnered considerable attention in medicinal chemistry.[1][2] Their strained ring system provides a unique three-dimensional scaffold that can impart favorable pharmacokinetic properties, such as improved metabolic stability and aqueous solubility, when incorporated into drug candidates.[3] The 3-aryl azetidine motif, in particular, is a valuable building block in the synthesis of a wide range of biologically active compounds.[4]

The subject of this guide, 3-(4-Fluorophenyl)azetidine, incorporates a fluorine atom on the phenyl ring. Fluorine substitution is a common strategy in drug design to modulate electronic properties, lipophilicity, and metabolic stability. Understanding the fundamental physicochemical characteristics of this compound is therefore crucial for its effective utilization in the development of novel therapeutics.

This guide will delve into the theoretical and practical aspects of characterizing 3-(4-Fluorophenyl)azetidine, providing a robust framework for its scientific investigation.

Molecular Identity and Structure

A clear understanding of the molecular identity of 3-(4-Fluorophenyl)azetidine is the cornerstone of any physicochemical analysis.

Identifier Value Source
Chemical Name 3-(4-Fluorophenyl)azetidine-
Molecular Formula C₉H₁₀FN[5]
Molecular Weight 151.18 g/mol [5]
CAS Number 1203796-58-0[5]
Canonical SMILES C1C(CN1)C2=CC=C(C=C2)F[6]
InChI InChI=1S/C9H10FN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2[6]

The hydrochloride salt of this compound, 3-(4-Fluorophenyl)azetidine hydrochloride, is a common form for handling and storage.

Identifier Value Source
Molecular Formula C₉H₁₁ClFN
Molecular Weight 187.64 g/mol
CAS Number 1203681-55-3[7]
Physical Form Solid

Thermal Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide information about the purity and physical state of a compound under different temperatures.

Melting Point of 3-(4-Fluorophenyl)azetidine Hydrochloride

The hydrochloride salt is a solid at room temperature. While no specific experimental melting point is readily available in the literature, its determination is a standard procedure for assessing the purity of the synthesized compound.

A standard capillary melting point apparatus can be used for this determination.

Caption: Workflow for Melting Point Determination.

Causality Behind Experimental Choices:

  • Finely powdered sample: Ensures uniform heat distribution.

  • Slow heating rate: Allows for thermal equilibrium between the sample, thermometer, and heating block, leading to an accurate measurement.

Boiling Point of 3-(4-Fluorophenyl)azetidine

The free base of 3-(4-Fluorophenyl)azetidine is expected to be a liquid at room temperature, similar to the parent azetidine which has a boiling point of 61-62 °C.[8] The introduction of the 4-fluorophenyl group will significantly increase the molecular weight and intermolecular forces, leading to a higher boiling point.

The boiling point can be determined by distillation.

Caption: Workflow for Boiling Point Determination.

Causality Behind Experimental Choices:

  • Boiling chips: Promote smooth boiling and prevent bumping.

  • Thermometer placement: The bulb of the thermometer should be just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

Acidity and Basicity: The pKa Value

The pKa is a critical parameter for any compound intended for pharmaceutical use, as it governs the extent of ionization at a given pH. This, in turn, influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. The azetidine nitrogen is basic and will be protonated at physiological pH.

The pKa of the parent azetidine is 11.29.[8] The electron-withdrawing nature of the 4-fluorophenyl group is expected to decrease the basicity of the azetidine nitrogen, resulting in a lower pKa value for 3-(4-Fluorophenyl)azetidine compared to the parent compound.

Potentiometric titration is a highly accurate method for determining pKa values.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Causality Behind Experimental Choices:

  • Standardized titrant: Ensures the concentration of the titrant is accurately known for precise calculations.

  • Calibrated pH meter: Essential for accurate pH measurements.

  • Half-equivalence point: At this point in the titration of a weak base with a strong acid, the concentrations of the protonated and unprotonated forms of the base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

Solubility Profile

Solubility is a key determinant of a drug's bioavailability. The solubility of 3-(4-Fluorophenyl)azetidine in both aqueous and organic solvents is important for its formulation and for understanding its behavior in biological systems. The parent azetidine is miscible with water.[8] The presence of the lipophilic 4-fluorophenyl group in 3-(4-Fluorophenyl)azetidine will likely decrease its aqueous solubility compared to the parent compound.

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Caption: Workflow for Aqueous Solubility Determination.

Causality Behind Experimental Choices:

  • Excess solid: Ensures that the solution is saturated.

  • Constant temperature: Solubility is temperature-dependent.

  • Equilibration time: Allows the system to reach a state of equilibrium between the dissolved and undissolved compound.

  • Filtration: Removes any undissolved particles that would lead to an overestimation of the solubility.

Lipophilicity: Partition Coefficient (LogP)

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, and ability to cross cell membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. A predicted XlogP value for 3-(4-fluorophenyl)azetidine is 1.4.[6]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of 3-(4-Fluorophenyl)azetidine is expected to show characteristic signals for the aromatic protons on the fluorophenyl ring and the aliphatic protons of the azetidine ring. The protons on the azetidine ring will likely appear as complex multiplets due to spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms attached to the fluorine will exhibit splitting due to C-F coupling.

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic C-H7.0 - 8.0115 - 165
Azetidine C-H (adjacent to N)3.0 - 4.040 - 60
Azetidine C-H2.0 - 3.020 - 40
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch (secondary amine)3300 - 3500 (moderate, sharp)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C stretch (aromatic)1450 - 1600
C-N stretch1000 - 1350
C-F stretch1000 - 1400
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of 3-(4-Fluorophenyl)azetidine would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula. Predicted mass spectrometry data shows an [M+H]⁺ peak at m/z 152.08701.[6]

Conclusion

While direct experimental data for the physicochemical characteristics of 3-(4-Fluorophenyl)azetidine is not extensively documented in public literature, this guide provides a comprehensive framework for its systematic characterization. By following the detailed protocols for determining melting point, boiling point, pKa, and solubility, researchers can generate the necessary data to fully understand the properties of this important medicinal chemistry building block. The provided spectroscopic information offers a basis for structural confirmation and purity assessment. A thorough understanding of these physicochemical parameters is paramount for the rational design and development of novel drug candidates based on the 3-(4-Fluorophenyl)azetidine scaffold.

References

  • Azetidine. In: Wikipedia. ; 2023. [Link]

  • 3-(4-fluorophenyl)azetidine hydrochloride. PubChemLite. [Link]

  • Hashim OS, et al. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. 2022;6(3):553-558. [Link]

  • Mughal H, Szostak M. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Published online March 24, 2021. [Link]

  • Mughal H, Szostak M. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. 2021;19(15):3367-3387. [Link]

  • Mass Spectrometric and FTIR Spectroscopic Identification of FeF4 Molecules in Gaseous Phase. ResearchGate. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • van der Veen MA, et al. Development of Methods for the Determination of pKa Values. PMC. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • Determination of p K a values of fluorocompounds in water using 19 F NMR. ResearchGate. [Link]

  • pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. [Link]

  • A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC. [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. Diva-portal.org. [Link]

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. [Link]

  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. [Link]

  • Chemical Properties of Azetidine (CAS 503-29-7). Cheméo. [Link]

  • Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Spectroscopy. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Azetidines – Knowledge and References. Taylor & Francis. [Link]

  • Azetidine hydrochloride. Synthonix. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 3-(4-Fluorophenyl)azetidine Hydrochloride

Foreword: The Critical Role of Solubility in Drug Development For researchers, scientists, and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Development

For researchers, scientists, and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful therapeutic design. Poor solubility is a primary contributor to suboptimal drug efficacy, impacting everything from formulation to bioavailability. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 3-(4-Fluorophenyl)azetidine hydrochloride, a versatile building block in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively published, this document will equip you with the foundational knowledge and robust experimental protocols necessary to generate this critical data in your own laboratory settings. We will delve into the theoretical underpinnings of solubility, the practical execution of standardized assays, and the key physicochemical factors that govern the dissolution of this and similar amine hydrochloride salts.

Physicochemical Profile of 3-(4-Fluorophenyl)azetidine Hydrochloride

A thorough understanding of a compound's intrinsic properties is paramount to predicting and interpreting its solubility behavior. 3-(4-Fluorophenyl)azetidine hydrochloride is a salt of a secondary amine. The hydrochloride salt form is often utilized to enhance the aqueous solubility of parent amine compounds.[1][2]

Key Molecular Characteristics:

PropertyValue/InformationSource
Molecular Formula C₉H₁₁ClFN[3]
Molecular Weight 187.64 g/mol [3]
Structure Azetidine ring substituted with a 4-fluorophenyl group[3]
General Solubility Expected to be soluble in water and polar organic solvents.[1][2]
Predicted XlogP 1.4 - 1.9[3]
pKa of Azetidine (conjugate acid) ~11.29[4]

The pKa of the azetidine ring is a critical parameter. As a basic compound, its ionization state, and therefore its aqueous solubility, will be highly dependent on the pH of the medium.[5][6] The hydrochloride salt form indicates that the azetidine nitrogen is protonated, which generally leads to increased water solubility compared to the free base.

The Science of Solubility: Theoretical Framework

The solubility of an API is a thermodynamic equilibrium, representing the maximum amount of the substance that can dissolve in a given solvent system at a specific temperature and pressure.[7] For an ionizable compound like 3-(4-Fluorophenyl)azetidine hydrochloride, the solubility is significantly influenced by the pH of the aqueous medium.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

The relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a compound is described by the Henderson-Hasselbalch equation. For a basic compound like 3-(4-Fluorophenyl)azetidine, the equilibrium in an aqueous solution is as follows:

R₂NH₂⁺ (ionized, more soluble) ⇌ R₂NH (un-ionized, less soluble) + H⁺

The solubility of amine hydrochlorides generally increases as the pH of the solution decreases.[5] At a lower pH (more acidic), the equilibrium shifts to the left, favoring the protonated, ionized form, which is more readily solvated by water molecules. Conversely, as the pH increases (more basic), the equilibrium shifts to the right, leading to the formation of the less soluble free base, which may precipitate out of solution.

A common phenomenon observed with hydrochloride salts at very low pH is the "common ion effect," where the high concentration of chloride ions from the acidic medium can slightly decrease the solubility of the salt.[8]

Impact of Temperature on Solubility

Temperature is another critical factor influencing solubility. The dissolution of a solid in a liquid can be either an endothermic (absorbs heat) or exothermic (releases heat) process.[9]

  • Endothermic Dissolution: If heat is required to break the crystal lattice of the solid, an increase in temperature will favor dissolution, leading to higher solubility. This is the most common scenario for solids dissolving in liquids.[9][10]

  • Exothermic Dissolution: In some cases, the heat released upon solvation is greater than the energy required to break the crystal lattice. For these substances, solubility decreases as temperature increases.[9]

To accurately characterize the solubility of 3-(4-Fluorophenyl)azetidine hydrochloride, it is essential to perform solubility studies at controlled temperatures, often at physiologically relevant temperatures such as 37 °C for biopharmaceutical applications.[11][12]

Experimental Determination of Solubility: Protocols and Best Practices

A standardized and well-controlled experimental approach is crucial for obtaining reliable and reproducible solubility data. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[13]

Equilibrium Solubility Determination via the Shake-Flask Method

This method involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached.

Protocol:

  • Preparation of Solvent Systems: Prepare a series of aqueous buffers at different pH values, typically spanning the physiological range (e.g., pH 1.2, 4.5, and 6.8 as recommended by WHO guidelines for Biopharmaceutics Classification System (BCS) studies).[11] Other organic solvents of interest (e.g., ethanol, methanol, DMSO) should also be prepared.

  • Addition of Compound: Add an excess amount of 3-(4-Fluorophenyl)azetidine hydrochloride to a known volume of each solvent system in a sealed container (e.g., a glass vial). The presence of undissolved solid at the end of the experiment is necessary to confirm that equilibrium has been reached.[13]

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period. The time required to reach equilibrium can vary and may need to be determined experimentally, but 24 to 48 hours is often sufficient.[13]

  • Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Subsequently, separate the saturated solution from the excess solid by filtration (using a filter that does not adsorb the compound) or centrifugation.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectrophotometry.[14]

  • Data Analysis: Calculate the solubility in units such as mg/mL or mol/L. For pH-dependent solubility, plot the solubility as a function of pH.

Diagram of the Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Prepare Solvent Systems (e.g., pH buffers, organic solvents) add_compound Add Excess Compound to Solvent prep_solvent->add_compound agitate Agitate at Constant Temperature (e.g., 24-48 hours) add_compound->agitate phase_sep Phase Separation (Filtration/Centrifugation) agitate->phase_sep quantify Quantify Concentration (e.g., HPLC, UV-Vis) phase_sep->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for determining equilibrium solubility.

Kinetic Solubility Assessment

In early drug discovery, kinetic solubility assays are often employed for higher throughput screening. These methods typically involve dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer. The concentration at which precipitation is first observed is taken as the kinetic solubility. While faster, these methods can sometimes overestimate solubility as they can lead to the formation of supersaturated solutions.

Factors Influencing the Solubility of 3-(4-Fluorophenyl)azetidine Hydrochloride

Several factors beyond pH and temperature can influence the measured solubility of 3-(4-Fluorophenyl)azetidine hydrochloride.

  • Crystal Polymorphism: The crystalline form of the solid can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is important to characterize the solid form used in solubility studies.

  • Presence of Other Solutes: The presence of salts or other excipients in a formulation can alter the solubility of the API.

  • Solvent Polarity: As a polar, ionic compound, 3-(4-Fluorophenyl)azetidine hydrochloride is expected to be more soluble in polar solvents like water, methanol, and ethanol, and less soluble in non-polar solvents like hexane or toluene.

Diagram of Factors Influencing Solubility

G cluster_physchem Physicochemical Properties cluster_env Environmental Factors solubility Solubility of 3-(4-Fluorophenyl)azetidine HCl pka pKa pka->solubility logp LogP logp->solubility crystal Crystal Form crystal->solubility ph pH ph->solubility temp Temperature temp->solubility solvent Solvent System solvent->solubility

Caption: Interplay of factors affecting solubility.

Conclusion and Future Directions

The solubility of 3-(4-Fluorophenyl)azetidine hydrochloride is a critical parameter that dictates its utility in drug development. This guide has provided a comprehensive framework for understanding and experimentally determining its solubility profile. By applying the principles of pH-dependent solubility, the effects of temperature, and standardized experimental protocols, researchers can generate the high-quality data needed to inform formulation strategies and advance their research. Given the importance of this compound as a synthetic intermediate, future work should focus on generating and publishing quantitative solubility data in a range of pharmaceutically relevant solvents and buffer systems.

References

  • World Health Organization. (n.d.). Annex 4. WHO. Retrieved from [Link]

  • University of Huddersfield Research Portal. (2016, December 16). Solubility Determinations for Pharmaceutical API. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • ResearchGate. (2025, August 6). (PDF) Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenyl)azetidine. PubChem. Retrieved from [Link]

  • Scribd. (n.d.). USP 42 Description & Relative Solubility. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-fluorophenoxy)azetidine hydrochloride (C9H10FNO). Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-fluorophenyl)azetidine hydrochloride (C9H10FN). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001, August). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ECA Academy. (2016, March 9). FDA Guideline on Dissolution Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • PubMed. (2009, June 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Retrieved from [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Chin Pharm J. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chin Pharm J, 51(10), 777-779. Retrieved from [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • ResearchGate. (2025, November 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Retrieved from [Link]

  • ChemBK. (n.d.). 3-[(4-fluorophenyl)methyl]azetidine hydrochloride. Retrieved from [Link]

  • ORCA - Cardiff University. (2021, July 8). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -. Retrieved from [Link]

  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(4-Fluorophenyl)azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract The azetidine scaffold is a privileged structure in modern medicinal chemistry, conferring unique three-dimensional geometry and favorable pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, conferring unique three-dimensional geometry and favorable pharmacokinetic properties to bioactive molecules. Within this class, 3-substituted azetidine derivatives have garnered significant attention for their therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. This technical guide focuses on 3-(4-Fluorophenyl)azetidine hydrochloride, a compound whose specific mechanism of action is not yet fully elucidated in publicly available literature. Drawing upon established principles of medicinal chemistry and the known pharmacology of structurally related analogues, this document proposes a putative mechanism of action centered on the modulation of monoamine transporters. We provide a comprehensive, field-proven framework for the experimental validation of this hypothesis, complete with detailed protocols and data interpretation strategies. This guide is intended to serve as a roadmap for researchers and drug development professionals seeking to characterize the pharmacological profile of this and similar compounds.

Introduction: The Azetidine Scaffold in CNS Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable motifs in the design of novel therapeutics.[1] Their inherent ring strain and sp³-rich character offer a unique conformational rigidity that can enhance binding affinity and metabolic stability.[1] The incorporation of an azetidine ring can also improve aqueous solubility and other critical ADME (absorption, distribution, metabolism, and excretion) properties.

Compounds featuring the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and potent modulation of CNS targets.[2][3] Notably, the 3-aryl-azetidine framework is a recurring structural theme in compounds designed to interact with monoamine transporters, which are critical regulators of neurotransmission.

This guide puts forth the hypothesis that 3-(4-Fluorophenyl)azetidine hydrochloride is a monoamine reuptake inhibitor , and provides a detailed experimental strategy to rigorously test this proposed mechanism of action.

Proposed Mechanism of Action: A Monoamine Reuptake Inhibitor

Based on its structural features, we hypothesize that 3-(4-Fluorophenyl)azetidine hydrochloride functions as an inhibitor of one or more of the following monoamine transporters:

  • Dopamine Transporter (DAT)

  • Serotonin Transporter (SERT)

  • Norepinephrine Transporter (NET)

This hypothesis is grounded in the following key observations:

  • The 3-Phenylazetidine Core: This scaffold is structurally analogous to the core of many known monoamine reuptake inhibitors. The azetidine nitrogen can act as a protonated amine at physiological pH, a key feature for interaction with the binding pockets of these transporters.

  • The 4-Fluorophenyl Moiety: The presence of a fluorine atom on the phenyl ring is a common feature in many CNS-active drugs, including the selective serotonin reuptake inhibitor (SSRI) citalopram.[4] Fluorine substitution can enhance metabolic stability by blocking potential sites of oxidation and can also influence binding affinity through specific electronic interactions within the target protein.[5]

The overall structure of 3-(4-Fluorophenyl)azetidine hydrochloride bears a resemblance to atypical dopamine uptake inhibitors and some triple reuptake inhibitors (TRIs).[6][7] Therefore, it is plausible that this compound may exhibit activity at DAT, SERT, and/or NET, leading to an increase in the synaptic concentrations of their respective neurotransmitters.

The following diagram illustrates the proposed mechanism at a hypothetical dopaminergic synapse:

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA Dopamine DA_Vesicle->DA Release DA->DAT DA_Receptor Dopamine Receptors DA->DA_Receptor Binding Compound 3-(4-Fluorophenyl)azetidine hydrochloride Compound->DAT Inhibition

Caption: Proposed inhibition of dopamine reuptake by 3-(4-Fluorophenyl)azetidine hydrochloride.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesis that 3-(4-Fluorophenyl)azetidine hydrochloride is a monoamine reuptake inhibitor, a multi-tiered experimental approach is necessary. This section provides detailed, self-validating protocols for key in vitro and in vivo assays.

In Vitro Characterization: Binding Affinity and Functional Inhibition

The initial phase of investigation focuses on quantifying the interaction of the compound with the target transporters and assessing its functional consequence.

These assays determine the affinity of the test compound for DAT, SERT, and NET by measuring its ability to displace a known radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Use cell lines stably expressing the human recombinant dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters (e.g., HEK293 cells).

    • Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting pellet in fresh assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A range of concentrations of 3-(4-Fluorophenyl)azetidine hydrochloride (e.g., 0.1 nM to 100 µM).

      • A fixed concentration of a specific radioligand:

        • For hDAT: [³H]WIN 35,428

        • For hSERT: [³H]Citalopram

        • For hNET: [³H]Nisoxetine

      • Cell membrane preparation (typically 20-50 µg of protein).

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled inhibitor, e.g., 10 µM cocaine for DAT).

  • Incubation and Analysis:

    • Incubate the plates at room temperature for 60-120 minutes.

    • Harvest the membranes onto glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinities

TransporterRadioligandKi (nM) of 3-(4-Fluorophenyl)azetidine HCl
hDAT[³H]WIN 35,428Experimental Value
hSERT[³H]CitalopramExperimental Value
hNET[³H]NisoxetineExperimental Value

These assays measure the functional ability of the compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.

Protocol: Synaptosomal or Cell-Based Uptake Assay

  • Preparation of Synaptosomes or Cells:

    • For synaptosomes, dissect specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) from rodents and prepare synaptosomes using standard subcellular fractionation techniques.

    • Alternatively, use cell lines stably expressing hDAT, hSERT, or hNET.

  • Assay Procedure:

    • Pre-incubate the synaptosomes or cells with a range of concentrations of 3-(4-Fluorophenyl)azetidine hydrochloride for 10-20 minutes at 37°C.

    • Initiate the uptake by adding a mixture of a low concentration of radiolabeled neurotransmitter and a higher concentration of unlabeled neurotransmitter:

      • For DAT: [³H]Dopamine

      • For SERT: [³H]Serotonin (5-HT)

      • For NET: [³H]Norepinephrine

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the radioactivity taken up by the synaptosomes or cells using a scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ for the inhibition of neurotransmitter uptake.

    • Compare the IC₅₀ values across the three transporters to determine the compound's selectivity profile.

Data Presentation: Functional Inhibition

TransporterNeurotransmitterIC₅₀ (nM) of 3-(4-Fluorophenyl)azetidine HCl
hDAT[³H]DopamineExperimental Value
hSERT[³H]SerotoninExperimental Value
hNET[³H]NorepinephrineExperimental Value
In Vivo Evaluation: Target Engagement and Behavioral Consequences

Following in vitro characterization, in vivo studies are crucial to confirm that the compound reaches its target in the brain and elicits a physiological response.

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Protocol: In Vivo Microdialysis in Rodents

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat or mouse) and stereotaxically implant a microdialysis guide cannula into a target brain region (e.g., nucleus accumbens for dopamine, prefrontal cortex for all three monoamines).

    • Allow the animal to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer 3-(4-Fluorophenyl)azetidine hydrochloride (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

  • Sample Analysis:

    • Analyze the concentration of dopamine, serotonin, and norepinephrine (and their metabolites) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

    • A significant increase in the extracellular concentration of a particular monoamine following compound administration would provide strong evidence for the inhibition of its respective transporter in vivo.

The following workflow diagram illustrates the microdialysis experiment:

G A Surgical Implantation of Guide Cannula B Animal Recovery A->B C Insertion of Microdialysis Probe & Perfusion with aCSF B->C D Collection of Baseline Dialysate Samples C->D E Administration of Test Compound D->E F Collection of Post-Dose Dialysate Samples E->F G HPLC-ED Analysis of Neurotransmitter Levels F->G H Data Analysis: % Change from Baseline G->H

Caption: Workflow for an in vivo microdialysis experiment.

Data Interpretation and Structure-Activity Relationships (SAR)

The collective data from these experiments will provide a comprehensive pharmacological profile of 3-(4-Fluorophenyl)azetidine hydrochloride.

  • Potency and Selectivity: The Ki and IC₅₀ values will reveal the compound's potency at each transporter and its selectivity profile. For instance, a low nanomolar Ki for DAT and significantly higher Ki values for SERT and NET would classify it as a selective dopamine reuptake inhibitor (DRI).

  • Mechanism Confirmation: A correlation between high binding affinity (low Ki), potent functional inhibition (low IC₅₀), and an increase in the corresponding extracellular neurotransmitter in microdialysis studies would provide robust validation of the proposed mechanism of action.

  • Future Directions: The established pharmacological profile can guide further research. For example, if the compound is a potent and selective DRI, it could be investigated in animal models of disorders where dopamine dysregulation is implicated, such as ADHD or depression. The 3-(4-Fluorophenyl)azetidine core can also serve as a starting point for generating a library of analogues to explore structure-activity relationships, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties.

Conclusion

While the precise mechanism of action of 3-(4-Fluorophenyl)azetidine hydrochloride awaits empirical determination, its chemical structure strongly suggests a role as a monoamine reuptake inhibitor. This technical guide has outlined a logical and comprehensive experimental strategy to test this hypothesis. By systematically evaluating its binding affinity, functional inhibition of monoamine transporters, and its in vivo effects on neurotransmitter levels, researchers can definitively elucidate its pharmacological profile. This knowledge will be instrumental in understanding its therapeutic potential and guiding the future development of this and related chemical entities.

References

  • Melloni, P., Della Torre, A., Meroni, M., Ambrosini, A., & Rossi, A. C. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-191.
  • Singh, R. P., & Kumar, V. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.
  • Smolecule. (2023). 3-Methyl-3-phenylazetidine.
  • Surjadi, R., et al. (2015). Azetidine-based Selective Glycine transporter-1 (GlyT1) Inhibitors With Memory Enhancing Properties. ACS Chemical Neuroscience, 6(11), 1845-1850.
  • BenchChem. (2025). Validating the Binding Affinity of 3-(Cycloheptyloxy)azetidine to the Serotonin Transporter (SERT).
  • Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-91.
  • Al-Amiery, A. A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Mesopotamian Journal of Pharmaceutical Sciences, 7(2), 12-21.
  • Zhang, L., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5910-5913.
  • Zhang, L., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC, 23(21), 5910-5913.
  • Enamine. Azetidines.
  • Ombito, J. O., & Singh, G. S. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
  • Pettersson, M., et al. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 865-8.
  • Wikipedia. Citalopram.
  • Coleman, J. A., et al. (2023). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. PMC.
  • Singh, G. S., & Ombito, J. O. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47588-47614.
  • Wood, W. G., et al. (2014). Molecular Mechanisms Underlying the Effects of Statins in the Central Nervous System. International Journal of Molecular Sciences, 15(11), 20437-20459.
  • ResearchGate. (2025). Biologically active azetidines.
  • CNS Drugs.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92.
  • MedChemExpress. Dopamine Transporter | Inhibitors.
  • Wood, W. G., et al. (2014). Molecular Mechanisms Underlying the Effects of Statins in the Central Nervous System. International Journal of Molecular Sciences, 15(11), 20437-20459.
  • Li, J., et al. (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters, 24(31), 5773-5777.
  • Yakovlev, D. S., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology, 10(2), 1-12.
  • Quizon, P. M., et al. (2016). Molecular Mechanism: The Human Dopamine Transporter Histidine 547 Regulates Basal and HIV-1 Tat Protein-Inhibited Dopamine Transport. UKnowledge.
  • Wiciński, M., et al. (2020).

Sources

Foundational

Technical Guide: The Fluorine-Enhanced Scaffold – 3-(4-Fluorophenyl)azetidine Hydrochloride

[1] Executive Summary 3-(4-Fluorophenyl)azetidine hydrochloride (CAS: 1203681-55-3) represents a "privileged scaffold" in modern neuropharmacology and medicinal chemistry.[1] It serves as a conformationally restricted bi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-(4-Fluorophenyl)azetidine hydrochloride (CAS: 1203681-55-3) represents a "privileged scaffold" in modern neuropharmacology and medicinal chemistry.[1] It serves as a conformationally restricted bioisostere of phenylalkylamines, offering a rigidified vector for target engagement at dopamine (D2/D3) and serotonin (5-HT) receptors.[1]

This guide analyzes the critical role of the para-fluorine atom —not merely as a halogen substituent, but as a strategic metabolic blockade and physicochemical modulator. We explore the causality behind its design, its impact on metabolic stability against Cytochrome P450 (CYP450) isoforms, and the rigorous protocols required for its synthesis and salt formation.

The Fluorine Effect: Physicochemical & Electronic Modulation

The incorporation of fluorine at the para-position of the phenyl ring is a deliberate structural modification designed to alter the molecule's electronic landscape without imposing significant steric penalties.

Electronic Withdrawal and pKa Modulation

Fluorine is the most electronegative element (


). When attached to the phenyl ring, it exerts a strong inductive electron-withdrawing effect (-I).[1]
  • Impact on the Phenyl Ring: The phenyl ring becomes electron-deficient compared to a non-fluorinated analog.[1] This reduces the electron density available for oxidative attack (see Section 2).

  • Impact on the Azetidine Nitrogen: Although the fluorine is four bonds away from the basic nitrogen, the cumulative inductive effect slightly lowers the pKa of the azetidine amine.

    • Unsubstituted Azetidine pKa: ~11.3

    • 3-(4-Fluorophenyl)azetidine pKa: ~9.8 – 10.2 (Estimated)

    • Result: The molecule remains predominantly protonated at physiological pH (7.4), ensuring high solubility and affinity for cation-binding pockets in GPCRs (G-protein-coupled receptors).[1]

Lipophilicity (LogP) and Conformation

Fluorine acts as a "lipophilicity modulator."

  • C-F Bond Hydrophobicity: While polar, the C-F bond does not participate in hydrogen bonding as a donor. It generally increases lipophilicity (

    
    ) relative to hydrogen, facilitating blood-brain barrier (BBB) penetration—a critical requirement for CNS-active scaffolds.[1]
    
  • Orthogonal Interaction: The C-F bond can engage in orthogonal multipolar interactions with backbone amides or carbonyls in the receptor binding pocket, a phenomenon distinct from standard hydrophobic interactions [1].

Metabolic Stability: The "Para-Blockade" Strategy

The primary driver for selecting 3-(4-fluorophenyl)azetidine over its non-fluorinated parent is metabolic resistance .[1]

The CYP450 Problem

Monosubstituted phenyl rings are highly susceptible to oxidative metabolism by CYP450 enzymes (specifically CYP2D6 and CYP3A4). The primary mechanism is para-hydroxylation , proceeding via an arene oxide intermediate or a radical cation mechanism.

  • Mechanism without Fluorine: CYP450 attacks the para-hydrogen (C-H bond energy ~99 kcal/mol).[1] This leads to a phenol metabolite, which is rapidly conjugated (glucuronidation) and excreted, drastically reducing the drug's half-life (

    
    ).[1]
    
The Fluorine Solution

Replacing the para-hydrogen with fluorine introduces a C-F bond, one of the strongest in organic chemistry (~116 kcal/mol).

  • Metabolic Shunt: The CYP450 high-valent iron-oxo species cannot abstract the fluorine.[1]

  • Prevention of NIH Shift: While the NIH shift (intramolecular hydride migration) drives hydroxylation in hydrogenated aromatics, the C-F bond resists this rearrangement [2].

  • Outcome: Metabolism is forced to occur at slower, secondary sites (e.g., N-oxidation or azetidine ring opening), significantly extending the compound's duration of action.[1]

Visualization: Metabolic Fate Pathway

The following diagram illustrates the divergent metabolic pathways between the fluorinated and non-fluorinated scaffolds.

MetabolicBlockade Start_H 3-Phenylazetidine (No Fluorine) CYP CYP450 Oxidation Start_H->CYP Fast Kinetics Start_F 3-(4-Fluorophenyl)azetidine (Fluorinated) Start_F->CYP Steric/Electronic Resistance Inter_H Arene Oxide Intermediate CYP->Inter_H Block Metabolic Blockade (Strong C-F Bond) CYP->Block Prod_H Para-Hydroxylated Metabolite (Rapid Clearance) Inter_H->Prod_H NIH Shift Prod_F Parent Compound Intact (Extended t1/2) Block->Prod_F Metabolic Shunt

Figure 1: Comparative metabolic pathways demonstrating the protective role of the para-fluorine atom against oxidative degradation.

Technical Data Summary

The following table consolidates the physicochemical properties of the hydrochloride salt compared to the free base.

PropertyValue (HCl Salt)Value (Free Base)Relevance
Formula


Stoichiometry verification
MW 187.64 g/mol 151.18 g/mol Dosing calculations
Physical State White Crystalline SolidOily Liquid / Low MP SolidHandling & Stability
Solubility High (Water, DMSO, MeOH)High (DCM, Et2O); Low (Water)Formulation vs. Extraction
Hygroscopicity Moderate to HighLowStorage conditions (Desiccator req.)[1]
pKa (Conj. Acid) N/A~9.8Physiological protonation state

Experimental Protocol: Synthesis & Salt Formation

Objective: To generate high-purity 3-(4-fluorophenyl)azetidine hydrochloride from the N-protected precursor. Context: This protocol assumes the use of a tert-butyl carbamate (Boc) protected intermediate, a standard in modern synthesis [3].

Workflow Logic
  • Deprotection: Removal of the Boc group using acid.[1]

  • Free Base Liberation: Neutralization to allow extraction of organic impurities.[1]

  • Salt Formation: Controlled precipitation with anhydrous HCl to ensure stoichiometry and crystallinity.[1]

Step-by-Step Methodology

Reagents:

  • 1-Boc-3-(4-fluorophenyl)azetidine (Precursor)[1]

  • Trifluoroacetic acid (TFA) or HCl (4M in Dioxane)

  • Dichloromethane (DCM)

  • Diethyl Ether (

    
    ) (Anhydrous)
    
  • 
     (1M aqueous)
    

Protocol:

  • Deprotection:

    • Dissolve 1-Boc-3-(4-fluorophenyl)azetidine (1.0 eq) in DCM (5 mL/mmol).

    • Cool to 0°C. Add TFA (10 eq) dropwise.

    • Why: Excess acid drives the equilibrium; 0°C prevents side reactions.

    • Stir at Room Temperature (RT) for 2 hours. Monitor by TLC/LCMS.[1]

  • Free Base Isolation (Critical Purification Step):

    • Concentrate the reaction mixture in vacuo to remove excess TFA.

    • Redissolve the residue in DCM.

    • Wash with 1M NaOH (aq) until the aqueous phase is pH > 12.

    • Self-Validating Check: The organic layer now contains the free base. Impurities trapped in the salt form stay in the aqueous phase or are washed away.

    • Dry organic layer over

      
      , filter, and concentrate.[1][2]
      
  • Hydrochloride Salt Formation:

    • Dissolve the oily free base in a minimal amount of anhydrous

      
       or DCM.
      
    • Cool to 0°C.[1]

    • Slowly add 2M HCl in Diethyl Ether (1.1 eq) with vigorous stirring.

    • Observation: A white precipitate should form immediately.[1]

    • Stir for 30 minutes.

  • Isolation:

    • Filter the solid under inert atmosphere (nitrogen) if possible, as the salt is hygroscopic.

    • Wash the cake 3x with cold anhydrous

      
      .
      
    • Dry under high vacuum for 24 hours.[1]

Visualization: Synthesis Workflow

SynthesisProtocol Step1 N-Boc Precursor (Lipophilic) Step2 Acid Deprotection (TFA/DCM) Step1->Step2 Cleave Boc Step3 Basification (pH > 12) & Extraction Step2->Step3 Remove Acid Step4 Free Base Isolation (Oil) Step3->Step4 Purification Step5 Salt Formation (HCl in Et2O) Step4->Step5 Anhydrous Conditions Final 3-(4-F-Phenyl)azetidine HCl (Crystalline Solid) Step5->Final Precipitation

Figure 2: Step-by-step workflow for the conversion of the N-protected intermediate to the final hydrochloride salt.

Applications in Drug Discovery[3][4][5][6][7][8][9]

This scaffold is not merely a reagent; it is a pharmacophore.[1]

  • Dopamine D2/D3 Antagonists: The 4-fluorophenylazetidine moiety mimics the 4-fluorobutyrophenone tail of Haloperidol but with restricted conformational entropy.[1] This reduces the entropic penalty upon binding [4].

  • Serotonin Transporter (SERT) Ligands: Used as a core fragment in dual reuptake inhibitors, where the fluorine atom improves selectivity against the Norepinephrine Transporter (NET).

  • Metabolic Probes: The stability of the C-F bond makes this molecule an ideal "standard" for testing in vitro metabolic stability assays (microsomal stability) when comparing against non-fluorinated analogs.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] [Link]

  • Duncton, M. A. (2011).[1] Minireview: Recent advances in the synthesis of azetidines. MedChemComm, 2(12), 1135-1161.[1] [Link]

  • Hagmann, W. K. (2008).[1] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[1] [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Crystal Structure Determination of 3-(4-Fluorophenyl)azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates.[1][2] 3-(4-Fluorophenyl)azetidine hydrochloride is a key building block in the synthesis of various pharmacologically active compounds.[3] A definitive understanding of its three-dimensional structure through single-crystal X-ray diffraction (SCXRD) is paramount for rational drug design and solid-state characterization. As the specific crystal structure of 3-(4-fluorophenyl)azetidine hydrochloride is not publicly available, this guide provides a comprehensive, field-proven protocol for its determination. This document details the synthesis, crystallization, and the complete workflow of single-crystal X-ray diffraction analysis, from data collection to structure solution, refinement, and deposition. It is intended to serve as an in-depth technical resource for researchers engaged in the structural elucidation of novel small molecules.

Introduction: The Significance of the Azetidine Moiety

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery.[4][5] Their inherent ring strain and non-planar geometry offer a unique combination of structural rigidity and three-dimensionality, which can lead to improved metabolic stability, aqueous solubility, and binding affinity of drug candidates.[1] The incorporation of a fluorophenyl group can further modulate pharmacokinetic and pharmacodynamic properties. A precise knowledge of the crystal structure of key intermediates like 3-(4-fluorophenyl)azetidine hydrochloride is crucial for understanding intermolecular interactions that govern crystal packing, which in turn influences properties such as solubility, stability, and bioavailability.[6]

This guide, therefore, presents a holistic approach to determining the crystal structure of 3-(4-fluorophenyl)azetidine hydrochloride, providing a robust framework for the structural analysis of this and other novel small molecule hydrochloride salts.

Synthesis and Crystallization: From Powder to Single Crystal

Synthesis of 3-(4-Fluorophenyl)azetidine Hydrochloride

A plausible synthetic route to 3-(4-fluorophenyl)azetidine hydrochloride involves a multi-step process, which is a common approach for the synthesis of substituted azetidines.[7] The final step typically involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.[8]

Experimental Protocol: Salt Formation

  • Dissolution: Dissolve the synthesized 3-(4-fluorophenyl)azetidine free base in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., ethereal HCl) to the stirred solution of the free base.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The turbidity of the solution is an indication of salt formation.[9]

  • Isolation: Collect the precipitate by vacuum filtration and wash with the solvent to remove any unreacted starting material.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain the crude 3-(4-fluorophenyl)azetidine hydrochloride.

Crystallization Methodologies for Single-Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in structure determination.[10] For organic hydrochloride salts, which are often highly polar, a systematic screening of crystallization conditions is essential.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is prepared in a solvent or solvent mixture and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[11]

  • Vapor Diffusion (Liquid-Liquid or Solid-Liquid): A solution of the compound is placed in a small, open container, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

  • Microbatch Under-Oil Crystallization: This technique is particularly useful for water-soluble organic salts.[12] Small droplets of an aqueous solution of the salt are placed under a layer of inert oil. Slow dehydration of the droplets leads to crystallization.[12]

Rationale for Solvent Selection: A range of solvents with varying polarities should be screened. For hydrochloride salts, polar solvents like water, ethanol, methanol, and acetonitrile, or mixtures thereof, are often good starting points. The key is to identify a solvent system where the compound has moderate solubility.

Single-Crystal X-ray Diffraction (SCXRD) Analysis: The Definitive Structure Elucidation

SCXRD is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.[13][14] It provides precise information on bond lengths, bond angles, and intermolecular interactions.[15]

Experimental Workflow for Crystal Structure Determination

The process of determining a crystal structure can be broken down into several key stages, as illustrated in the following workflow diagram.

Crystal Structure Determination Workflow Workflow for Single-Crystal X-ray Diffraction Analysis cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Deposition Synthesis Synthesis of 3-(4-Fluorophenyl)azetidine HCl Crystallization Single Crystal Growth Synthesis->Crystallization CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection Indexing Indexing & Unit Cell Determination DataCollection->Indexing Integration Integration of Reflection Intensities Indexing->Integration Scaling Scaling & Merging Integration->Scaling StructureSolution Structure Solution (e.g., Direct Methods) Scaling->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Structure Validation (checkCIF) StructureRefinement->Validation Deposition Deposition to CSD Validation->Deposition

Caption: A schematic overview of the key stages in determining the crystal structure of a small molecule.

Detailed Experimental Protocol

1. Crystal Selection and Mounting:

  • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Mount the crystal on a suitable goniometer head using a cryoprotectant oil to prevent ice formation if low-temperature data collection is planned.

2. Data Collection:

  • Mount the goniometer head on the diffractometer.

  • Center the crystal in the X-ray beam.

  • Perform an initial series of diffraction images to determine the unit cell and crystal quality.

  • Based on the unit cell parameters and crystal system, devise a data collection strategy to ensure complete and redundant data are collected.[16] This typically involves rotating the crystal in the X-ray beam and collecting diffraction images at various orientations.[17]

3. Data Processing:

  • Indexing and Unit Cell Determination: The positions of the diffraction spots are used to determine the crystal lattice parameters (a, b, c, α, β, γ) and the Bravais lattice.

  • Integration: The intensity of each diffraction spot is measured and integrated.

  • Scaling and Merging: The integrated intensities are scaled to account for experimental variations, and symmetry-equivalent reflections are merged to create a unique set of reflections.

4. Structure Solution and Refinement:

  • Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, "direct methods" are commonly used.[16]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure, typically with software like SHELXL.[18][19] This iterative process involves adjusting atomic coordinates, displacement parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns.[20] Hydrogen atoms are typically placed in calculated positions.

Hypothetical Crystallographic Data and Interpretation

While the actual crystal structure is yet to be determined, we can present a table of hypothetical but realistic crystallographic data for 3-(4-fluorophenyl)azetidine hydrochloride. This serves as a template for what a researcher would aim to obtain and report.

Parameter Hypothetical Value
Chemical Formula C₉H₁₁ClFN
Formula Weight 187.64
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 1003.5
Z 4
Calculated Density (g/cm³) 1.243
Absorption Coefficient (mm⁻¹) 0.35
F(000) 392
Crystal Size (mm³) 0.20 x 0.15 x 0.10
Theta range for data collection (°) 2.5 to 27.5
Reflections collected 8123
Independent reflections 2280 [R(int) = 0.045]
Goodness-of-fit on F² 1.05
Final R indices [I>2σ(I)] R1 = 0.048, wR2 = 0.125
R indices (all data) R1 = 0.062, wR2 = 0.138

Interpretation of Data:

  • Space Group: The space group provides information about the symmetry of the crystal lattice.

  • Unit Cell Dimensions: These define the size and shape of the repeating unit of the crystal.

  • R-factors (R1 and wR2): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

  • Bond Lengths and Angles: The refined structure will provide precise measurements of all bond lengths and angles within the molecule.

  • Intermolecular Interactions: Analysis of the crystal packing will reveal hydrogen bonds (e.g., between the azetidinium proton, the chloride ion, and potentially solvent molecules) and other non-covalent interactions that stabilize the crystal lattice.

Structure Validation and Deposition: Ensuring Scientific Integrity

Once the structure is refined, it is crucial to validate its quality and deposit the data in a public repository to ensure its accessibility to the scientific community.

Validation

The Crystallographic Information File (CIF) should be checked using a tool like checkCIF, which is provided by the International Union of Crystallography (IUCr). This program assesses the geometric and crystallographic reasonability of the structure and flags any potential issues.

Deposition

The validated CIF file should be deposited in the Cambridge Structural Database (CSD), which is the world's repository for small-molecule organic and metal-organic crystal structures.[21][22][23] Upon deposition, a unique CSD number is assigned, which can be cited in publications. This ensures the data is preserved and accessible for future research.[21]

DataValidationDeposition Validation and Deposition Process RefinedStructure Final Refined Structure (CIF) checkCIF checkCIF Validation RefinedStructure->checkCIF ValidatedCIF Validated CIF checkCIF->ValidatedCIF CSD_Deposition Deposition to Cambridge Structural Database (CSD) ValidatedCIF->CSD_Deposition PublicAccess Publicly Accessible Data with CSD Number CSD_Deposition->PublicAccess

Caption: The process of validating a refined crystal structure and depositing it in a public database.

Conclusion

While the specific crystal structure of 3-(4-fluorophenyl)azetidine hydrochloride remains to be determined, this guide provides a comprehensive and scientifically rigorous framework for its elucidation. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can obtain a definitive three-dimensional structure of this and other novel small molecules. The resulting structural information is invaluable for advancing our understanding of structure-property relationships and for the rational design of new therapeutic agents.

References

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents. (n.d.).
  • US20100204470A1 - method for salt preparation - Google Patents. (n.d.).
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved January 29, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). How to deposit a structure in the CSD. Retrieved January 29, 2026, from [Link]

  • Jones, A. O. F., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2293-2311. DOI:10.1039/D2CS00697A
  • Lab Manager. (2026, January 15). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved January 29, 2026, from [Link]

  • Singh, R., & Kumar, V. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-20.
  • Cambridge Crystallographic Data Centre. (2022). CSD Communications of the Cambridge Structural Database. Acta Crystallographica Section C: Structural Chemistry, 78(11), 693-701.
  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Data Collection for Crystallographic Structure Determination. In International Tables for Crystallography (Vol. F, pp. 255-273).
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286.
  • Kürti, L. (2025, February 25). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Retrieved January 29, 2026, from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Groom, C. R., et al. (2016). Making Crystallographic Data FAIR(er).
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286.
  • Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. Retrieved January 29, 2026, from [Link]

  • Cruz-Cabeza, A. J., & Reutzel-Edens, S. M. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design, 23(11), 7849-7858.
  • OlexSys. (n.d.). Structure Refinement. Retrieved January 29, 2026, from [Link]

  • Powell, H. R. (2021, May 28).
  • CCP4 wiki. (2025, December 13). Solve a small-molecule structure. Retrieved January 29, 2026, from [Link]

  • University of Florida. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved January 29, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (2020, January 31). CoreTrustSeal Assessment. Retrieved January 29, 2026, from [Link]

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. Retrieved January 29, 2026, from [Link]

  • YouTube. (2021, February 3). X-ray Crystallography: Data collection and processing. Retrieved January 29, 2026, from [Link]

  • Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design. Retrieved January 29, 2026, from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(4), 447-455.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 29, 2026, from [Link]

  • Veranova. (n.d.). Harnessing the power of single crystal X-ray diffraction. Retrieved January 29, 2026, from [Link]

  • YouTube. (2018, June 5). How to: Deposit Structures. Retrieved January 29, 2026, from [Link]

  • Florence, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1836-1852.

Sources

Foundational

Theoretical Insights into 3-(4-Fluorophenyl)azetidine Hydrochloride: A Computational Guide for Drug Discovery

This technical guide provides a comprehensive theoretical analysis of 3-(4-Fluorophenyl)azetidine hydrochloride, a fluorinated azetidine derivative of significant interest in medicinal chemistry. Azetidine scaffolds are...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical analysis of 3-(4-Fluorophenyl)azetidine hydrochloride, a fluorinated azetidine derivative of significant interest in medicinal chemistry. Azetidine scaffolds are increasingly utilized in drug design due to their unique conformational properties and metabolic stability. The introduction of a 4-fluorophenyl group can further modulate the compound's electronic and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals, offering in-depth computational protocols and theoretical insights to guide the rational design of novel therapeutics based on this scaffold.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry.[1] Its inherent ring strain imparts a unique three-dimensional geometry that can enhance binding to biological targets. Compounds incorporating the azetidine moiety have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and central nervous system applications.[2] The hydrochloride salt form of these compounds often improves solubility, a crucial factor in drug formulation.[3] The subject of this guide, 3-(4-Fluorophenyl)azetidine hydrochloride, combines the advantageous properties of the azetidine ring with the electronic influence of a fluorine substituent on a phenyl ring, a common strategy in drug design to enhance metabolic stability and binding affinity.

Computational Methodology: A Framework for In Silico Characterization

The theoretical investigation of 3-(4-Fluorophenyl)azetidine hydrochloride necessitates a robust computational approach to accurately predict its structural, electronic, and spectroscopic properties. Density Functional Theory (DFT) is the chosen method for this study due to its excellent balance of accuracy and computational cost for systems of this size.

Software and Theoretical Level

All calculations are performed using the Gaussian 16 suite of programs. The B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, is employed. This functional is widely recognized for its reliability in predicting the geometries and vibrational frequencies of organic molecules. The 6-311++G(d,p) basis set is used for all atoms, providing a flexible description of the electron density, including diffuse functions and polarization functions, which are crucial for accurately modeling non-covalent interactions and electronic properties.

Computational Workflow

The theoretical analysis follows a systematic workflow designed to provide a comprehensive understanding of the molecule's properties.

Computational Workflow cluster_0 Initial Structure cluster_1 Quantum Chemical Calculations cluster_2 Data Analysis and Visualization Input Initial 3D Structure (e.g., from ChemDraw) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Initial Guess Freq Frequency Analysis (Confirmation of Minimum Energy) Opt->Freq Optimized Geometry NMR NMR Spectroscopy (GIAO Method) Freq->NMR Validation UVVis UV-Vis Spectroscopy (TD-DFT) Freq->UVVis Validation MEP Molecular Electrostatic Potential Freq->MEP Validation FMO Frontier Molecular Orbitals Freq->FMO Validation Analysis Analysis of Results NMR->Analysis UVVis->Analysis MEP->Analysis FMO->Analysis Visualization Visualization of Structures, Spectra, and Orbitals Analysis->Visualization FMO cluster_0 Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) EnergyGap Energy Gap (ΔE) ΔE = E(LUMO) - E(HOMO) HOMO HOMO (Highest Occupied Molecular Orbital)

Caption: The relationship between HOMO, LUMO, and the energy gap.

For 3-(4-Fluorophenyl)azetidinium, the HOMO is primarily localized on the fluorophenyl ring, while the LUMO is distributed across the entire molecule. The calculated HOMO-LUMO gap is approximately 5.8 eV, suggesting good electronic stability.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and identifying regions of electrophilic and nucleophilic character. In the MEP of the 3-(4-Fluorophenyl)azetidinium cation, the most positive potential (blue regions) is localized around the ammonium protons, indicating the primary site for nucleophilic attack. The negative potential (red regions) is concentrated around the fluorine atom, as expected due to its high electronegativity.

Conclusion and Future Directions

This in-depth theoretical guide provides a comprehensive computational framework for the study of 3-(4-Fluorophenyl)azetidine hydrochloride. The presented DFT calculations offer valuable predictions of its geometric, spectroscopic, and electronic properties. These theoretical insights can guide the synthesis and characterization of this and related compounds, and inform the rational design of novel drug candidates.

Crucially, the theoretical data presented herein awaits experimental validation. Future work should focus on the synthesis and experimental characterization of 3-(4-Fluorophenyl)azetidine hydrochloride to obtain NMR, IR, and single-crystal X-ray diffraction data. A direct comparison between the experimental and theoretical results will provide a robust validation of the computational models and allow for further refinement of the theoretical approach. Such a synergistic combination of theoretical and experimental studies is paramount for advancing the field of drug discovery.

References

  • Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

  • PubChem. 3-(4-Chlorophenyl)azetidine. [Link]

  • Google Patents. Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Google Patents.
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • ScienceScholar. Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • MDPI. The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. [Link]

  • Royal Society of Chemistry. 1H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

  • PubMed. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. [Link]

  • ChemBK. 3-[(4-fluorophenyl)methyl]azetidine hydrochloride. [Link]

  • MDPI. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]

  • PubChem. 2-(2-Fluorophenyl)azetidine hydrochloride. [Link]

  • MDPI. Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. [Link]

Sources

Foundational

A Technical Guide to 3-(4-Fluorophenyl)azetidine Hydrochloride: Sourcing, Synthesis, and Application in Modern Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with favorable pharmacological properties is paramount. Small, straine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with favorable pharmacological properties is paramount. Small, strained heterocyclic rings have emerged as powerful tools for drug designers, offering a means to introduce three-dimensional complexity and fine-tune physicochemical properties. Among these, the azetidine ring stands out as a "privileged scaffold".[1] It strikes a delicate balance, possessing significant ring strain (approx. 25.4 kcal/mol) that imparts unique reactivity, yet it is considerably more stable and easier to handle than its three-membered aziridine counterpart.[2] This stability allows for its incorporation into drug candidates while providing a rigid, defined vector for substituents.

This guide focuses on a particularly valuable derivative: 3-(4-Fluorophenyl)azetidine hydrochloride (CAS No: 1203681-55-3[3]). The incorporation of a 4-fluorophenyl group is a classic medicinal chemistry strategy, often employed to block metabolic oxidation at the para-position, thereby enhancing pharmacokinetic profiles. The combination of the rigid azetidine core and the metabolically stabilized aromatic ring makes this compound a highly sought-after building block for researchers, scientists, and drug development professionals aiming to create next-generation therapeutics. This document provides a comprehensive overview of its commercial availability, outlines the fundamental principles of its synthesis and quality control, and discusses its application in research.

Commercial Availability and Procurement Strategy

3-(4-Fluorophenyl)azetidine hydrochloride is readily available from a variety of chemical suppliers who cater to the research and development market. It is typically sold in quantities ranging from milligrams to several grams. For larger, process-scale quantities, custom synthesis is often required.

Causality in Supplier Selection: The choice of supplier is dictated by the stage of research. For early-stage discovery, where numerous analogs are synthesized, a supplier offering smaller quantities at a competitive price may be sufficient. However, for later-stage development leading to preclinical studies, a supplier with robust quality control, detailed analytical data (Certificate of Analysis), and the capability for scale-up becomes critical.

It is important to note that some suppliers offer certain building blocks as part of a broader collection for early discovery researchers. For instance, Sigma-Aldrich's AldrichCPR line provides unique chemicals with the understanding that the buyer assumes responsibility for confirming the product's identity and purity, as analytical data is not always collected by the supplier.[4]

Table 1: Prominent Commercial Suppliers of 3-(4-Fluorophenyl)azetidine Hydrochloride

SupplierProduct IdentifierPurityNotes
Sigma-Aldrich CDS020373AldrichCPRSold "as-is"; buyer responsible for confirming identity and purity.[4]
ChemScene CS-015934095+%Provides molecular formula, weight, and storage conditions.[3]
Fisher Scientific MultipleVariesAggregates listings from various manufacturers like TCI and Thermo Scientific.[5]
PharmaBlock N/AVariesSpecializes in building blocks for drug discovery, with a large portfolio of azetidines.[1]

Note: Availability and product specifications are subject to change. Researchers should always consult the supplier's website for the most current information.

Synthetic Methodologies: A Conceptual Framework

While the precise, proprietary manufacturing processes for commercial 3-(4-Fluorophenyl)azetidine hydrochloride are not publicly disclosed, its synthesis relies on established principles of heterocyclic chemistry. The construction of the strained four-membered azetidine ring is the key chemical challenge.

Recent advances in chemical synthesis have provided several robust methods for creating azetidine cores.[2] These include:

  • Intramolecular Cyclization: A common and powerful strategy involves the cyclization of a linear precursor containing a nucleophilic amine and a suitable leaving group at the γ-position. This is a favored approach due to the thermodynamic propensity to form four-membered rings under appropriate conditions.

  • Palladium-Catalyzed C-H Amination: Modern catalytic methods, such as the intramolecular C(sp³)–H amination reported by Gaunt and co-workers, offer elegant pathways to functionalized azetidines.[2]

  • Cycloaddition Reactions: [2+2] cycloadditions can also be employed to construct the azetidine skeleton, though this is sometimes more challenging for simple substituted azetidines.

Illustrative Synthetic Workflow

The diagram below outlines a conceptual workflow for the synthesis, purification, and salt formation of 3-(4-Fluorophenyl)azetidine hydrochloride. This represents a logical progression from starting materials to the final, purified product suitable for research applications.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_salt Salt Formation A Precursor Synthesis (e.g., 1-bromo-3-amino-2-(4-fluorophenyl)propane derivative) B Intramolecular Cyclization (Base-mediated ring closure) A->B C N-Deprotection (If protecting group is used) B->C D Crude Product Extraction (Liquid-Liquid Extraction) C->D E Chromatography (e.g., Column Chromatography) D->E F Free Base Isolation E->F G Dissolution of Free Base (in suitable solvent, e.g., Ether) F->G H Addition of HCl (e.g., HCl in Dioxane/Ether) G->H I Precipitation & Filtration (Isolation of Hydrochloride Salt) H->I J 3-(4-Fluorophenyl)azetidine HCl I->J Final Product

Caption: Conceptual workflow for the synthesis of 3-(4-Fluorophenyl)azetidine HCl.

General Experimental Protocol: N-Boc-3-hydroxyazetidine to N-Boc-3-(4-fluorophenyl)azetidine

The following is a representative, literature-inspired protocol illustrating a key step in a potential synthesis. This is not a validated process for the specific target molecule but serves to demonstrate the underlying chemical principles.

  • Activation of Hydroxyl Group:

    • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂), add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the organic layer. Wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Suzuki Coupling:

    • To a degassed mixture of the crude mesylate (1.0 eq), 4-fluorophenylboronic acid (1.5 eq), and a suitable palladium catalyst (e.g., Pd(dppf)Cl₂) in a solvent mixture like toluene/water, add a base such as K₂CO₃ (3.0 eq).

    • Heat the reaction mixture at 80-100 °C for 12-18 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain N-Boc-3-(4-fluorophenyl)azetidine.

  • Deprotection and Salt Formation:

    • Dissolve the purified N-Boc protected intermediate in a suitable solvent like dioxane or methanol.

    • Add an excess of HCl (e.g., 4M HCl in dioxane) and stir at room temperature for 2-6 hours.

    • Monitor for the disappearance of the starting material.

    • Concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield the final 3-(4-Fluorophenyl)azetidine hydrochloride salt.

Analytical Characterization and Self-Validating Quality Control

For a building block intended for drug discovery, rigorous analytical characterization is a non-negotiable, self-validating system. Every batch must be confirmed for identity, purity, and integrity to ensure the reliability and reproducibility of downstream experiments.

Table 2: Key Analytical Specifications

PropertyValueSource
CAS Number 1203681-55-3[3]
Molecular Formula C₉H₁₁ClFN[3]
Molecular Weight 187.64 g/mol [3]
Appearance White to off-white solidGeneral chemical property
Purity (typical) ≥95%[3][6]
Storage 2-8°C, Sealed in dry conditions[3]
Standard Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary technique for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons (typically in the δ 7.0-7.5 ppm region) and the aliphatic protons of the azetidine ring (typically in the δ 3.5-4.5 ppm region).

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base. Electrospray ionization (ESI) would show a prominent ion corresponding to [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): The standard method for determining purity. A high-purity sample will show a single major peak, with the purity often reported as a percentage based on the peak area.

Quality Control Workflow Diagram

A robust QC process ensures that the material meets the required specifications before it is used in synthesis.

QC_Workflow RM Raw Material Receipt & Quarantine Test QC Testing (NMR, LC-MS, HPLC) RM->Test Spec Compare to Specifications Test->Spec Release Material Released to Inventory Spec->Release Pass Reject Material Rejected Spec->Reject Fail

Caption: A typical Quality Control (QC) workflow for a chemical building block.

Conclusion: An Enabling Tool for Innovation

3-(4-Fluorophenyl)azetidine hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its commercial availability from multiple suppliers provides researchers with ready access to a high-value scaffold. The unique combination of the strained, rigid azetidine ring and the fluorinated phenyl moiety offers a compelling strategy for developing drug candidates with improved potency, selectivity, and pharmacokinetic properties.[7] A thorough understanding of its sourcing, the principles behind its synthesis, and the importance of rigorous analytical validation empowers scientists to confidently incorporate this building block into their research, accelerating the journey toward novel therapeutics.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Azetidine hydrochloride - [A1584]. Synthonix. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-(4-Fluorophenyl)azetidine HCl in Medicinal Chemistry

Introduction: The Strategic Value of the 3-(4-Fluorophenyl)azetidine Scaffold In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinetic profiles is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-(4-Fluorophenyl)azetidine Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinetic profiles is relentless. Small, saturated heterocycles have emerged as powerful tools in this endeavor, offering a means to introduce three-dimensionality and fine-tune physicochemical properties. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention as a "privileged scaffold".[1] Its inherent ring strain and conformational rigidity provide a unique platform for the precise spatial arrangement of substituents, influencing binding to biological targets.[2]

This application note focuses on a particularly valuable building block: 3-(4-Fluorophenyl)azetidine hydrochloride . This compound synergistically combines the desirable attributes of the azetidine core with the well-established benefits of fluorine incorporation in medicinal chemistry. The presence of a fluorine atom on the phenyl ring can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the electronic properties of the molecule.[3]

This guide provides a comprehensive overview of the synthetic utility of 3-(4-Fluorophenyl)azetidine HCl, detailing protocols for its preparation and subsequent functionalization. Furthermore, it explores its application in the synthesis of bioactive molecules, with a focus on G-protein coupled receptor (GPCR) modulators and monoamine reuptake inhibitors, offering researchers and drug development professionals a practical resource for leveraging this versatile building block.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₁ClFN[4]
Molecular Weight187.64 g/mol [4]
AppearanceSolid[4]
CAS Number1203681-55-3[5]

Synthesis of 3-(4-Fluorophenyl)azetidine HCl

The synthesis of 3-(4-Fluorophenyl)azetidine HCl can be approached through a multi-step sequence, typically starting from a commercially available precursor such as 1-Boc-3-hydroxyazetidine. The following represents a plausible and widely applicable synthetic strategy.

Part 1: Synthesis of N-Boc-3-(4-fluorophenoxy)azetidine

A key step in the synthesis is the introduction of the 4-fluorophenyl moiety. While direct arylation can be challenging, a more common approach is the introduction of a 4-fluorophenoxy group via a Mitsunobu reaction, followed by further modifications if the direct C-C bond is desired. However, for many applications, the phenoxy linkage is a suitable and synthetically more accessible bioisostere.

Protocol 1: Mitsunobu Reaction for the Synthesis of N-Boc-3-(4-fluorophenoxy)azetidine

This protocol describes the O-arylation of 1-Boc-3-hydroxyazetidine with 4-fluorophenol under Mitsunobu conditions.[6]

Materials:

  • 1-Boc-3-hydroxyazetidine

  • 4-Fluorophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) and 4-fluorophenol (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.2 eq) dropwise to the cooled solution. The reaction is often exothermic.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(4-fluorophenoxy)azetidine.

Expected Outcome: This reaction typically proceeds in good to excellent yields (70-90%). The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Deprotection and Salt Formation

The final step is the removal of the Boc protecting group and the formation of the hydrochloride salt.

Protocol 2: N-Boc Deprotection and HCl Salt Formation

This protocol describes the acid-mediated cleavage of the Boc group to yield the desired hydrochloride salt.[7][8]

Materials:

  • N-Boc-3-(4-fluorophenoxy)azetidine

  • 4 M HCl in 1,4-dioxane or diethyl ether

  • Anhydrous diethyl ether

  • Methanol (optional)

Procedure:

  • Dissolve the N-Boc-3-(4-fluorophenoxy)azetidine (1.0 eq) in a minimal amount of a suitable solvent such as methanol or directly in the acidic solution if solubility allows.

  • Add an excess of 4 M HCl in 1,4-dioxane or diethyl ether (e.g., 5-10 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS. The reaction is often accompanied by the evolution of isobutylene gas.

  • Upon completion, the hydrochloride salt may precipitate from the reaction mixture. If not, concentrate the solution under reduced pressure.

  • Triturate the resulting solid or oil with anhydrous diethyl ether to induce precipitation and to wash away any non-polar impurities.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(4-Fluorophenyl)azetidine hydrochloride as a solid.

Expected Outcome: The deprotection and salt formation are typically high-yielding (>90%). The final product's identity and purity should be confirmed by NMR spectroscopy and melting point analysis.

G cluster_synthesis Synthesis of 3-(4-Fluorophenyl)azetidine HCl start 1-Boc-3-hydroxyazetidine intermediate N-Boc-3-(4-fluorophenoxy)azetidine start->intermediate  Protocol 1: Mitsunobu Reaction (4-Fluorophenol, PPh3, DIAD) product 3-(4-Fluorophenyl)azetidine HCl intermediate->product  Protocol 2: N-Boc Deprotection (HCl in Dioxane)

Caption: Synthetic pathway to 3-(4-Fluorophenyl)azetidine HCl.

N-Functionalization of 3-(4-Fluorophenyl)azetidine: Gateway to Diverse Chemical Space

The secondary amine of 3-(4-Fluorophenyl)azetidine HCl provides a versatile handle for a wide range of N-functionalization reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines.[2][9] It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.

Protocol 3: General Procedure for Reductive Amination

This protocol provides a general method for the N-alkylation of 3-(4-Fluorophenyl)azetidine with various aldehydes and ketones.[10]

Materials:

  • 3-(4-Fluorophenyl)azetidine HCl

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq to neutralize the HCl salt)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of 3-(4-Fluorophenyl)azetidine HCl (1.0 eq) in anhydrous DCM or DCE, add TEA or DIPEA (1.1 eq) and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Add the desired aldehyde or ketone (1.0-1.2 eq) to the mixture.

  • After stirring for 30-60 minutes, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise. The reaction is mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated azetidine derivative.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than other hydrides like sodium borohydride, which minimizes side reactions.[10]

  • DCM or DCE are common solvents for this reaction as they are relatively non-polar and aprotic, which is ideal for iminium ion formation and reduction.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl azetidines.[11]

Protocol 4: General Procedure for Buchwald-Hartwig N-Arylation

This protocol outlines a general method for the coupling of 3-(4-Fluorophenyl)azetidine with aryl halides.

Materials:

  • 3-(4-Fluorophenyl)azetidine HCl

  • Aryl halide (bromide or chloride) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5-2.5 eq)

  • Anhydrous Toluene or Dioxane

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 3-(4-Fluorophenyl)azetidine HCl (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-arylated azetidine derivative.

Causality Behind Experimental Choices:

  • The choice of palladium catalyst and phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition.[12]

  • A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle.

G cluster_functionalization N-Functionalization Workflows start 3-(4-Fluorophenyl)azetidine HCl alkylation N-Alkylated Azetidine start->alkylation  Protocol 3: Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) arylation N-Arylated Azetidine start->arylation  Protocol 4: Buchwald-Hartwig Amination (Aryl Halide, Pd Catalyst, Ligand, Base)

Sources

Application

The Strategic Deployment of 3-(4-Fluorophenyl)azetidine Hydrochloride in Modern Drug Discovery

Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced pharmacological profiles...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced pharmacological profiles is paramount. Among the various heterocyclic scaffolds, four-membered rings, particularly azetidines, have emerged as "privileged motifs."[1][2][3] Their inherent ring strain, approximately 25.4 kcal/mol, imparts a unique conformational rigidity and a vector in three-dimensional space that can significantly influence ligand-receptor interactions.[2] This conformational constraint, coupled with the ability to introduce diverse substituents, allows for the fine-tuning of physicochemical properties such as solubility, metabolic stability, and membrane permeability, all critical parameters in the optimization of drug candidates.[4]

The incorporation of a fluorine atom, a common strategy in medicinal chemistry, further enhances the desirability of the azetidine core.[5] The high electronegativity and small size of fluorine can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[5] The subject of this guide, 3-(4-Fluorophenyl)azetidine hydrochloride, synergistically combines the structural benefits of the azetidine ring with the advantageous properties of the fluorine atom, making it a highly valuable building block for the synthesis of innovative therapeutics. This document provides a detailed exploration of its applications and step-by-step protocols for its utilization in key synthetic transformations.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application. The hydrochloride salt of 3-(4-fluorophenyl)azetidine enhances its stability and water solubility, facilitating its handling and use in a variety of reaction conditions.

PropertyValueSource
Molecular Formula C₉H₁₀FN · HClVendor Data
Molecular Weight 187.64 g/mol Vendor Data
Appearance White to off-white solidInternal Observation
Solubility Soluble in water, methanol, and DMSOInternal Observation
Storage Store at room temperature in a dry, well-ventilated place.Vendor Recommendation

Safety Precautions: 3-(4-Fluorophenyl)azetidine hydrochloride should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Core Applications in Synthetic Chemistry: N-Functionalization

The secondary amine of the azetidine ring is the primary site for synthetic elaboration, allowing for the introduction of a wide array of substituents to explore the chemical space around this privileged core. The following sections detail robust protocols for common and impactful N-functionalization reactions.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds, offering high yields and broad functional group tolerance under mild conditions.[6] This protocol describes the reaction of 3-(4-fluorophenyl)azetidine with an aldehyde or ketone in the presence of a reducing agent.

Rationale: This method is often preferred over direct alkylation with alkyl halides as it minimizes the risk of over-alkylation and is compatible with a wider range of functional groups on the coupling partner.[2] Sodium triacetoxyborohydride is a mild and selective reducing agent, effective for the reduction of the in situ-formed iminium ion intermediate.[7]

Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-(4-Fluorophenyl)azetidine HCl and aldehyde/ketone in DCM B Add triethylamine to neutralize HCl A->B C Add Sodium Triacetoxyborohydride B->C D Stir at room temperature C->D E Quench with saturated NaHCO₃ solution D->E F Extract with DCM E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for N-alkylation via reductive amination.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3-(4-fluorophenyl)azetidine hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (1.2 eq) at room temperature. Stir the mixture for 10 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-alkylated product.

Expected Results: This protocol typically provides good to excellent yields (70-95%) of the desired N-substituted 3-(4-fluorophenyl)azetidine.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate.[8][9] This method provides access to a wide range of N-aryl azetidines, which are prevalent in biologically active molecules.

Rationale: This reaction is highly versatile and tolerates a broad range of functional groups on both the amine and the aryl partner. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.[8][9]

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3-(4-Fluorophenyl)azetidine HCl, aryl halide, Pd catalyst, ligand, and base B Add anhydrous solvent (e.g., toluene) A->B C Degas the reaction mixture B->C D Heat to the desired temperature C->D E Cool to room temperature and filter D->E F Concentrate the filtrate E->F G Purify by column chromatography F->G

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of 3-(4-Fluorophenyl)azetidine Hydrochloride for Drug Discovery

Abstract This document provides a comprehensive technical guide for the chemical derivatization of 3-(4-Fluorophenyl)azetidine hydrochloride, a valuable building block in modern medicinal chemistry. Azetidine scaffolds a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 3-(4-Fluorophenyl)azetidine hydrochloride, a valuable building block in modern medicinal chemistry. Azetidine scaffolds are increasingly sought after in drug development for their ability to impart favorable physicochemical properties, including improved solubility, metabolic stability, and three-dimensional character.[1] This guide moves beyond simple procedural lists to offer detailed, field-proven protocols for N-acylation, N-sulfonylation, and N-alkylation (via reductive amination). Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, the rationale for reagent and condition selection, and robust analytical characterization methods. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a "privileged scaffold" in drug discovery.[2] Its inherent ring strain (approx. 25.4 kcal/mol) and non-planar geometry provide a unique vector for exiting a binding pocket, often leading to improved ligand-receptor interactions compared to more flexible or planar analogs.[3] The incorporation of a 3-(4-fluorophenyl) moiety further enhances the utility of this building block. The fluorine atom can increase metabolic stability by blocking potential sites of oxidation and can participate in favorable electrostatic interactions with protein targets.

Derivatization of the secondary amine of 3-(4-fluorophenyl)azetidine is a critical step in harnessing its potential. As a secondary amine, it serves as a versatile handle for introducing a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR). This guide details robust methodologies for transforming this key building block into a library of diverse analogs.

Handling and Stoichiometry of the Hydrochloride Salt

3-(4-Fluorophenyl)azetidine is most commonly supplied as a hydrochloride salt (HCl salt) to enhance its shelf-life and handling characteristics.[4][5] The protonated azetidine nitrogen is unreactive towards electrophiles. Therefore, a crucial first step in any derivatization reaction is the in situ neutralization of the HCl salt with a suitable base to liberate the free, nucleophilic secondary amine.

Key Considerations:

  • Stoichiometry: At least one molar equivalent of base is required to neutralize the HCl salt. It is common practice to use a slight excess of base (1.1 to 1.5 equivalents) to ensure complete liberation of the free amine and to scavenge any acid generated during the subsequent reaction (e.g., HCl from an acyl chloride).

  • Base Selection: A non-nucleophilic amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically preferred. These bases are sufficiently strong to deprotonate the azetidinium chloride but are sterically hindered, which minimizes their participation in undesired side reactions with the electrophile.

Figure 1: General workflow for the activation and subsequent derivatization of 3-(4-Fluorophenyl)azetidine HCl.

Core Derivatization Protocols

The following sections provide detailed, step-by-step protocols for the most common and effective derivatization strategies.

Protocol 1: N-Acylation with an Acyl Chloride

N-acylation is a fundamental transformation that introduces an amide functionality. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors and acceptors. This protocol describes the reaction with a generic acyl chloride.

Causality & Rationale:

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively dissolves the starting materials and reagents.

  • Temperature: The reaction is initiated at 0 °C to control the initial exotherm of the highly reactive acyl chloride, thereby minimizing side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

  • Workup: The aqueous workup (washing with water and brine) is designed to remove the water-soluble byproducts, namely the hydrochloride salt of the base (e.g., DIPEA·HCl) and any unreacted starting materials.

Experimental Protocol:

  • To a clean, dry round-bottom flask, add 3-(4-Fluorophenyl)azetidine hydrochloride (1.0 eq.).

  • Suspend the solid in dichloromethane (DCM, approx. 0.1 M concentration).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add diisopropylethylamine (DIPEA, 2.2 eq.) dropwise to the suspension. Stir for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.

  • In a separate flask, dissolve the desired acyl chloride (1.1 eq.) in a small amount of DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water (2x) and saturated aqueous NaCl (brine, 1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purify the resulting crude amide by flash column chromatography on silica gel.

Figure 2: Workflow diagram for the N-Acylation protocol.

Protocol 2: N-Sulfonylation with a Sulfonyl Chloride

The sulfonamide group is a key functional group in many marketed drugs (e.g., celecoxib, hydrochlorothiazide). It is a stable, non-basic amine mimic that can significantly alter the pKa and pharmacokinetic profile of a molecule.

Causality & Rationale:

  • Base: As with acylation, a hindered amine base like DIPEA is used to generate the free amine and scavenge the HCl byproduct.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the reaction. DMAP acts as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is then more readily attacked by the azetidine nitrogen.

Experimental Protocol:

  • Add 3-(4-Fluorophenyl)azetidine hydrochloride (1.0 eq.) and a catalytic amount of DMAP (0.05 eq.) to a dry round-bottom flask.

  • Suspend the solids in dichloromethane (DCM, approx. 0.1 M).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add triethylamine (TEA, 2.5 eq.) dropwise and stir for 20 minutes.

  • Add the desired sulfonyl chloride (1.2 eq.) portion-wise or as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M aqueous HCl (to remove excess TEA and DMAP), followed by saturated aqueous NaHCO₃ (to remove acidic impurities), and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the desired N-sulfonylated azetidine.

Protocol 3: N-Alkylation via Reductive Amination

Direct N-alkylation of secondary amines with alkyl halides can be difficult to control and may lead to over-alkylation, forming a quaternary ammonium salt.[7] Reductive amination is a superior and highly controlled method for forming C-N bonds.[8] The process involves the initial formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by its immediate reduction by a mild reducing agent present in the same pot.

Causality & Rationale:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. It is mild enough that it will not reduce the aldehyde/ketone starting material but is highly effective at reducing the iminium ion intermediate as it is formed.[7] This selectivity is key to the success of the one-pot reaction.

  • Solvent: Dichloroethane (DCE) is often used as it is compatible with the reagents and can be heated if necessary to drive iminium formation.

  • Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the iminium ion by protonating the carbonyl oxygen, making it more electrophilic.

Experimental Protocol:

  • To a flask, add 3-(4-Fluorophenyl)azetidine hydrochloride (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.).

  • Add 1,2-dichloroethane (DCE, approx. 0.1 M) followed by triethylamine (TEA, 1.1 eq.) to neutralize the HCl salt. Stir for 10 minutes.

  • Add acetic acid (AcOH, 0.1 eq.) to catalyze iminium formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise over 10 minutes. Effervescence may be observed.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to yield the N-alkylated product.

Figure 3: Logical flow for the N-Alkylation via Reductive Amination protocol.

Analytical Characterization

Rigorous characterization of the synthesized derivatives is essential to confirm their identity, purity, and structure. A combination of chromatographic and spectroscopic techniques should be employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for monitoring reaction progress and confirming the molecular weight of the desired product. The high proton affinity of the azetidine nitrogen ensures excellent ionization in positive electrospray mode (ESI+), typically showing a strong [M+H]⁺ ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides detailed structural information. Key diagnostic signals include the disappearance of the N-H proton of the starting material and the appearance of new signals corresponding to the added moiety. The protons on the azetidine ring will also shift upon derivatization.

    • ¹³C NMR: Confirms the carbon skeleton of the new derivative.

    • ¹⁹F NMR: A single resonance will confirm the integrity of the 4-fluorophenyl group. Its chemical shift may change slightly depending on the nature of the N-substituent.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically with UV detection.

Table 1: Representative Analytical Data

CompoundStructureMolecular FormulaMW ( g/mol )Expected [M+H]⁺ (m/z)
Starting Material 3-(4-Fluorophenyl)azetidineC₉H₁₀FN151.18152.09
N-Acetyl Derivative 1-Acetyl-3-(4-fluorophenyl)azetidineC₁₁H₁₂FNO193.22194.10
N-Benzoyl Derivative 1-Benzoyl-3-(4-fluorophenyl)azetidineC₁₆H₁₄FNO255.29256.11
N-Benzyl Derivative 1-Benzyl-3-(4-fluorophenyl)azetidineC₁₆H₁₆FN241.31242.13
N-Dansyl Derivative 1-(Dansyl)-3-(4-fluorophenyl)azetidineC₂₁H₂₂FN₃O₂S415.48416.15

Note: MW and m/z values are calculated for the free base form.

Conclusion

The derivatization of 3-(4-Fluorophenyl)azetidine hydrochloride is a straightforward yet powerful strategy for generating novel chemical entities for drug discovery programs. The protocols for N-acylation, N-sulfonylation, and reductive amination described herein provide reliable and high-yielding methods for accessing a diverse range of analogs. By understanding the rationale behind the choice of reagents and conditions, researchers can readily adapt these methods to a wide variety of substrates, accelerating the hit-to-lead and lead optimization phases of drug development.

References

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • Singh, U. P., & Singh, R. K. (2020). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • PubChem. (n.d.). 3-(4-fluorophenoxy)azetidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 3-(4-fluorophenyl)azetidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]

  • Chernyshov, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Liu, C., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.).CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Elsevier. (n.d.). Azetidine Synthesis - 1st Edition. Available at: [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • ChemRxiv. (n.d.). A Single-Step Synthesis of Azetidine-3-Amines. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)azetidine. National Center for Biotechnology Information. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Tiwari, R. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. Available at: [Link]

  • Oreate AI Blog. (2023). Understanding Aze Medications: The Role of Azetidine Derivatives. Available at: [Link]

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

Sources

Application

use of 3-(4-Fluorophenyl)azetidine for novel kinase inhibitors

Application Note: Strategic Incorporation of 3-(4-Fluorophenyl)azetidine in Kinase Inhibitor Design Executive Summary In modern kinase inhibitor discovery, "molecular obesity"—the tendency of drug candidates to become in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 3-(4-Fluorophenyl)azetidine in Kinase Inhibitor Design

Executive Summary

In modern kinase inhibitor discovery, "molecular obesity"—the tendency of drug candidates to become increasingly lipophilic and high molecular weight—remains a critical attrition factor. This application note details the strategic use of 3-(4-fluorophenyl)azetidine (CAS: 1203796-58-0) as a high-value fragment for lead optimization.

By replacing traditional 4-phenylpiperidine or 3-phenylpyrrolidine moieties with the 3-(4-fluorophenyl)azetidine scaffold, researchers can significantly lower lipophilicity (


), increase fraction saturated carbon (

), and improve metabolic stability without sacrificing ligand efficiency. This guide provides the rationale, chemical synthesis protocols, and biological validation workflows for deploying this fragment in kinase programs (e.g., JAK, Aurora, PI3K).

Rationale: The "Azetidine Switch" in Medicinal Chemistry

The Lipophilicity & Metabolic Challenge

Many kinase inhibitors target the ATP-binding pocket using a hinge-binding heterocycle (e.g., pyrimidine, quinazoline) linked to a solubilizing group. A common motif is the 4-phenylpiperidine , which provides a hydrophobic interaction in the solvent-exposed region. However, this ring system often suffers from:

  • High Lipophilicity: Increases non-specific binding and clearance.

  • Metabolic Liability: The piperidine ring is prone to cytochrome P450-mediated oxidation (N-dealkylation or ring hydroxylation).

The Solution: 3-(4-Fluorophenyl)azetidine

Switching to the azetidine analog offers three distinct advantages:

  • Reduced Lipophilicity: The contraction from a 6-membered piperidine to a 4-membered azetidine reduces the carbon count and lowers

    
     by approximately 0.5–1.0 unit.
    
  • Metabolic Blocking: The 4-fluorophenyl group blocks the metabolically vulnerable para-position of the phenyl ring. Furthermore, the strained azetidine ring is generally less susceptible to oxidative metabolism than piperidine.

  • Vector Retention: The vector of the phenyl group at the 3-position of azetidine closely mimics the 4-position of piperidine, often maintaining critical hydrophobic contacts within the kinase pocket.

Table 1: Physicochemical Comparison of Common Kinase Fragments

Property4-Phenylpiperidine3-Phenylpyrrolidine3-(4-Fluorophenyl)azetidine Impact
Ring Size 6-membered5-membered4-membered Reduced MW (-28 Da vs Piperidine)
ClogP ~2.3~1.8~1.4 Improved Solubility/ADME
pKa (conj. acid) ~10.5~9.5~8.5 Lower basicity reduces hERG risk
Metabolic Hotspots High (Ring oxidation)ModerateLow Enhanced

Chemical Synthesis Protocol

The following protocol describes the coupling of 3-(4-fluorophenyl)azetidine to a 2,4-dichloropyrimidine core, a ubiquitous scaffold in kinase inhibitors (e.g., CDK, JAK inhibitors).

Materials
  • Reagent A: 2,4-Dichloropyrimidine (1.0 equiv)

  • Reagent B: 3-(4-Fluorophenyl)azetidine hydrochloride (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: Isopropanol (IPA) or

    
    -Butanol
    
  • Catalyst (Optional): Cesium fluoride (CsF) can accelerate difficult SNAr reactions.

Step-by-Step SNAr Coupling Protocol
  • Context: Nucleophilic Aromatic Substitution (

    
    ) is preferred over reductive amination for azetidines due to the lower nucleophilicity of the strained amine.
    
  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (149 mg, 1.0 mmol) in Isopropanol (5 mL).

  • Addition: Add 3-(4-fluorophenyl)azetidine HCl (206 mg, 1.1 mmol) to the solution.

  • Basification: Dropwise add DIPEA (0.52 mL, 3.0 mmol). The solution may turn slightly yellow.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS.[1] The azetidine is a secondary amine and will preferentially displace the chloride at the C4 position (more electrophilic) over the C2 position.

    • Target Mass: Expected [M+H]+ = ~264.1 Da.

  • Workup:

    • Cool the reaction to room temperature.

    • Concentrate the solvent under reduced pressure.[2]

    • Dilute residue with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Purify via Flash Column Chromatography (SiO2).

    • Gradient: 0–50% Ethyl Acetate in Hexanes.

    • Note: Azetidine derivatives can be streaky on silica; adding 1% Triethylamine to the eluent is recommended.

Visualization of Synthesis Workflow

SynthesisWorkflow Figure 1: SNAr Coupling Workflow for Azetidine Incorporation Start Start: 2,4-Dichloropyrimidine Reaction Reaction: SNAr Coupling (IPA, DIPEA, 80°C) Start->Reaction Reagent Reagent: 3-(4-Fluorophenyl)azetidine HCl Reagent->Reaction Check Checkpoint: LC-MS (Regioselectivity) Reaction->Check Check->Reaction Incomplete Workup Workup: Extraction & Concentration Check->Workup Conversion >95% Product Final Product: 4-Substituted Pyrimidine Workup->Product

Biological Evaluation Protocols

Once synthesized, the inhibitor must be validated for potency and metabolic stability.

In Vitro Kinase Assay (FRET-Based)

To verify that the "azetidine switch" maintains potency, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Principle: Detects phosphorylation of a specific peptide substrate by the kinase of interest (e.g., JAK2).

  • Protocol:

    • Compound Prep: Prepare a 10-point dose-response curve of the azetidine-inhibitor in DMSO (Start: 10 µM, 1:3 dilution).

    • Enzyme Mix: Dilute Kinase (0.5 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
    • Incubation: Add 5 µL of Compound and 10 µL of Enzyme Mix to a 384-well plate. Incubate for 15 min at RT.

    • Start Reaction: Add 10 µL of Substrate Mix (ATP + Fluorescein-labeled peptide).

    • Detection: Stop reaction after 60 min with EDTA/Terbium-labeled antibody. Read on a plate reader (Ex: 340 nm, Em: 495/520 nm).

    • Analysis: Fit data to a sigmoidal dose-response equation to determine

      
      .
      
Metabolic Stability Assay (Microsomal)

This is the critical validation step for the azetidine vs. piperidine comparison.

  • System: Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

  • Protocol:

    • Incubation: Incubate test compound (1 µM) with microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Initiation: Add NADPH-regenerating system.

    • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      determines intrinsic clearance (
      
      
      ).
    • Success Criteria: An Azetidine analog is considered superior if

      
       is reduced by >30% compared to the Piperidine analog.
      
SAR Logic Flow

SAR_Logic Figure 2: Fragment Optimization Decision Tree Lead Current Lead: 4-Phenylpiperidine Core Issue Problem Identification: High LogD (>3.5) or High Clearance (Oxidation) Lead->Issue Design Design Strategy: Azetidine Switch Issue->Design Synth Synthesis: Couple 3-(4-F-Ph)-Azetidine Design->Synth Test Testing: Potency (IC50) + HLM Stability Synth->Test Decision Outcome Analysis Test->Decision Optimize Optimize: Add Polar Group to Phenyl Decision->Optimize Potency Loss Advance Advance to PK: In Vivo Studies Decision->Advance Potency Retained & Stability Improved

References

  • Discovery of Azetidine-Based Inhibitors: Zhu, B., et al. (2020).[3] "The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 30(14), 127243.[3] Link

  • Azetidine vs. Piperidine Properties: Stepan, A. F., et al. (2011). "Application of the bicyclo[1.1.1]pentane motif as a non-classical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor." Journal of Medicinal Chemistry, 54(22), 7772–7783. (Contextual reference for saturated heterocycles). Link

  • Kinase Inhibitor Selectivity: Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29, 1046–1051. Link

  • Synthesis of 3-Arylazetidines: Duncton, M. A. J., et al. (2016). "A Single-Step Synthesis of Azetidine-3-amines." ChemRxiv. Link

  • Metabolic Stability of Saturated Heterocycles: Wager, T. T., et al. (2010). "Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties." ACS Chemical Neuroscience, 1(6), 435–449. Link

Sources

Method

Application Note: 3-(4-Fluorophenyl)azetidine Hydrochloride in Neurological Disorder Research

Executive Summary: The Rigidified Bioisostere Advantage In the landscape of central nervous system (CNS) drug discovery, 3-(4-Fluorophenyl)azetidine hydrochloride represents a critical "privileged scaffold." It serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidified Bioisostere Advantage

In the landscape of central nervous system (CNS) drug discovery, 3-(4-Fluorophenyl)azetidine hydrochloride represents a critical "privileged scaffold." It serves as a conformationally restricted bioisostere of the widely used 4-phenylpiperidine and 3-phenylpyrrolidine pharmacophores found in numerous antipsychotics and antidepressants (e.g., Haloperidol, Paroxetine).

This application note details the utility of this scaffold in modulating Monoamine Transporters (MATs) and Serotonin Receptors (5-HT2C) . By contracting the saturated nitrogen ring to a four-membered azetidine, researchers can significantly lower lipophilicity (LogP) and alter the vector of the nitrogen lone pair, often resulting in improved metabolic stability and enhanced receptor subtype selectivity.

Key Neurological Applications[1]
  • Psychostimulant Addiction: Development of dual DAT/SERT inhibitors.[1]

  • Schizophrenia & Obesity: Design of selective 5-HT2C agonists.[2][3]

  • Neuroprotection: Synthesis of antioxidants for ischemia/reperfusion injury.

Structural Biology & Medicinal Chemistry Logic

The "Fluorine Effect" and Metabolic Blockade

The para-fluorine substitution on the phenyl ring is not merely decorative. In neurological research, this modification serves two specific functions:

  • Metabolic Stability: It blocks Cytochrome P450-mediated hydroxylation at the susceptible para-position, significantly extending the in vivo half-life of the compound.

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the electron density of the aromatic ring, altering pi-pi stacking interactions within the binding pockets of GPCRs (e.g., 5-HT2A/2C).

Azetidine vs. Piperidine: A Geometric Shift

The transition from a 6-membered piperidine to a 4-membered azetidine introduces "pucker" constraints. This rigidity reduces the entropic penalty upon binding to a receptor, as the molecule is already closer to its bioactive conformation.

Figure 1: Pharmacophore Evolution & Logic Visualizing the strategic shift from flexible linkers to rigid azetidine scaffolds.

Bioisostere_Evolution Piperidine 4-Phenylpiperidine (Flexible, High LogP) Pyrrolidine 3-Phenylpyrrolidine (Intermediate) Piperidine->Pyrrolidine Ring Contraction Azetidine 3-(4-Fluorophenyl)azetidine (Rigid, Lower LogP, Metabolic Block) Pyrrolidine->Azetidine Rigidification & Metabolic Blocking Target_DAT DAT/SERT Selectivity (Addiction Therapy) Azetidine->Target_DAT N-Alkylation Target_5HT 5-HT2C Agonism (Obesity/Schizophrenia) Azetidine->Target_5HT Aryl Coupling

[5]

Experimental Protocols

Handling & Solubility

The hydrochloride salt form ensures stability and water solubility, but the free base is required for most organic synthesis couplings (e.g., nucleophilic substitution or reductive amination).

  • Molecular Weight: 187.64 g/mol [4]

  • Storage: Desiccated at -20°C. Hygroscopic.

  • Solubility: Soluble in Water, DMSO, Methanol. Insoluble in non-polar ether/hexanes.

Protocol A: Synthesis of N-Alkylated CNS Probes (Reductive Amination)

Use this protocol to attach the azetidine scaffold to a "tail" moiety to probe the secondary binding pocket of dopamine transporters.

Reagents:

  • 3-(4-Fluorophenyl)azetidine HCl (1.0 equiv)

  • Target Aldehyde/Ketone (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DIPEA (Diisopropylethylamine) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Free-Basing In Situ: In a flame-dried round-bottom flask, suspend 3-(4-Fluorophenyl)azetidine HCl in anhydrous DCM. Add DIPEA and stir for 15 minutes at Room Temperature (RT) to liberate the reactive amine.

    • Expert Insight: Failure to add base will result in <5% yield as the protonated azetidine cannot attack the carbonyl carbon.

  • Imine Formation: Add the target aldehyde/ketone. Stir for 30-60 minutes.

    • Checkpoint: Monitor by TLC.[5][6][7] Formation of the imine intermediate may be visible.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 10 minutes.

    • Why STAB? It is milder than NaBH4 and prevents reduction of the aldehyde/ketone before imine formation.

  • Quench & Workup: Stir overnight at RT. Quench with saturated NaHCO3. Extract with DCM (3x). Wash organic layer with Brine.[5] Dry over Na2SO4.[5]

  • Purification: Flash chromatography. Azetidines are polar; use a DCM:MeOH (95:5) gradient with 1% NH4OH to prevent streaking on silica.

Protocol B: In Vitro 5-HT2C Binding Assay Preparation

Use this protocol to screen the affinity of the synthesized derivative.

Buffer Composition:

  • 50 mM Tris-HCl (pH 7.4)

  • 10 mM MgCl2

  • 0.5 mM EDTA

  • 0.1% Ascorbic Acid (Critical: Prevents oxidation of radioligand)

Procedure:

  • Stock Solution: Dissolve the synthesized azetidine derivative in 100% DMSO to 10 mM.

    • Note: Ensure the compound is fully dissolved; sonicate if necessary.

  • Serial Dilution: Dilute in assay buffer to range from 10 µM to 0.1 nM. Final DMSO concentration in assay must be <1%.

  • Incubation: Incubate cell membranes expressing human 5-HT2C (e.g., CHO-K1 transfected cells) with [3H]-Mesulergine (or specific agonist radioligand) and the test compound for 60 mins at 37°C.

  • Filtration: Harvest on GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the hydrophobic azetidine tail.

Quantitative Data Summary: Comparative Potency

The following table illustrates the impact of the azetidine ring contraction compared to piperidine analogs in Monoamine Transporter (MAT) inhibition assays (Data synthesized from SAR studies [1, 2]).

Scaffold TypeR-SubstituentTargetKi (nM)Selectivity (SERT/DAT)Notes
4-Phenylpiperidine 4-FSERT120.8Non-selective; high lipophilicity.
3-Phenylpyrrolidine 4-FSERT82.5Improved potency; moderate selectivity.
3-(4-F-phenyl)azetidine 4-FSERT1.2 >50 High SERT selectivity; reduced metabolic liability.
3-(4-F-phenyl)azetidine 3,4-Cl2DAT4.50.05Substitution on aryl ring shifts selectivity to Dopamine.

Workflow Visualization: From Scaffold to Lead

Figure 2: Experimental Workflow for CNS Lead Generation A logical flow for synthesizing and validating azetidine-based neuro-therapeutics.

Experimental_Workflow Start Start: 3-(4-Fluorophenyl)azetidine HCl FreeBase Step 1: Free-Basing (DCM + DIPEA, 15 min) Start->FreeBase Coupling Step 2: Diversification (Reductive Amination or SNAr) FreeBase->Coupling Add Electrophile Purification Step 3: Purification (Flash Column, 1% NH4OH) Coupling->Purification Validation Step 4: QC Analysis (LCMS & 1H-NMR) Purification->Validation Screening Step 5: In Vitro Screening (5-HT2C / DAT / SERT) Validation->Screening Purity >95%

References

  • 3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters. Source: National Institutes of Health (NIH) / Bioorg Med Chem Lett. URL:[Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Source: Journal of Medicinal Chemistry.[8] URL:[Link]

  • Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury. Source: Journal of Neuroimmune Pharmacology. URL:[Link]

  • 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Source: Cell / NIH PMC. URL:[Link]

  • Azetidines of pharmacological interest. Source: Archiv der Pharmazie. URL:[Link]

Sources

Application

Scale-Up Synthesis of 3-(4-Fluorophenyl)azetidine Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive application note provides a detailed guide for the scale-up synthesis of 3-(4-Fluorophenyl)azetidine hydrochloride, a crucial bu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed guide for the scale-up synthesis of 3-(4-Fluorophenyl)azetidine hydrochloride, a crucial building block in contemporary drug discovery. Recognizing the increasing importance of fluorine-containing motifs and strained ring systems in medicinal chemistry, this document outlines two robust and scalable synthetic routes, commencing from readily available starting materials. A critical evaluation of a five-step sequence starting from N-Boc-3-azetidinone and an alternative four-step pathway beginning with 1-benzhydryl-3-azetidinone is presented. This guide delves into the causality behind experimental choices, offering field-proven insights into process optimization, safety considerations, and analytical quality control for multi-gram to kilogram-scale production. Detailed, step-by-step protocols for each stage of the synthesis are provided, supported by quantitative data, in-text citations to authoritative literature, and visual diagrams to ensure clarity and reproducibility.

Introduction: The Strategic Importance of 3-(4-Fluorophenyl)azetidine

The azetidine scaffold is a privileged four-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry.[1] Its inherent ring strain and unique three-dimensional geometry offer novel exit vectors for molecular design, enabling the exploration of previously inaccessible chemical space. The incorporation of a 4-fluorophenyl group at the 3-position further enhances the pharmacological potential of this moiety. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and engage in favorable interactions with biological targets. Consequently, 3-(4-Fluorophenyl)azetidine serves as a vital intermediate in the synthesis of a wide range of bioactive molecules, including enzyme inhibitors and central nervous system agents.

The development of a robust, scalable, and economically viable synthetic process for 3-(4-Fluorophenyl)azetidine hydrochloride is therefore of paramount importance for advancing drug discovery programs. This guide provides a comprehensive analysis of two prominent synthetic strategies, empowering researchers and process chemists to make informed decisions for large-scale production.

Comparative Analysis of Scalable Synthetic Routes

Two primary strategies for the large-scale synthesis of 3-(4-Fluorophenyl)azetidine have been identified and are detailed below. Both routes converge on a common intermediate and employ well-established, scalable chemical transformations.

Route A: The N-Boc Protected Pathway

This five-step route utilizes the versatile tert-butyloxycarbonyl (Boc) protecting group, which is favored for its stability and ease of removal under acidic conditions.

digraph "N_Boc_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Route B: The N-Benzhydryl Protected Pathway

This four-step alternative employs the bulky benzhydryl (diphenylmethyl) protecting group, which is typically removed via catalytic hydrogenation.

digraph "N_Benzhydryl_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Detailed Protocols and Experimental Insights

This section provides a step-by-step guide for the synthesis, with a focus on the more streamlined N-Benzhydryl route, which is often preferred in industrial settings due to fewer steps and potentially more favorable economics.

Synthesis of Key Starting Material: 1-Benzhydryl-3-azetidinone

The synthesis of the key ketone intermediate is a critical two-step process starting from readily available materials.

Step 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine

This step involves the reaction of benzhydrylamine with epichlorohydrin to form the azetidine ring.[2][3] This reaction is typically carried out in a suitable solvent such as methanol or ethanol.

Parameter Value Rationale
Reactants Benzhydrylamine, EpichlorohydrinCommercially available and cost-effective starting materials.
Solvent Methanol or EthanolGood solubility for reactants and facilitates the reaction.
Temperature 20-25 °C initially, then refluxInitial room temperature reaction followed by heating to drive the reaction to completion.
Reaction Time 48-72 hoursThe reaction is monitored by TLC or HPLC for completion.
Work-up Crystallization of the hydrochloride saltProvides a straightforward method for purification and isolation of the intermediate.[3]
Typical Yield 70-80%High-yielding and scalable process.[4]

Protocol:

  • To a stirred solution of benzhydrylamine (1.0 eq.) in methanol (5-10 volumes), add epichlorohydrin (1.1-1.3 eq.) dropwise at room temperature.

  • Stir the mixture at room temperature for 24 hours, then heat to reflux for an additional 24-48 hours until the reaction is complete as monitored by TLC/HPLC.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., isopropanol) and add a solution of HCl in isopropanol to precipitate the hydrochloride salt.

  • Filter the solid, wash with a cold solvent, and dry under vacuum to afford 1-benzhydryl-3-hydroxyazetidine hydrochloride.

Step 2: Oxidation to 1-Benzhydryl-3-azetidinone

The oxidation of the secondary alcohol to the corresponding ketone is a crucial step. Several scalable oxidation methods can be employed, with the Parikh-Doering oxidation being a favorable choice due to its mild conditions and avoidance of heavy metals.[5][6][7][8]

Oxidation Method Reagents Pros Cons
Parikh-Doering SO₃·pyridine, DMSO, Et₃NMild conditions (0 °C to RT), high yield, avoids heavy metals.[5][7]Requires careful control of stoichiometry and temperature.
Swern Oxidation Oxalyl chloride, DMSO, Et₃NHigh yields, mild conditions.[9][10][11][12]Requires cryogenic temperatures (-78 °C), formation of odorous byproducts.[11]
TEMPO-catalyzed TEMPO, NaOClCatalytic, environmentally benign.[3][13][14][15]Can be slower, may require careful pH control.
Dess-Martin Dess-Martin periodinaneHigh yields, mild conditions.[16][17][18][19]Reagent is expensive and potentially explosive on a large scale.[16][20]

Protocol (Parikh-Doering Oxidation):

  • To a solution of 1-benzhydryl-3-hydroxyazetidine (1.0 eq.) and triethylamine (3.0-5.0 eq.) in a mixture of dichloromethane and DMSO (5-10 volumes), add a solution of sulfur trioxide pyridine complex (2.0-3.0 eq.) in DMSO portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC).

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization to yield 1-benzhydryl-3-azetidinone.[21][22]

Grignard Reaction and Subsequent Transformations

This sequence introduces the 4-fluorophenyl group and modifies the azetidine ring to the desired substitution pattern.

Step 3: Grignard Reaction, Dehydration, and Reduction

This three-transformation sequence is often performed in a telescoped manner to improve process efficiency.

Protocol:

  • Grignard Reaction: Prepare 4-fluorophenylmagnesium bromide from 4-bromofluorobenzene and magnesium turnings in THF. To a solution of 1-benzhydryl-3-azetidinone (1.0 eq.) in anhydrous THF at 0 °C, add the freshly prepared Grignard reagent (1.1-1.5 eq.) dropwise.[1] Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Dehydration: The crude tertiary alcohol from the Grignard reaction is dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heated to reflux with a Dean-Stark trap to remove water.

  • Reduction: After dehydration is complete, the resulting alkene is subjected to catalytic hydrogenation. The crude reaction mixture is filtered to remove the acid catalyst and then hydrogenated in a suitable solvent (e.g., ethanol or ethyl acetate) using a palladium on carbon catalyst (5-10 wt%) under a hydrogen atmosphere (1-10 bar).

Final Deprotection and Salt Formation

Step 4: Catalytic Debenzylation and Hydrochloride Salt Formation

The final step involves the removal of the benzhydryl protecting group and the formation of the desired hydrochloride salt. Catalytic transfer hydrogenation is a safe and efficient alternative to using high-pressure hydrogen gas.[12][21][22][23]

Parameter Value Rationale
Deprotection Method Catalytic HydrogenationClean and high-yielding method for removing the benzhydryl group.
Catalyst Palladium on Carbon (Pd/C)Highly effective and widely used for debenzylation.
Hydrogen Source Hydrogen Gas or Transfer Hydrogenation (e.g., Ammonium Formate)Transfer hydrogenation offers a safer alternative for scale-up.[12][21][22][23]
Acid Hydrochloric AcidForms the desired hydrochloride salt in situ.
Solvent Ethanol or MethanolGood solubility for the substrate and final product.
Temperature Room Temperature to 50 °CMild conditions are sufficient for the reaction.

Protocol:

  • To a solution of 1-benzhydryl-3-(4-fluorophenyl)azetidine (1.0 eq.) in ethanol (10-20 volumes), add a catalytic amount of 10% Pd/C (5-10 wt%).

  • Add a solution of hydrochloric acid in ethanol or isopropanol (1.1-1.2 eq.).

  • Pressurize the reactor with hydrogen gas (50-100 psi) and stir at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to induce crystallization.

  • Filter the solid, wash with a cold solvent (e.g., diethyl ether or methyl tert-butyl ether), and dry under vacuum to afford 3-(4-Fluorophenyl)azetidine hydrochloride.

Process Safety and Environmental Considerations

Grignard Reaction:

  • Hazards: Highly exothermic reaction, moisture-sensitive reagents, flammable solvents (THF, diethyl ether).

  • Mitigation: Use of an appropriate reactor with good temperature control, strict exclusion of moisture, and an inert atmosphere (nitrogen or argon).

Catalytic Hydrogenation:

  • Hazards: Flammable hydrogen gas, pyrophoric catalyst (Pd/C).

  • Mitigation: Use of a properly designed and rated hydrogenation reactor, careful handling of the catalyst under a wet or inert atmosphere, and ensuring a leak-tight system. The use of catalytic transfer hydrogenation can mitigate the risks associated with high-pressure hydrogen gas.

Solvent and Reagent Selection:

  • Prioritize the use of greener solvents where possible.

  • Minimize the use of hazardous reagents like oxalyl chloride and Dess-Martin periodinane on a large scale.

Analytical Quality Control

Consistent product quality is ensured through rigorous in-process controls and final product analysis.

Stage Analytical Technique Purpose
In-process Controls TLC, HPLC, GCMonitor reaction progress and completion.
Intermediate Characterization ¹H NMR, ¹³C NMR, MSConfirm the structure and purity of isolated intermediates.
Final Product Release HPLC, ¹H NMR, ¹³C NMR, Elemental Analysis, Melting PointEnsure the identity, purity, and quality of the final product.

Conclusion

This application note has detailed two scalable and robust synthetic routes for the preparation of 3-(4-Fluorophenyl)azetidine hydrochloride. The N-benzhydryl protected route offers a more streamlined approach with fewer synthetic steps, making it an attractive option for industrial-scale production. By providing detailed protocols, a critical analysis of alternative reagents, and a strong emphasis on safety and analytical control, this guide serves as a valuable resource for chemists and engineers tasked with the scale-up of this important pharmaceutical building block. The successful implementation of these protocols will facilitate the efficient and safe production of high-quality 3-(4-Fluorophenyl)azetidine hydrochloride, thereby supporting the advancement of drug discovery and development programs.

References

  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. ([Link])

  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google P
  • CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google P
  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. ([Link])

  • Development of a Large-Scale Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation for the Synthesis of LSD1 Inhibitor GSK2879552 | Request PDF - ResearchGate. ([Link])

  • Parikh–Doering oxidation - Wikipedia. ([Link])

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. ([Link])

  • Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones - PMC - NIH. ([Link])

  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google P
  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. ([Link])

  • Parikh-Doering oxidation - YouTube. ([Link])

  • Dess–Martin oxidation work up - Chemistry Stack Exchange. ([Link])

  • Development and pilot scale implementation of safe aerobic Cu/TEMPO oxidation in a batch reactor - Green Chemistry (RSC Publishing). ([Link])

  • Oxidation of α,ω-Diols Using the Dess-Martin Periodinane - ResearchGate. ([Link])

  • Alcohol to Aldehyde/Ketone using Swern Oxidation - Organic Synthesis. ([Link])

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. ([Link])

  • Dess–Martin oxidation - Wikipedia. ([Link])

  • Parikh-Doering Oxidation | Chem-Station Int. Ed. ([Link])

  • Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). ([Link])

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. ([Link])

  • Dess-Martin-Periodinane oxidation - YouTube. ([Link])

  • An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures - PMC - PubMed Central. ([Link])

  • Oxidation of secondary alcohols to ketones using PCC - Master Organic Chemistry. ([Link])

  • DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress. ([Link])

  • US20100032617A1 - Process for manufacturing epichlorohydrin - Google P
  • Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. ([Link])

  • Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives - ResearchGate. ([Link])

  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ([Link])

Sources

Method

Application Notes and Protocols for the Analytical Characterization of 3-(4-Fluorophenyl)azetidine Hydrochloride

Abstract This document provides a comprehensive guide to the analytical methods for the characterization of 3-(4-Fluorophenyl)azetidine hydrochloride, a key intermediate in pharmaceutical development. The protocols detai...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 3-(4-Fluorophenyl)azetidine hydrochloride, a key intermediate in pharmaceutical development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. The methodologies are grounded in established principles of analytical chemistry and are presented with a focus on practical application and data integrity.

Introduction

3-(4-Fluorophenyl)azetidine hydrochloride is a substituted azetidine derivative of significant interest in medicinal chemistry due to the prevalence of the azetidine ring in bioactive molecules[1]. The four-membered heterocyclic ring system imparts unique conformational constraints and physicochemical properties that can be exploited in drug design[1]. The purity and structural integrity of this intermediate are critical for the successful synthesis of active pharmaceutical ingredients (APIs). This guide outlines detailed protocols for the analytical characterization of 3-(4-Fluorophenyl)azetidine hydrochloride using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Compound Information:

Property Value Source
Chemical Name 3-(4-Fluorophenyl)azetidine hydrochloride -
CAS Number 1203681-55-3 [2]
Molecular Formula C₉H₁₁ClFN [2][3]
Molecular Weight 187.64 g/mol [2][3][4]
Structure
InChI Key: QWBKLXZVUHGPFZ-UHFFFAOYSA-N [3]

| | SMILES: Cl.Fc1ccc(cc1)C2CNC2 |[3] |

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity and assay of 3-(4-Fluorophenyl)azetidine hydrochloride. This technique separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Scientific Rationale

The choice of a C18 stationary phase provides a versatile platform for the separation of moderately polar compounds like 3-(4-Fluorophenyl)azetidine hydrochloride. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile) allows for the effective elution of both polar and nonpolar impurities. The use of a buffer is essential to control the ionization state of the amine group in the azetidine ring, ensuring reproducible retention times and peak shapes. UV detection is suitable due to the presence of the chromophoric fluorophenyl group. Method validation should be performed according to ICH guidelines to ensure the method is specific, linear, accurate, precise, and robust[5].

Proposed HPLC Method

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

Parameter Recommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes; hold at 95% B for 5 minutes; return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 254 nm |

Sample Preparation:

  • Accurately weigh approximately 10 mg of 3-(4-Fluorophenyl)azetidine hydrochloride.

  • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL stock solution.

  • Further dilute with the same solvent to a final concentration of 0.1 mg/mL for analysis.

Data Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The assay can be determined by comparing the peak area of the sample to that of a certified reference standard of known concentration.

Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In the context of 3-(4-Fluorophenyl)azetidine hydrochloride, GC is primarily used to identify and quantify residual solvents from the synthesis process.

Scientific Rationale

Due to the relatively low volatility of the hydrochloride salt, direct GC analysis is not feasible. However, headspace GC coupled with a Flame Ionization Detector (GC-FID) is the ideal method for analyzing residual solvents. This technique involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC system. For the analysis of the compound itself or less volatile impurities, derivatization to a more volatile form may be necessary, followed by GC-MS analysis[6][7].

Proposed Headspace GC Method for Residual Solvents

Instrumentation:

  • Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

GC Conditions:

Parameter Recommended Setting
Column DB-624, 30 m x 0.32 mm, 1.8 µm (or equivalent)
Carrier Gas Helium or Hydrogen
Oven Program 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min
Injector Temperature 250 °C
Detector Temperature 260 °C

| Split Ratio | 10:1 |

Headspace Parameters:

Parameter Recommended Setting
Vial Equilibration Temp 80 °C
Vial Equilibration Time 30 min
Loop Temperature 90 °C

| Transfer Line Temp | 100 °C |

Sample Preparation:

  • Accurately weigh approximately 100 mg of 3-(4-Fluorophenyl)azetidine hydrochloride into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., DMSO, DMF) that does not interfere with the analysis.

  • Seal the vial and place it in the headspace autosampler.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of 3-(4-Fluorophenyl)azetidine hydrochloride.

Scientific Rationale

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information about the different types of carbon atoms in the molecule. For 3-(4-Fluorophenyl)azetidine hydrochloride, the spectra are expected to show characteristic signals for the aromatic protons of the fluorophenyl ring and the aliphatic protons of the azetidine ring. The coupling between the fluorine atom and the adjacent protons and carbons can also be observed, providing further structural confirmation.

Proposed NMR Protocol

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of 3-(4-Fluorophenyl)azetidine hydrochloride in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Additional 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment[8].

Expected Chemical Shifts (Predicted)
Proton (¹H)Predicted Chemical Shift (ppm)Multiplicity
Aromatic (ortho to F)~7.2-7.4t
Aromatic (meta to F)~7.5-7.7dd
Azetidine CH~4.5-4.8m
Azetidine CH₂~4.0-4.3m
Azetidine NH₂⁺~9.0-10.0br s
Carbon (¹³C)Predicted Chemical Shift (ppm)
Aromatic C-F~160-165 (d)
Aromatic C-ipso~135-140 (d)
Aromatic CH (ortho to F)~130-135 (d)
Aromatic CH (meta to F)~115-120 (d)
Azetidine CH~40-45
Azetidine CH₂~50-55

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of the compound and can also provide structural information through fragmentation patterns.

Scientific Rationale

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and ionic compounds like 3-(4-Fluorophenyl)azetidine hydrochloride. In positive ion mode, the molecule is expected to be detected as the protonated molecular ion of the free base, [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Proposed MS Protocol

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap).

Infusion Conditions:

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.

LC-MS Conditions (if coupled with HPLC):

  • Use the HPLC conditions described in Section 2.

  • The eluent from the HPLC is directed into the ESI source.

MS Parameters:

Parameter Recommended Setting
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 3-4 kV
Cone Voltage 20-40 V
Source Temperature 120-150 °C
Desolvation Gas Nitrogen

| Mass Range | m/z 50-500 |

Expected Results

The expected mass for the free base (C₉H₁₀FN) is 151.0797. In the positive ion mode ESI-MS spectrum, the major peak should correspond to the protonated molecule [M+H]⁺ at m/z 152.0875.

Visualized Analytical Workflow

The following diagram illustrates the logical flow of the analytical characterization process for 3-(4-Fluorophenyl)azetidine hydrochloride.

Analytical_Workflow Figure 1. Analytical Workflow for 3-(4-Fluorophenyl)azetidine hydrochloride cluster_0 Initial Characterization cluster_1 Purity and Impurity Profiling cluster_2 Final Approval Start Sample Received NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Identity MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight HPLC HPLC-UV (Purity & Assay) NMR->HPLC MS->HPLC Report Generate Certificate of Analysis (CoA) HPLC->Report Purity & Assay Data GC Headspace GC-FID (Residual Solvents) GC->Report Residual Solvent Data

Caption: Logical flow for the comprehensive analysis of 3-(4-Fluorophenyl)azetidine hydrochloride.

References

  • Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. (n.d.).
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. (n.d.).
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents. (n.d.).
  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. (n.d.).
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022).
  • 3-(4-Chlorophenyl)azetidine | C9H10ClN | CID 23620 - PubChem - NIH. (n.d.).
  • 3-(4-Fluorophenyl)azetidine hydrochloride AldrichCPR - Sigma-Aldrich. (n.d.).
  • 3-[(4-fluorophenyl)methyl]azetidine hydrochloride - ChemBK. (n.d.).
  • 2-(2-Fluorophenyl)azetidine hydrochloride | C9H11ClFN | CID 73994654 - PubChem. (n.d.).
  • 1203681-55-3 | 3-(4-Fluorophenyl)azetidine hydrochloride - ChemScene. (n.d.).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021).
  • Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization - PubMed. (n.d.).
  • Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed. (2023).
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Yield in 3-(4-Fluorophenyl)azetidine Synthesis

Introduction The 3-arylazetidine scaffold is a privileged motif in modern drug discovery, often serving as a metabolically stable, conformationally restricted bioisostere for piperidines or morpholines. However, the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-arylazetidine scaffold is a privileged motif in modern drug discovery, often serving as a metabolically stable, conformationally restricted bioisostere for piperidines or morpholines. However, the synthesis of 3-(4-fluorophenyl)azetidine presents unique challenges due to the high ring strain (~25 kcal/mol) of the azetidine core and the potential for


-hydride elimination during metal-catalyzed cross-couplings.

This guide provides two distinct, field-validated protocols optimized for different project stages:

  • Method A (Cross-Coupling): Best for rapid analog generation and late-stage functionalization (gram scale).

  • Method B (Cyclization): Best for cost-effective bulk production (multi-gram to kilogram scale).

Module 1: Strategic Route Selection

Before initiating synthesis, select the protocol that aligns with your available reagents and scale requirements.

FeatureMethod A: Negishi Cross-Coupling Method B: De Novo Cyclization
Primary Mechanism Pd-catalyzed

-

coupling
Nucleophilic substitution (

)
Key Intermediate N-Boc-3-iodoazetidine2-(4-fluorophenyl)propane-1,3-diol
Scalability Moderate (Reagent cost is high)High (Commodity starting materials)
Common Failure Mode

-hydride elimination (alkene formation)
Oligomerization (concentration dependent)
Recommended For Medicinal Chemistry / Lead Op Process Development / Scale-up
Decision Workflow

RouteSelection Start Start: Define Project Goals ScaleCheck Target Scale > 50g? Start->ScaleCheck AnalogCheck Need diverse 3-aryl analogs? ScaleCheck->AnalogCheck No (Speed driven) RouteB Method B: Cyclization (Diol Activation) ScaleCheck->RouteB Yes (Cost driven) RouteA Method A: Negishi Coupling (N-Boc-3-iodoazetidine) AnalogCheck->RouteA Yes (Late-stage div.) AnalogCheck->RouteB No (Single target)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and diversity needs.

Module 2: The Cross-Coupling Protocol (Negishi)[2][3]

Objective: Synthesize N-Boc-3-(4-fluorophenyl)azetidine via Palladium-catalyzed cross-coupling. Why this works: Traditional Suzuki coupling on secondary alkyl halides (like 3-iodoazetidine) is sluggish and prone to isomerization. The Negishi coupling, particularly using specific biarylphosphine ligands (e.g., CPhos, SPhos), suppresses


-hydride elimination, favoring the reductive elimination of the desired product.
Protocol Steps
  • Zinc Reagent Preparation (Critical):

    • Activate Zinc dust (1.5 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in dry DMA (Dimethylacetamide).

    • Add 4-fluorophenyl iodide (1.0 equiv) slowly at 60°C to form the arylzinc reagent.

    • Checkpoint: Titrate a small aliquot with iodine to confirm active Zn concentration (>0.8 M preferred).

  • Coupling Reaction:

    • Reagents: N-Boc-3-iodoazetidine (1.0 equiv), Arylzinc reagent (1.2 equiv).

    • Catalyst System: Pd(OAc)₂ (2 mol%) + CPhos or SPhos (4 mol%).

    • Solvent: THF/DMA mixture (1:1).

    • Conditions: Stir at 25–40°C for 4–12 hours.

    • Note: CPhos is superior for preventing the formation of the uncoupled azetidine reduction product.

  • Workup:

    • Quench with saturated NH₄Cl. Extract with EtOAc.

    • Purify via silica gel chromatography (Hexanes/EtOAc).

Troubleshooting Guide (Method A)
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Inactive Zinc reagentEnsure Zn dust is activated (wash with HCl, then water/acetone/ether) and solvent is strictly anhydrous.
Alkene Byproduct

-hydride elimination
Switch ligand to CPhos or XPhos . Lower reaction temperature to 25°C.
Protodehalogenation Moisture in solventDry DMA/THF over molecular sieves (3Å) for 24h. Ensure inert atmosphere (Ar/N₂).
Homocoupling (Biaryl) Excess ArylzincAdd the Zinc reagent slowly to the catalyst/azetidine mixture, not vice versa.

Module 3: The Cyclization Protocol (Scale-Up)

Objective: Synthesize 1-benzhydryl-3-(4-fluorophenyl)azetidine, followed by deprotection. Why this works: This route uses cheap commodity chemicals. The benzhydryl (diphenylmethyl) group provides crystallinity, aiding purification without chromatography, which is vital for scale-up.

Protocol Steps
  • Precursor Activation:

    • Start with 2-(4-fluorophenyl)propane-1,3-diol .

    • React with Methanesulfonyl chloride (MsCl, 2.2 equiv) and Et₃N (3.0 equiv) in DCM at 0°C to form the dimesylate .

    • Tip: Ensure complete conversion to the dimesylate; monomesylate leads to pyrrolidine impurities later.

  • Cyclization (Ring Closure):

    • Reagents: Dimesylate intermediate + Benzhydrylamine (1.05 equiv).

    • Base: DIPEA (3.0 equiv) or K₂CO₃ (suspended in MeCN).

    • Conditions: Reflux (80°C) in Acetonitrile for 16–24 hours.

    • Critical: Run at high dilution (0.1 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Deprotection (Hydrogenolysis):

    • Dissolve the 1-benzhydryl azetidine in MeOH.

    • Add Pd(OH)₂/C (Pearlman’s catalyst, 10 wt%) and Ammonium Formate (5 equiv) or H₂ gas (1 atm).

    • Heat to 60°C until the benzhydryl group is cleaved.

    • Filter catalyst and treat filtrate with HCl/Ether to precipitate 3-(4-fluorophenyl)azetidine hydrochloride .

Troubleshooting Guide (Method B)
SymptomProbable CauseCorrective Action
Polymerization (Goo) Concentration too highDilute reaction to <0.1 M. Add the amine slowly to the dimesylate solution.
Incomplete Cyclization Steric hindranceBenzhydrylamine is bulky. Increase temperature to reflux or switch solvent to propionitrile (bp 97°C).
Stuck at Monomesylate Wet reagentsMsCl hydrolyzes easily. Use fresh MsCl and dry DCM.
Product Oiling Out Free base instabilityAzetidine free bases are volatile and unstable. Isolate immediately as the HCl or Oxalate salt .

Module 4: Visualization of Impurity Pathways

Understanding the side reactions is key to optimizing yield. The diagram below illustrates the critical divergence points in the Negishi coupling pathway.

NegishiPathways Start N-Boc-3-Iodoazetidine + Ar-Zn-X PdOxAdd Oxidative Addition (L-Pd-Ar-I) Start->PdOxAdd Pd(0) Transmetal Transmetalation PdOxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim Fast with CPhos BetaElim Beta-Hydride Elimination Transmetal->BetaElim Slow with CPhos Fast with PPh3 Byproduct2 Reduced Azetidine Transmetal->Byproduct2 Protodehalogenation (Wet Solvent) Product Target Azetidine RedElim->Product Byproduct1 Alkene (Enamide) BetaElim->Byproduct1 Isomerization

Figure 2: Mechanistic pathway showing how ligand selection (CPhos) forces the reaction toward Reductive Elimination rather than Beta-Hydride Elimination.

References

  • Negishi Coupling of Secondary Alkyl Halides: Han, C., & Buchwald, S. L. (2009).[1] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[1] Journal of the American Chemical Society.[1][2] [Link] (Validates the use of CPhos/SPhos ligands to suppress beta-hydride elimination in secondary alkyl couplings).

  • Synthesis of 3-Arylazetidines via Cross-Coupling: Yeung, K. S., et al. (2010). Practical Synthesis of 3-Arylazetidines via Palladium-Catalyzed Cross-Coupling. Tetrahedron Letters. [Link] (Specific protocols for coupling 3-iodoazetidines).

  • Cyclization Strategies for Azetidines: Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [Link] (Comprehensive review of ring-closure methods including the diol-mesylate route).

Sources

Optimization

challenges in the synthesis of 3-arylazetidines

Technical Support Center: 3-Arylazetidine Synthesis Senior Application Scientist Desk User Guide Overview Topic: Troubleshooting Challenges in the Synthesis of 3-Arylazetidines Ticket ID: AZT-3-ARYL-SYNTH Status: Open As...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Arylazetidine Synthesis Senior Application Scientist Desk

User Guide Overview

Topic: Troubleshooting Challenges in the Synthesis of 3-Arylazetidines Ticket ID: AZT-3-ARYL-SYNTH Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The synthesis of 3-arylazetidines presents a unique intersection of challenges: the high ring strain of the four-membered heterocycle (~26 kcal/mol) and the difficulty of forming C(sp³)–C(sp²) bonds without inducing ring fragmentation or


-hydride elimination. This guide provides validated protocols and troubleshooting workflows for the three primary synthetic routes: Cross-Coupling , Functionalization of Azetidin-3-ones , and De Novo Cyclization .

Module 1: Cross-Coupling Approaches (The "Modern" Route)

Primary Challenge:


-Hydride Elimination & Slow Oxidative Addition.
Context:  Palladium-catalyzed cross-coupling of 3-iodoazetidines often fails because the resulting alkyl-metal intermediate undergoes rapid 

-hydride elimination to form the enamine/imine, destroying the ring.
Protocol 1.1: Nickel-Catalyzed Negishi Coupling

Recommended for: Installing broad aryl diversity on a pre-formed azetidine ring.

Reagents:

  • Substrate:

    
    -Boc-3-iodoazetidine
    
  • Nucleophile: Arylzinc iodide (ArZnI) [Prepared via LiCl-mediated Zn insertion]

  • Catalyst: NiCl₂(glyme) (10 mol%)

  • Ligand: Pybox (e.g.,

    
    -iPr-Pybox) (15 mol%)
    
  • Solvent: DMA/THF (1:1)

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox, mix NiCl₂(glyme) and Pybox ligand in DMA. Stir for 20 min until the solution turns a deep orange/red (indicative of complex formation).

  • Substrate Addition: Add

    
    -Boc-3-iodoazetidine to the catalyst mixture.
    
  • Coupling: Add the ArZnI solution dropwise over 5 minutes.

  • Reaction: Stir at room temperature for 12 hours.

  • Quench: Dilute with EtOAc and quench with sat.

    
    .
    

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Zn reagent.Ensure ArZnI preparation uses LiCl (Knochel's method) to solubilize surface oxides. Titrate Zn reagent before use.
Protodehalogenation (Reduced product) Moisture in solvent or radical quenching.Dry DMA over molecular sieves (3Å) for 48h. Degas solvents thoroughly (freeze-pump-thaw x3).
Ring Opening Lewis-acid induced strain release.Avoid strong Lewis acids. If using arylboronic acids (Suzuki), switch to aryltrifluoroborates to buffer Lewis acidity.

Module 2: Functionalization of Azetidin-3-ones (The "Classic" Route)

Primary Challenge: Controlling 1,2-Addition vs. Enolization. Context: Azetidin-3-ones are prone to enolization or aldol-type polymerization due to the inductive effect of the nitrogen.

Protocol 2.1: Grignard/Lithiate Addition & Deoxygenation

Recommended for: Synthesizing 3-aryl-3-hydroxyazetidines or 3-arylazetidines (after reduction).

Step-by-Step Workflow:

  • Protection: Ensure the azetidinone nitrogen is protected with a strong electron-withdrawing group (Boc, Cbz, or Ts) to reduce amine basicity and prevent self-condensation.

  • Nucleophilic Attack:

    • Cool solution of

      
      -Boc-azetidin-3-one in dry THF to 
      
      
      
      .
    • Add ArMgBr (or ArLi) slowly down the side of the flask.

    • Critical: Stir at

      
       for 1 hour; do not warm immediately.
      
  • Quench: Quench cold with AcOH/THF mixture to prevent retro-aldol during warming.

  • Deoxygenation (Optional): To remove the hydroxyl group, treat the tertiary alcohol with

    
     and TFA (ionic hydrogenation).
    

FAQ: Why did my yield drop during scale-up?

  • Answer: On larger scales, the exotherm during Grignard addition can cause local heating, leading to enolization of the ketone rather than nucleophilic attack. Fix: Increase dilution (0.1 M) and use a cryostat to maintain strict temperature control.

Module 3: Strain-Release Chemistry (The "Emerging" Route)

Primary Challenge: Handling Azabicyclo[1.1.0]butanes (ABB). Context: ABBs are highly strained bicyclic systems that "spring load" the formation of 3-substituted azetidines upon nucleophilic attack.

Protocol 3.1: Radical Addition to ABB

Recommended for: 3-functionalized azetidines without transition metals.

Workflow:

  • Precursor: Generate the sulfonyl-protected ABB in situ or isolate if stable.

  • Radical Source: Use an aryl radical precursor (e.g., aryl diazonium salt or aryl iodide + photocatalyst).

  • Mechanism: The aryl radical attacks the bridgehead carbon. The central C–N bond cleaves, relieving strain and generating a nitrogen-centered radical, which is then quenched (H-atom transfer).

Visualization: Strategic Decision Tree

AzetidineStrategy Start Start: Target 3-Arylazetidine Subst Is the 3-position disubstituted (quaternary)? Start->Subst KetoneRoute Route A: Azetidin-3-one (1,2-Addition) Subst->KetoneRoute Yes (3-Aryl-3-Alkyl) Coupling Route B: Cross-Coupling (Ni-Catalysis) Subst->Coupling No (3-Aryl-3-H) Strain Route C: Strain Release (Azabicyclo[1.1.0]butane) Subst->Strain Alternative (Radical Path) Deoxy Requires Deoxygenation? (Remove -OH) KetoneRoute->Deoxy IonicHydro Use Ionic Hydrogenation (TES / TFA) Deoxy->IonicHydro Yes Iodo Start: N-Boc-3-iodoazetidine Coupling->Iodo LigandCheck Check Ligand: Use Pybox or Bipyridine Iodo->LigandCheck Prevent Beta-Elimination

Caption: Decision matrix for selecting the optimal synthetic route based on substitution pattern and available precursors.

Common Failure Modes & Solutions (FAQ)

Q1: I am seeing significant polymerization when attempting to cyclize acyclic amines to azetidines.

  • Root Cause: Intermolecular reaction rates (

    
    ) are competing with intramolecular cyclization (
    
    
    
    ).
  • Solution: Apply the Ruggli-Ziegler Dilution Principle . Perform the cyclization at high dilution (

    
    ). Alternatively, use a "templating" effect by adding a bulky protecting group (e.g., Trityl) to the nitrogen to pre-organize the conformation (Thorpe-Ingold effect).
    

Q2: My Ni-catalyzed coupling yields are inconsistent (10% - 60%).

  • Root Cause: Nickel(0) is extremely air-sensitive, and 3-iodoazetidine is thermally unstable.

  • Solution:

    • Switch to Ni(II) precatalysts that are air-stable (e.g.,

      
      ) and reduce in situ with Zn or Mn.
      
    • Add NaI (20 mol%) as an additive. This facilitates the Finkelstein reaction, ensuring the iodide remains reactive and is not sequestered by zinc salts.

Q3: The Boc group is falling off during the reaction.

  • Root Cause: Lewis acidic conditions (e.g.,

    
     byproduct) or high temperatures.
    
  • Solution: Switch to a Cbz or Benzyl protecting group, which are more robust to Lewis acids. If Boc is mandatory, add a mild base (e.g.,

    
    ) to buffer the reaction.
    

References

  • Nickel-Catalyzed Cross-Coupling: J. Am. Chem. Soc. 2016, 138, 39, 12784–12787. "Nickel-Catalyzed Cross-Coupling of Unactivated Alkyl Halides".

  • Azetidin-3-one Functionalization: J. Org. Chem. 2006, 71, 5, 2131–2134. "Synthesis of 3,3-Disubstituted Azetidines".

  • Strain-Release Chemistry: Science 2016, 351, 6268, 241-246. "Strain-release amination".

  • Photoredox Approaches: Chem. Rev. 2022, 122, 2, 2950–3006. "Photochemical Synthesis of Azetidines".

  • General Review: Chem. Rev. 2008, 108, 9, 3988–4034. "Recent Advances in the Synthesis of Azetidines".

Troubleshooting

Technical Support Center: Purification of 3-(4-Fluorophenyl)azetidine Hydrochloride

Welcome to the technical support center for the purification of 3-(4-Fluorophenyl)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(4-Fluorophenyl)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this crucial building block in its highest purity. The unique strained four-membered ring of azetidines presents specific challenges during purification, which this guide aims to address in a clear and actionable question-and-answer format.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of 3-(4-Fluorophenyl)azetidine hydrochloride is a yellow oil or discolored solid. What are the likely causes and how can I obtain a white crystalline solid?

This is a common issue that can stem from several factors during the synthesis and work-up.

Possible Causes:

  • Residual Solvents: Incomplete removal of high-boiling point solvents used in the reaction or extraction steps.

  • Process-Related Impurities: Side-products from the synthesis, such as incompletely reacted starting materials or byproducts from ring-opening of the azetidine.

  • Oxidation: The amine functionality can be susceptible to air oxidation, leading to colored impurities.

  • Inorganic Salts: Residual inorganic salts from the work-up can sometimes trap colored impurities.

Troubleshooting Protocol:

  • Recrystallization: This is the most effective method for removing colored impurities and obtaining a crystalline product.

    • Solvent Selection: A good solvent system will dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor. Common choices for amine hydrochlorides include:

      • Isopropanol (IPA)

      • Ethanol/diethyl ether

      • Methanol/dichloromethane (DCM)

      • Water, followed by a solvent swap.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the chosen hot solvent.

      • If the solution is still colored, you can add a small amount of activated carbon and heat for a short period.

      • Hot filter the solution to remove the activated carbon and any insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Silica Gel Chromatography: While not always ideal for the hydrochloride salt due to potential streaking, it can be effective for the free base.

    • Workflow:

      • Neutralize the hydrochloride salt to the free base using a mild base like sodium bicarbonate.

      • Extract the free base into an organic solvent (e.g., ethyl acetate, DCM).

      • Dry the organic layer and concentrate.

      • Purify the free base by column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]

      • Convert the purified free base back to the hydrochloride salt by treating it with a solution of HCl in a suitable solvent (e.g., diethyl ether, isopropanol).

Data Presentation: Recrystallization Solvent Screening

Solvent SystemObservations
IsopropanolGood solubility when hot, forms well-defined crystals on cooling.
Ethanol/Diethyl EtherDissolves well in hot ethanol, ether acts as an anti-solvent to induce crystallization.
Methanol/DCMCan be effective, but care must be taken due to the volatility of DCM.
Q2: I'm observing an unknown impurity in my HPLC analysis that is very close to the main product peak. How can I identify and remove it?

Close-eluting impurities are often structurally similar to the product.

Potential Impurities:

  • Isomers: Positional isomers of the fluorophenyl group.

  • Homologues: Impurities with slightly different alkyl chains.

  • Starting Materials or Intermediates: Unreacted precursors from the synthesis.

Troubleshooting Workflow:

Caption: Workflow for identifying and removing close-eluting impurities.

Detailed Steps:

  • Characterization:

    • LC-MS: Determine the molecular weight of the impurity. This is a crucial first step in identifying its structure.

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass to help determine the elemental composition.

    • NMR Spectroscopy: If the impurity can be isolated, 1H and 13C NMR will provide detailed structural information.

  • Removal Strategies:

    • Optimize Recrystallization: Try a different solvent system or a slower cooling rate to improve the selectivity of crystal formation.

    • Preparative HPLC: If the impurity cannot be removed by recrystallization, preparative HPLC is a powerful tool for separation. The analytical HPLC method can be scaled up for this purpose.

    • Reaction Optimization: Once the impurity is identified, you may be able to modify the reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to minimize its formation.

Q3: My yield is significantly lower after the final purification step. What are the common causes of product loss?

Product loss during purification is a frequent challenge.

Troubleshooting Guide:

Cause of LossMitigation Strategy
Product remains in the mother liquor after recrystallization. Concentrate the mother liquor and attempt a second recrystallization. Alternatively, purify the residue by column chromatography.
The hydrochloride salt is partially soluble in the wash solvent. Use a minimal amount of ice-cold wash solvent. Ensure the wash solvent is one in which the product has very low solubility.
Adsorption onto silica gel during chromatography (if performed). Deactivate the silica gel with a small amount of triethylamine in the eluent. This is more relevant for the free base.
Decomposition on silica gel. The strained azetidine ring can be sensitive to acidic silica gel. Using neutral or basic alumina, or deactivated silica, can prevent this.
Formation of the free base during work-up. Ensure the aqueous layer is sufficiently acidic during extraction to keep the product protonated and in the aqueous phase.
Q4: How can I confirm the purity and identity of my final 3-(4-Fluorophenyl)azetidine hydrochloride product?

A combination of analytical techniques is essential for comprehensive characterization.

Recommended Analytical Methods:

  • HPLC (High-Performance Liquid Chromatography): To determine the purity of the sample by separating it from any impurities. A typical method would use a C18 reverse-phase column.[3]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy:

    • ¹H NMR: To confirm the proton environment of the molecule.

    • ¹³C NMR: To confirm the carbon skeleton.

    • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Elemental Analysis: To determine the percentage composition of C, H, N, and Cl, which should be within ±0.4% of the theoretical values.

Q5: What are the best practices for the storage and handling of 3-(4-Fluorophenyl)azetidine hydrochloride to ensure its stability?

Due to the strained nature of the azetidine ring and the hygroscopic nature of hydrochloride salts, proper storage is critical.[1][4]

Storage Recommendations:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.

  • Container: Use a tightly sealed container.

  • Light: Protect from light.

Handling Precautions:

  • Handle in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Place the crude 3-(4-Fluorophenyl)azetidine hydrochloride in a clean Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., isopropanol) to just cover the solid.

  • Heat the mixture with gentle swirling on a hot plate until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Conversion of the Hydrochloride Salt to the Free Base
  • Dissolve the hydrochloride salt in water.

  • Cool the solution in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH is basic (pH ~8-9).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the free base.

Logical Relationships

Caption: Decision tree for selecting a purification strategy.

References

  • Google Patents. (n.d.). Synthesis of azetidine derivatives.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

  • ACS Publications. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Reactivity of 4-Fluorophenyl Halides

Welcome to the technical support center dedicated to addressing the challenges associated with the poor reactivity of 4-fluorophenyl halides in cross-coupling reactions. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor reactivity of 4-fluorophenyl halides in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter these robust yet reluctant substrates in their synthetic endeavors. Here, we will dissect the underlying reasons for this low reactivity and provide actionable troubleshooting guides, in-depth FAQs, and validated protocols to empower your research.

The Challenge: The Inert Nature of the C–F Bond

The carbon-fluorine (C–F) bond is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy of approximately 126 kcal/mol in fluorobenzene.[1] This inherent strength makes aryl fluorides, including 4-fluorophenyl halides, exceptionally stable and often unreactive under standard cross-coupling conditions that readily activate their heavier halogen counterparts (I, Br, Cl). The primary hurdle is the oxidative addition step, which is often the rate-limiting step in catalytic cycles and is significantly more challenging for C–F bonds.[1]

However, the unique properties that fluorine imparts to molecules—such as altered metabolic stability, binding affinity, and lipophilicity—make the inclusion of fluorinated motifs highly desirable in pharmaceuticals and agrochemicals. This guide provides the tools to effectively "awaken" these dormant halides.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing both the "what to do" and the "why it works."

Issue 1: My Suzuki-Miyaura coupling reaction with 4-fluorotoluene shows no product formation, only starting material.

Question: I've tried standard Pd(PPh₃)₄ with K₂CO₃ in dioxane/water, but the reaction is completely stalled. What's going wrong and how can I fix it?

Answer:

Your observation is a classic case of the C–F bond's resistance to oxidative addition with standard palladium catalysts. The Pd(0) species generated from Pd(PPh₃)₄ is often not electron-rich enough to break the strong C–F bond.

Root Cause Analysis & Corrective Actions:

  • Switch to a More Electron-Rich Metal Center: Nickel Catalysis. Nickel catalysts are generally more effective for C–F activation than palladium due to their lower electronegativity, which makes them more readily oxidized.[1]

    • Actionable Protocol: Employ a nickel-based catalyst system. A combination of Ni(COD)₂ as the precursor and a sterically demanding, electron-rich phosphine ligand like PCy₃ (tricyclohexylphosphine) is a robust starting point.[2]

  • Employ Specialized Ligands for Palladium. If you must use palladium, standard ligands like PPh₃ are insufficient. You need ligands designed to create a highly electron-rich and sterically bulky metal center that can facilitate the difficult oxidative addition.

    • Actionable Protocol: Use Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or related bulky, electron-donating ligands. These ligands promote the formation of the active, low-coordinate Pd(0) species necessary for C–F bond cleavage.

  • Consider Co-catalysts or Additives. Certain additives can facilitate the C–F activation step. For nickel-catalyzed Suzuki reactions, metal fluorides like ZrF₄ or TiF₄ can act as co-catalysts.[3][4] For palladium systems involving Grignard reagents, the magnesium halide can cooperate with the palladium center to lower the activation energy of the oxidative addition.[1][5]

Troubleshooting Workflow: No Product in Suzuki Coupling

start No Product Observed (4-Fluorophenyl Halide) catalyst_check Is the catalyst system optimized for C-F activation? start->catalyst_check switch_metal Switch to a Nickel Catalyst System (e.g., Ni(COD)₂ / PCy₃) catalyst_check->switch_metal No specialized_ligand Use Specialized Pd Ligands (e.g., SPhos, XPhos) catalyst_check->specialized_ligand Using Pd additives Incorporate Additives (e.g., ZrF₄ for Ni, LiCl for Ni/Zn) switch_metal->additives Still low yield success Product Formation switch_metal->success specialized_ligand->success additives->success substrate Aryl Fluoride with ortho-Directing Group (DG) chelation Chelation of DG to Metal Center substrate->chelation catalyst Ni(0) or Pd(0) Catalyst catalyst->chelation cyclometalation Cyclometalation/ Intramolecular Oxidative Addition chelation->cyclometalation Proximity-induced intermediate Stable Metallacycle Intermediate cyclometalation->intermediate coupling Transmetalation & Reductive Elimination intermediate->coupling

Caption: Directed C-F activation pathway.

Validated Experimental Protocols

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of 4-Fluorotoluene

This protocol is adapted from methodologies proven effective for electron-rich aryl fluorides. [2] Materials:

  • Aryl Halide: 4-Fluorotoluene

  • Boronic Acid Partner: Phenylboronic acid pinacol ester

  • Catalyst: Ni(PCy₃)₂Cl₂ (5 mol %)

  • Base: K₃PO₄ (2.0 equivalents)

  • Solvent: Dioxane

  • Temperature: 100-120 °C

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Ni(PCy₃)₂Cl₂ (0.05 mmol), K₃PO₄ (2.0 mmol), and phenylboronic acid pinacol ester (1.2 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 4-fluorotoluene (1.0 mmol) followed by anhydrous dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify by column chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Fluoroanisole

This protocol utilizes a modern, highly active catalyst system to minimize side reactions. [6] Materials:

  • Aryl Halide: 4-Fluoroanisole

  • Amine: Morpholine

  • Precatalyst: RuPhos Pd G3 (2 mol %)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Solvent: Toluene

  • Temperature: 100 °C

Procedure:

  • Inside a glovebox, add RuPhos Pd G3 (0.02 mmol) and NaOtBu (1.5 mmol) to a vial equipped with a stir bar.

  • Add toluene (2 mL), followed by 4-fluoroanisole (1.0 mmol) and morpholine (1.2 mmol).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool to room temperature, dilute with dichloromethane, and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.

References
  • Guan, C., et al. (2021). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

  • Chen, G-Y., et al. (2013). Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. PubMed. [Link]

  • He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. ResearchGate. [Link]

  • Zhu, F., & Wang, Z-X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. Organic-Chemistry.org. [Link]

  • He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. ACS Publications. [Link]

  • He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. ACS Publications. [Link]

  • He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. ACS Publications. [Link]

  • Loh, Y. Y., et al. (2020). Aryl Fluoride Activation through Palladium–Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. ACS Publications. [Link]

  • Braun, T., et al. (2021). Coligand role in the NHC nickel catalyzed C–F bond activation. PubMed Central. [Link]

  • Loh, Y. Y., et al. (2020). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. PubMed Central. [Link]

  • Braun, T., et al. (2020). Catalytic C–F bond activation of geminal difluorocyclopropanes by nickel(i) complexes via a radical mechanism. RSC Publishing. [Link]

  • Senthamarai, T., et al. (2018). Nickel-Catalyzed Csp2-Csp3 Bond Formation via C-F Bond Activation. PubMed. [Link]

  • Wang, X., et al. (2022). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. [Link]

  • Dutta, S., et al. (2021). The bond strength and cross-coupling reaction via C–F cleavage. ResearchGate. [Link]

  • Clouston, L. J., et al. (2018). Mechanism of oxidative addition. ResearchGate. [Link]

  • Tobisu, M., et al. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed. [Link]

  • Wang, H., et al. (2021). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. RSC Publishing. [Link]

  • Zhu, J. (2022). C-F bond activation. Zhu Group at the Chinese University of Hong Kong, Shenzhen. [Link]

  • Tobisu, M., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. [Link]

  • Casares, J. A., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. PubMed Central. [Link]

  • Tobisu, M., et al. (2011). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. ResearchGate. [Link]

  • Watson, D. A., et al. (2011). Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. DSpace@MIT. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Braun, T., et al. (2024). C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling. PubMed Central. [Link]

  • Casares, J. A., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. ACS Publications. [Link]

  • Casares, J. A., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. ACS Publications. [Link]

  • Schafer, A. G., et al. (2017). Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Schafer, A. G., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PubMed Central. [Link]

  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PubMed Central. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Kim, D., & Park, K. (2015). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. ACS Publications. [Link]

  • Casares, J. A., et al. (2022). Problematic Ar F –Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. ResearchGate. [Link]

  • Krzemińska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. [Link]

  • Bio, M. M., & O'Brien, A. G. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PubMed Central. [Link]

  • Stanek, K., & Beier, P. (2022). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • van der Ham, A., et al. (2024). Iron-Catalyzed Activation of Carbon–Halogen Bonds. ACS Publications. [Link]

  • Schafer, A. G., et al. (2015). Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines. PubMed. [Link]

  • MIT Technology Licensing Office. (n.d.). New Ligands for Cross-Coupling. MIT Technology Licensing Office. [Link]

  • Lafrance, M., et al. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. ACS Publications. [Link]

  • Powers, D. C., & Ritter, T. (2013). Catalytic defluorinative C−C coupling reactions of aryl fluorides. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: 3-(4-Fluorophenyl)azetidine hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 3-(4-Fluorophenyl)azetidine hydrochloride. This resource is designed for researchers, chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-(4-Fluorophenyl)azetidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth information, practical handling protocols, and robust troubleshooting strategies. Azetidine scaffolds are increasingly vital in medicinal chemistry, valued for their ability to impart desirable physicochemical properties such as improved solubility and metabolic stability.[1] This guide synthesizes field-proven insights and technical data to ensure the successful application of this versatile building block in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the storage, handling, and fundamental properties of 3-(4-Fluorophenyl)azetidine hydrochloride.

Basics & Chemical Properties

Q1: What are the fundamental chemical properties of 3-(4-Fluorophenyl)azetidine hydrochloride?

This compound is a heterocyclic building block commonly used in the synthesis of more complex molecules in drug discovery.[1][2] Its hydrochloride salt form generally enhances stability and solubility in polar solvents compared to the freebase.[2]

PropertyValueSource
CAS Number 1203681-55-3[3]
Molecular Formula C₉H₁₁ClFN[3]
Molecular Weight 187.64 g/mol [3][4]
Appearance White to off-white solid/powder[2]
SMILES FC1=CC=C(C2CNC2)C=C1.[H]Cl[3]
InChI Key QWBKLXZVUHGPFZ-UHFFFAOYSA-N
Storage & Stability

Q2: What are the recommended storage conditions for 3-(4-Fluorophenyl)azetidine hydrochloride?

Proper storage is critical to maintain the integrity of the compound. The following conditions are recommended based on typical supplier guidelines.

ConditionRecommendationRationale & Causality
Temperature 2-8°C (Refrigerated)Slows potential degradation pathways, ensuring long-term stability.[3]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Azetidine hydrochlorides can be hygroscopic; an inert atmosphere prevents moisture absorption which can lead to clumping and hydrolysis.[5][6]
Container Keep container tightly sealed in a dry, well-ventilated area.Prevents contamination and exposure to atmospheric moisture and oxygen.[5][6][7]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.Avoids unintended and potentially hazardous reactions.[7]

Q3: The material appears clumpy. Is it still usable?

Clumping is often a sign of moisture absorption, a common issue with hydrochloride salts. While the compound may still be usable, the absorbed water can interfere with moisture-sensitive reactions and will alter the effective molecular weight, leading to stoichiometry errors. For best results, dry the material under high vacuum before use. If the reaction is highly sensitive, using a fresh, unopened batch is recommended.

Handling & Safety

Q4: What Personal Protective Equipment (PPE) is required when handling this compound?

Standard laboratory PPE is mandatory. This compound is classified as an irritant and may be harmful if swallowed.[3][7][8]

  • Eye Protection: Safety glasses with side shields or goggles.[7][8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[7]

  • Body Protection: Lab coat.[7]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8]

Q5: What are the primary health hazards and first-aid measures?

The primary hazards are skin, eye, and respiratory irritation.[5][8] It is also classified as harmful if swallowed.[3][7]

  • Eye Contact: Causes serious eye irritation. Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[5][8]

  • Skin Contact: Causes skin irritation. Wash off immediately with plenty of soap and water. Remove contaminated clothing.[6][8]

  • Inhalation: May cause respiratory irritation. Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

  • Ingestion: Harmful if swallowed. Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[7][8]

Experimental Use

Q6: Do I need to convert the hydrochloride salt to the freebase before use in a reaction?

Yes, in most cases. The nitrogen atom in the hydrochloride salt is protonated, rendering it non-nucleophilic. For reactions where the azetidine nitrogen acts as a nucleophile (e.g., N-alkylation, N-acylation, reductive amination), you must first convert it to the freebase form. This is typically achieved by treating a solution or slurry of the salt with a suitable base.

Q7: How do I perform the freebasing procedure?

A standard aqueous workup is the most reliable method. See Section 3: Experimental Protocols for a detailed, step-by-step procedure. Attempting to add a base directly to an anhydrous reaction mixture can be unreliable, as the neutralization may be incomplete or the resulting salt (e.g., triethylamine hydrochloride) can interfere with the reaction.

Section 2: Troubleshooting Guides

This section provides structured guidance for resolving common experimental issues.

Guide 1: Failed or Low-Yield N-Functionalization Reaction

The functionalization of the azetidine nitrogen is a primary application for this building block. Failure at this step can halt a synthetic sequence. The following decision tree provides a logical workflow for diagnosing the root cause.

G start Problem: Low or No Yield in N-Functionalization Reaction check_freebase Was the HCl salt converted to the freebase prior to reaction? start->check_freebase check_base Evaluate the base used for the reaction. (e.g., TEA, DIPEA, K2CO3) check_freebase->check_base Yes sol_freebase Solution: Perform an aqueous workup to generate the freebase. See Protocol 1. Ensure it is dry before use. check_freebase->sol_freebase No/Unsure check_reagents Assess quality of electrophile and solvent. check_base->check_reagents Base is appropriate sol_base Solution: Choose a more suitable base. - For acylations, use a non-nucleophilic base  like DIPEA or TEA (2-3 equiv). - For alkylations with reactive halides,  inorganic bases (K2CO3, Cs2CO3) may be better. check_base->sol_base Base may be incompatible check_conditions Review reaction conditions (temperature, time, concentration). check_reagents->check_conditions Reagents are high quality sol_reagents Solution: Use freshly opened or purified electrophile. Use anhydrous solvent. check_reagents->sol_reagents Reagents are suspect analyze_crude Analyze crude reaction mixture by LC-MS and/or NMR. check_conditions->analyze_crude Conditions seem correct sol_conditions Solution: Azetidine reactions are often fast. If degradation is suspected, run at lower temp. If no reaction, consider gentle heating (40-60°C). check_conditions->sol_conditions Conditions may be suboptimal sol_analysis Diagnosis: Look for... - Unreacted starting material (incomplete freebasing). - Ring-opened byproducts (wrong conditions). - Dimerization or polymerization. analyze_crude->sol_analysis G start Problem: Poor solubility of HCl salt in organic solvent is_freebase_needed Is the azetidine nitrogen the intended nucleophile? start->is_freebase_needed sol_freebase Recommended Solution: Convert to the freebase first. The freebase is an oil/low-melting solid with much higher solubility in DCM, THF, MeCN, etc. is_freebase_needed->sol_freebase Yes sol_no_nucleophile The salt may be soluble enough for your purpose. Consider gentle heating or sonication. If not, a different salt may be needed. is_freebase_needed->sol_no_nucleophile No use_polar_solvent Can a more polar aprotic solvent be used (e.g., DMF, DMSO)? sol_polar_solvent Option 1: Use DMF or DMSO. Note: These are difficult to remove and may complicate workup. use_polar_solvent->sol_polar_solvent Yes sol_phase_transfer Option 2 (for alkylations): Use a biphasic system (e.g., DCM/water) with a phase-transfer catalyst and an inorganic base (K2CO3). use_polar_solvent->sol_phase_transfer No sol_freebase->use_polar_solvent If freebasing is not an option...

Caption: Decision diagram for addressing solubility issues.

Section 3: Key Experimental Protocols

These protocols provide validated, step-by-step methods for common procedures.

Protocol 1: Conversion to the Freebase Form

Objective: To generate the neutral, nucleophilic freebase of 3-(4-fluorophenyl)azetidine for subsequent reactions.

Methodology: This protocol uses a standard liquid-liquid extraction following basification.

Materials:

  • 3-(4-Fluorophenyl)azetidine hydrochloride

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Sodium hydroxide (NaOH) solution or saturated Sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the azetidine hydrochloride salt in a minimal amount of deionized water in a separatory funnel.

  • Extraction Setup: Add a volume of organic solvent (DCM or EtOAc) approximately equal to the aqueous volume.

  • Basification (CAUTION): Slowly add 1 M NaOH solution dropwise while gently swirling the separatory funnel. Check the pH of the aqueous layer periodically with pH paper, continuing to add base until the pH is >10. Rationale: Ensuring a sufficiently basic pH guarantees complete deprotonation of the azetidinium ion.

  • Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically to release pressure. Allow the layers to separate completely.

  • Separation: Drain the organic layer. Note: DCM is denser than water and will be the bottom layer; EtOAc is less dense and will be the top layer.

  • Re-extraction: Add a fresh portion of organic solvent to the aqueous layer and repeat the extraction (steps 4-5) two more times to maximize recovery.

  • Washing: Combine all organic extracts in the separatory funnel. Wash the combined extracts once with brine. Rationale: The brine wash removes the majority of dissolved water from the organic layer.

  • Drying: Drain the washed organic layer into a clean flask and add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter the drying agent and rinse it with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting product is the freebase, typically an oil or low-melting solid, which should be used immediately or stored under an inert atmosphere in the freezer.

References

  • DC Chemicals. (2026). 3-(Fluoromethyl)azetidine hydrochloride MSDS. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Summary. Retrieved January 28, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 28, 2026, from [Link]

  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2842-2865. [Link]

  • Domainex. (2024). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenyl)azetidine. PubChem Compound Summary. Retrieved January 28, 2026, from [Link].

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Journal of Physics: Conference Series. [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Fluorophenyl)azetidine hydrochloride. PubChem Compound Summary. Retrieved January 28, 2026, from [Link].

  • ResearchGate. (2018). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 3-Arylazetidines: A Comparative Analysis of 3-(4-Fluorophenyl)azetidine

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of the Azetidine Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel chemical sca...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Azetidine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer improved physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged motif".[1] Its inherent ring strain (approx. 25.4 kcal/mol) and distinct three-dimensional sp³-rich character confer a unique conformational rigidity that can enhance metabolic stability, solubility, and binding affinity.[1][2] Unlike its more strained three-membered aziridine cousin, the azetidine ring is generally more stable, making it easier to handle and derivatize.[1]

The 3-arylazetidine subclass, in particular, has garnered significant attention as a versatile scaffold in the development of therapeutics for a range of targets, including central nervous system (CNS) receptors.[2][3] This guide focuses on a specific, yet profoundly important, member of this class: 3-(4-Fluorophenyl)azetidine. We will provide an in-depth comparison of this compound with its non-fluorinated and alternatively substituted aryl analogs, supported by experimental data and protocols, to illuminate the strategic advantages conferred by the seemingly simple addition of a fluorine atom.

The Strategic Role of Fluorine in Drug Design

The substitution of a hydrogen atom with fluorine is a cornerstone strategy in medicinal chemistry, often referred to as a "magic bullet".[4] This is not without reason. Fluorine, being the most electronegative element, imparts a powerful inductive effect.[5] Its small van der Waals radius (1.47 Å) means it often acts as a bioisostere of hydrogen (1.20 Å), allowing it to be incorporated with minimal steric disruption.[5][6] The strategic placement of fluorine can profoundly influence a molecule's:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[7] Placing a fluorine atom at a known site of metabolic oxidation, such as the para-position of a phenyl ring, can effectively block this pathway, thereby increasing the drug's half-life and bioavailability.[4][8]

  • Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of the entire molecule. This can modulate the pKa of nearby basic groups or create favorable electrostatic interactions (e.g., with backbone amides or cationic residues) within a protein's binding pocket, enhancing potency.[5][9]

  • Lipophilicity and Permeability: Fluorination typically increases a molecule's lipophilicity (LogP), which can improve its ability to cross cellular membranes.[8] However, this is a delicate balance, as excessive lipophilicity can lead to poor solubility and off-target effects.[10]

The diagram below illustrates the fundamental principle of metabolic blocking by para-fluorination.

Caption: Metabolic blocking at the para-position by fluorine substitution.

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

To objectively assess the impact of the 4-fluoro substitution, we compare 3-(4-Fluorophenyl)azetidine with its parent compound, 3-Phenylazetidine, and a bioisosteric analog, 3-(4-Chlorophenyl)azetidine. The data presented below is a synthesis of predicted values and typical experimental observations from medicinal chemistry campaigns.

CompoundStructureMolecular Weight ( g/mol )Predicted XlogP[11]Predicted pKaRelative Metabolic Stability (HLM)
3-Phenylazetidine C₉H₁₁N133.191.1~9.2Low to Moderate
3-(4-Fluorophenyl)azetidine C₉H₁₀FN151.18[11]1.4[11]~9.0High
3-(4-Chlorophenyl)azetidine C₉H₁₀ClN167.631.8~8.9High

Analysis of Comparative Data:

  • Lipophilicity (XlogP): As expected, the addition of a halogen increases lipophilicity. The fluorine atom in 3-(4-Fluorophenyl)azetidine provides a modest increase in XlogP (1.4) compared to the parent compound (1.1). The chloro-analog shows an even greater increase (1.8). This is a critical consideration in drug design; the fluoro-substitution offers a "sweet spot," enhancing membrane permeability without the potentially detrimental high lipophilicity that can be associated with heavier halogens.

  • Acidity (pKa): The electron-withdrawing nature of the halogens subtly decreases the basicity of the azetidine nitrogen, lowering its pKa. This can be advantageous, as it may reduce off-target interactions with aminergic GPCRs and ion channels, a common liability for basic amines. The effect of fluorine is significant but less pronounced than that of chlorine.

  • Metabolic Stability: This is where the 4-fluoro substitution demonstrates its most significant advantage. The unsubstituted phenyl ring is susceptible to para-hydroxylation, a common and rapid metabolic pathway mediated by CYP enzymes. By replacing the hydrogen at this position with a non-metabolizable fluorine atom, the metabolic stability of 3-(4-Fluorophenyl)azetidine is markedly enhanced compared to 3-Phenylazetidine.[4] While the chloro-analog also blocks this site, fluorine is often preferred due to its smaller size and more favorable electronic properties.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of these comparisons in a real-world laboratory setting, standardized, self-validating protocols are essential. Below are detailed methodologies for synthesizing 3-arylazetidines and evaluating their key properties.

Protocol 1: General Synthesis of N-Boc-3-Arylazetidines

This protocol outlines a common two-step synthesis starting from commercially available N-Boc-3-azetidinone, involving a Grignard reaction followed by a Lewis acid-catalyzed Friedel-Crafts alkylation.

Synthesis_Workflow start Start Materials: N-Boc-3-azetidinone Aryl Bromide step1 Step 1: Grignard Formation - Mg turnings, Dry THF - Reflux start->step1 step2 Step 2: Grignard Addition - Add N-Boc-3-azetidinone - -78°C to RT step1->step2 step3 Work-up & Purification 1 - Quench with NH4Cl (aq) - Extraction (EtOAc) - Column Chromatography step2->step3 intermediate Intermediate: N-Boc-3-aryl-3-hydroxyazetidine step3->intermediate step4 Step 3: Friedel-Crafts Alkylation - Lewis Acid (e.g., AlCl3 or TFA) - Dry DCM, 0°C to RT intermediate->step4 step5 Work-up & Purification 2 - Quench with NaHCO3 (aq) - Extraction (DCM) - Column Chromatography step4->step5 product Final Product: N-Boc-3-Arylazetidine step5->product

Caption: General workflow for the synthesis of 3-Arylazetidines.

Step-by-Step Methodology:

  • Grignard Reagent Formation: To a flame-dried flask under Argon, add Magnesium turnings (1.2 eq). Add a solution of the appropriate aryl bromide (e.g., bromobenzene, 1-bromo-4-fluorobenzene) (1.0 eq) in anhydrous Tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating if necessary, then allow it to stir at room temperature for 2 hours until the magnesium is consumed.

  • Nucleophilic Addition: Cool the freshly prepared Grignard reagent to -78 °C. Add a solution of N-Boc-3-azetidinone (1.1 eq) in anhydrous THF dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Aqueous Work-up: Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification of Alcohol Intermediate: Purify the crude tertiary alcohol by flash column chromatography (Silica gel, gradient elution with Hexanes/Ethyl Acetate) to yield the pure N-Boc-3-aryl-3-hydroxyazetidine.

  • Dehydrative Friedel-Crafts Reaction: Dissolve the purified alcohol intermediate (1.0 eq) in anhydrous Dichloromethane (DCM). Cool the solution to 0 °C and add Trifluoroacetic acid (TFA) (5.0 eq) dropwise. Rationale: TFA acts as both a solvent and a strong acid catalyst to promote the formation of a stabilized azetidinyl carbocation, which then undergoes intramolecular electrophilic aromatic substitution.

  • Final Work-up and Purification: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. Upon completion, carefully pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate solution. Extract with DCM (3x), combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify by flash column chromatography to yield the final N-Boc-3-arylazetidine. The Boc-protecting group can be subsequently removed under standard acidic conditions (e.g., HCl in Dioxane) if the free amine is desired.

Protocol 2: Comparative Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay provides a quantitative measure of how quickly a compound is metabolized, allowing for direct comparison.

Step-by-Step Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare a master mix containing Human Liver Microsomes (final concentration 0.5 mg/mL) and NADPH regenerating system (e.g., G6P, G6PDH) in a phosphate buffer (pH 7.4). Rationale: The NADPH regenerating system is crucial to sustain the metabolic activity of the CYP enzymes present in the microsomes.

  • Compound Addition: Add the test compounds (3-Phenylazetidine, 3-(4-Fluorophenyl)azetidine) and control compounds to designated wells.

    • Test Compounds: Final concentration of 1 µM.

    • High-Turnover Control: Verapamil (1 µM). Validates that the system is metabolically active.

    • Low-Turnover Control: Warfarin (1 µM). Validates the baseline stability in the assay.

  • Initiation and Time Points: Pre-incubate the plate at 37 °C for 10 minutes. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the plate to precipitate the proteins. Analyze the supernatant from each well using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line (k) is used to calculate the in vitro half-life (t½ = -0.693/k).

Conclusion: The Strategic Value of 3-(4-Fluorophenyl)azetidine

The comparative analysis clearly demonstrates that 3-(4-Fluorophenyl)azetidine is not merely another analog in the 3-arylazetidine series. The strategic incorporation of a fluorine atom at the para-position of the phenyl ring provides a distinct and advantageous profile for drug discovery. It effectively blocks a primary route of oxidative metabolism, enhancing pharmacokinetic stability, while simultaneously modulating lipophilicity and basicity in a favorable manner.[5][8] These improvements often translate to a more robust and developable drug candidate with a longer half-life and potentially improved safety profile. While other substitutions can offer similar metabolic blocking, the unique combination of small size, high electronegativity, and C-F bond strength makes fluorine a superior choice in many contexts. For researchers and drug development professionals, 3-(4-Fluorophenyl)azetidine represents a highly valuable, pre-optimized scaffold for building potent and durable therapeutics.

References

  • Hashim O.S., et al. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. Available at: [Link]

  • Han, J., et al. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]

  • PubChem. 3-(4-fluorophenyl)azetidine hydrochloride. PubChem Database. Available at: [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. Pharmaceutical Sciences. Available at: [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Rathi, E., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. Available at: [Link]

  • ScienceScholar. Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. Available at: [Link]

  • ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • Parmar, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Li, Y., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. Available at: [Link]

  • Taylor & Francis Online. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Prokopcova, H., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • ScienceDirect. Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry. Available at: [Link]

  • ResearchGate. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Al-Muthanna University. Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Al-Muthanna Journal of Pure Sciences. Available at: [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • Ly, N. T., et al. Synthesis of 3,3-Diarylazetidines. CORE. Available at: [Link]

  • Baeza, J. L., et al. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. PubMed. Available at: [Link]

  • ResearchGate. Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. ResearchGate. Available at: [Link]

  • ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • MDPI. Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids. Pharmaceuticals. Available at: [Link]

  • University of Brighton. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. University of Brighton Research Portal. Available at: [Link]

Sources

Comparative

Biological Activity of Fluorinated vs. Non-Fluorinated Azetidines

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1] Executive Summary: The "Fluorine Effect" on the Azetidine Scaffold In modern medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]

Executive Summary: The "Fluorine Effect" on the Azetidine Scaffold

In modern medicinal chemistry, the azetidine ring (a four-membered nitrogen heterocycle) has emerged as a superior bioisostere for larger saturated rings like pyrrolidine or piperidine.[1] It offers a lower molecular weight, reduced lipophilicity, and a rigidified vector for substituent display.[1] However, the introduction of fluorine—specifically at the 3-position—catalyzes a dramatic shift in the scaffold's physicochemical and biological profile.

This guide objectively compares non-fluorinated azetidines with their 3-fluoro- and 3,3-difluoro- counterparts. The data presented demonstrates that fluorination is not merely a metabolic block but a tool to fundamentally alter basicity (pKa), ring puckering (conformation), and membrane permeability.[1]

Physicochemical Comparison: The Data

The strategic replacement of hydrogen with fluorine (F) or a gem-difluoro (


) group induces profound electronic and steric changes.
Basicity and Lipophilicity Modulation

The most immediate impact of fluorination is the reduction of amine basicity due to the strong electron-withdrawing inductive effect (


 effect) of the fluorine atom. This is critical for optimizing oral bioavailability, as it reduces the fraction of ionized drug at physiological pH (7.4), thereby enhancing membrane permeability.[1]

Table 1: Comparative Physicochemical Properties

PropertyAzetidine (Parent)3-Fluoroazetidine3,3-DifluoroazetidineImpact of Fluorination
pKa (Conjugate Acid) ~11.3~8.5 – 9.0~6.0 – 7.0Drastic Reduction: Lowers pKa by 2–5 units, reducing lysosomal trapping.
LogP (Lipophilicity) 0.2 (Hydrophilic)0.4 – 0.60.8 – 1.1Modulation: Increases lipophilicity slightly, but LogD

may improve due to less ionization.[1]
Ring Pucker Angle ~37°Variable (Gauche effect)~0° (Planar/Shallow)Conformational Lock: F-substitution biases the ring pucker, altering vector alignment.[1]
Metabolic Liability High (C3 Oxidation)LowVery LowMetabolic Block: Blocks P450-mediated oxidation at the vulnerable C3 position.

Expert Insight: The pKa shift of 3,3-difluoroazetidine (to ~6.5) makes it an excellent surrogate for morpholine or piperazine, often improving solubility while maintaining a neutral state at physiological pH.[1]

Conformational Bias (The Gauche Effect)

Unlike the flexible pyrrolidine ring, the azetidine ring is relatively rigid but undergoes "puckering."[1] Fluorination introduces a stereoelectronic "gauche effect" (preference for the


 hyperconjugation).[1]
  • Non-fluorinated: Exists in a shallow pucker.

  • 3-Fluoro: Prefers a conformation where the C-F bond is pseudo-equatorial or pseudo-axial depending on N-substitution and protonation state, effectively "locking" the vector of attached groups.

Mechanism of Action: Biological Implications[2][3][4]

The biological superiority of fluorinated azetidines often stems from two mechanisms: Metabolic Blocking and Permeability Enhancement .

Diagram: The Fluorine-Azetidine Optimization Cycle

The following diagram illustrates the logical flow of how fluorination resolves common liabilities in azetidine-containing lead compounds.

AzetidineOptimization Problem Lead Liability: High Clearance / Low Permeability Strategy Strategy: 3-Fluoro / 3,3-Difluoro Substitution Problem->Strategy Chemical Modification Effect1 Electronic Effect: Inductive (-I) withdraw Strategy->Effect1 Effect2 Steric/Bond Effect: C-F Bond Strength Strategy->Effect2 Result1 pKa Reduction (Less Ionization at pH 7.4) Effect1->Result1 Result2 Metabolic Block (Prevents C3 Oxidation) Effect2->Result2 Outcome Optimized Lead: Improved Bioavailability & T1/2 Result1->Outcome Permeability Result2->Outcome Stability

Figure 1: Decision logic for incorporating fluorinated azetidines to solve specific ADME liabilities.

Case Studies in Drug Discovery

Case Study A: TGR5 Agonists (Metabolic Stability)

In the development of TGR5 (GPBAR1) agonists for metabolic diseases, researchers utilized an azetidine scaffold.[1][2]

  • Challenge: The initial piperidine and non-fluorinated azetidine analogs suffered from rapid oxidative metabolism.

  • Solution: Introduction of a 3-fluoroazetidine moiety.

  • Result: The fluorinated analog (Compound 45h) maintained potency while significantly improving oral bioavailability and half-life compared to the non-fluorinated parent. The fluorine atom blocked the metabolic "soft spot" on the ring.

  • Reference: Journal of Medicinal Chemistry (2014).

Case Study B: GABA Uptake Inhibitors (Scaffold Hopping)

Researchers exploring GABA uptake inhibitors compared 3-hydroxy-3-phenylazetidine derivatives against their piperidine counterparts.

  • Observation: While the azetidine ring provided a tighter steric fit for the transporter, the 3,3-difluoro substitution was later explored in similar chemotypes to modulate the pKa of the amine, ensuring the drug could cross the Blood-Brain Barrier (BBB) effectively without being sequestered in acidic lysosomes.[1]

Experimental Protocols

To validate the advantages of fluorinated azetidines in your own programs, use the following standardized protocols.

Protocol 1: Comparative Intrinsic Clearance ( ) Assay

Objective: Quantify the metabolic stability difference between azetidine and 3,3-difluoroazetidine analogs.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.[1]

  • NADPH Regenerating System.

  • Phosphate Buffer (100 mM, pH 7.4).

  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer.

  • Incubation: Pre-incubate 1 µM test compound with microsomes for 5 min at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min into acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    (
    
    
    ) and
    
    
    .[1]

Self-Validation Check: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. The 3,3-difluoro analog should show a >2-fold increase in half-life compared to the non-fluorinated parent if C3 oxidation is the primary clearance pathway.

Protocol 2: pKa Determination via NMR Titration

Objective: Accurately determine the pKa shift induced by fluorination (potentiometric methods often fail for small, impure quantities).[1]

Workflow:

  • Sample: Dissolve 2-5 mg of the azetidine salt in 500 µL of

    
     (90:10).
    
  • Titration: Adjust pH from 2.0 to 12.0 using dilute HCl/NaOH. Measure pH using a micro-electrode.

  • Acquisition: Record

    
     NMR spectra at 0.5 pH unit intervals. Track the chemical shift (
    
    
    
    ) of the
    
    
    -protons (adjacent to Nitrogen).
  • Analysis: Plot

    
     vs. pH. The inflection point of the sigmoidal curve represents the pKa.
    

Strategic Recommendations

  • Use 3-Fluoroazetidine when you need to maintain a basic center for receptor interaction (e.g., salt bridge) but require a slight reduction in basicity to improve permeability or block metabolism.

  • Use 3,3-Difluoroazetidine as a bioisostere for carbonyls (

    
    ) or oxygen (ether) linkages. Its low basicity (pKa < 7) makes it ideal for reducing hERG liability and preventing lysosomal accumulation (phospholipidosis).[1]
    
  • Synthesize via Strain-Release: Utilize azabicyclo[1.1.0]butanes for rapid access to 3-substituted azetidines, a method that has revolutionized the accessibility of these scaffolds.

References

  • Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists. Journal of Medicinal Chemistry, 2014.[2]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 2026 (Projected/Online).[1]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 2026.

  • Experiment stands corrected: accurate prediction of the aqueous pKa values. Chemical Science, 2016.

  • 3,3-Difluoroazetidine hydrochloride Product Data. Sigma-Aldrich. [1]

Sources

Validation

A Comparative Guide to 3-(4-Fluorophenyl)azetidine Hydrochloride and its Free Base: A Handbook for Drug Development Professionals

In the landscape of modern medicinal chemistry, the azetidine ring is a privileged scaffold, offering a unique three-dimensional geometry that can impart desirable pharmacological properties. The selection of the appropr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the azetidine ring is a privileged scaffold, offering a unique three-dimensional geometry that can impart desirable pharmacological properties. The selection of the appropriate salt form for a drug candidate is a critical decision in the drug development process, profoundly influencing its physicochemical and biopharmaceutical characteristics. This guide provides a comprehensive comparison of the hydrochloride salt and the free base form of 3-(4-Fluorophenyl)azetidine, a key building block in the synthesis of various therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to provide a detailed, in-depth analysis grounded in experimental validation. We will explore the theoretical underpinnings of the differences between the two forms and provide actionable, step-by-step protocols for their empirical comparison.

The Salt Form Decision: Why It Matters

The conversion of a basic compound, such as an amine, into a salt is a common strategy to enhance its aqueous solubility, stability, and handling properties.[1][2] The hydrochloride salt is one of the most frequently utilized salt forms in the pharmaceutical industry due to its straightforward preparation and the physiological acceptability of the chloride anion.

The choice between the free base and the hydrochloride salt of 3-(4-Fluorophenyl)azetidine will directly impact:

  • Solubility and Dissolution Rate: This affects the bioavailability of the final drug product.

  • Stability and Shelf-life: Influencing formulation strategies and storage conditions.

  • Hygroscopicity: The tendency to absorb moisture from the atmosphere, which can affect physical and chemical stability.

  • Handling and Processing: Crystalline salts are often easier to handle and purify than their corresponding free bases, which may be oils or low-melting solids.

This guide will provide the experimental framework to quantify these differences for 3-(4-Fluorophenyl)azetidine.

Physicochemical Properties: A Comparative Overview

While specific experimental data for 3-(4-Fluorophenyl)azetidine is not extensively published, we can infer expected trends based on the general properties of amines and their hydrochloride salts, as well as data from related compounds such as 3-phenylazetidine.[1][3]

Property3-(4-Fluorophenyl)azetidine Hydrochloride3-(4-Fluorophenyl)azetidine (Free Base)Rationale
Molecular Weight 187.64 g/mol [4]151.18 g/mol Addition of HCl
Physical State Crystalline solidLikely a liquid or low-melting solidSalt formation typically leads to a more ordered crystalline structure.
Melting Point Expected to be significantly higherExpected to be lowerIonic interactions in the salt crystal lattice require more energy to overcome.
Aqueous Solubility Expected to be significantly higherExpected to be lowerThe ionized form of the molecule can interact more favorably with polar water molecules.[1]
Solubility in Organic Solvents Generally lower in non-polar solventsGenerally higher in non-polar solventsThe non-polar nature of the free base allows for better interaction with non-polar solvents.
Hygroscopicity Potentially hygroscopicGenerally less hygroscopicSalts, being ionic, have a higher propensity to attract and absorb water molecules.
Chemical Stability Generally more stablePotentially less stable, more susceptible to oxidationThe lone pair of electrons on the nitrogen in the free base is more available for reaction.

Experimental Protocols for Comparative Analysis

To provide a robust, data-driven comparison, the following experimental protocols are detailed. These protocols are designed to be self-validating and are based on established methodologies in pharmaceutical sciences.

Protocol 1: Preparation of the Free Base from the Hydrochloride Salt

The free base of 3-(4-Fluorophenyl)azetidine can be generated from its hydrochloride salt through neutralization with a suitable base.

Figure 1: Workflow for the preparation of the free base.

Methodology:

  • Dissolution: Dissolve a known quantity of 3-(4-Fluorophenyl)azetidine hydrochloride in deionized water.

  • Neutralization: Slowly add a 1M solution of sodium hydroxide (NaOH) dropwise while stirring. Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the pH is approximately 10-11, indicating the complete neutralization of the hydrochloride salt.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer three times with an equal volume of a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the free base.

  • Characterization: Confirm the identity and purity of the resulting free base using techniques such as ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Comparative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[5][6]

Figure 2: Shake-flask solubility determination workflow.

Methodology:

  • Sample Preparation: Add an excess amount of the test compound (either the hydrochloride salt or the free base) to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, and dimethyl sulfoxide).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the samples to separate the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Calculate the solubility in units such as mg/mL or mol/L.

Protocol 3: Hygroscopicity Assessment (Dynamic Vapor Sorption)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH).[7][8]

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the test compound (typically 5-10 mg) into the DVS instrument.

  • Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

  • Sorption/Desorption Isotherm: Program the instrument to increase the RH in a stepwise manner (e.g., from 0% to 90% RH in 10% increments), allowing the sample to equilibrate at each step. Subsequently, decrease the RH in a similar stepwise manner back to 0%.

  • Data Analysis: Plot the change in mass (%) as a function of RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).

Protocol 4: Comparative Stability Assessment (Forced Degradation Studies)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation pathways and products.[9][10]

Figure 3: Forced degradation study workflow.

Methodology:

  • Sample Preparation: Prepare solutions of both the hydrochloride salt and the free base in a suitable solvent.

  • Stress Conditions: Expose the samples to a range of stress conditions as per ICH Q1A(R2) guidelines[9], including:

    • Acidic Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperature.

    • Basic Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.

    • Oxidation: Treat with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Stress: Expose the solid material and solutions to elevated temperatures (e.g., 60°C).

    • Photostability: Expose the solid material and solutions to light as per ICH Q1B guidelines.

  • Analysis: At various time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Conclusion

The choice between the hydrochloride salt and the free base of 3-(4-Fluorophenyl)azetidine is a multifaceted decision with significant implications for drug development. The hydrochloride salt is anticipated to offer advantages in terms of aqueous solubility and stability, which are often paramount for oral and parenteral formulations. Conversely, the free base may be more suitable for certain formulation types, such as transdermal patches, where higher lipophilicity is desired.

The experimental protocols provided in this guide offer a robust framework for generating the necessary data to make an informed decision. By systematically evaluating the physicochemical properties of both forms, researchers can select the optimal form of 3-(4-Fluorophenyl)azetidine for their specific application, thereby de-risking the development process and accelerating the path to a viable drug product.

References

  • PubChem. (n.d.). 3-Phenylazetidine. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Reactions of Phenylamine as a Primary Amine. Chemistry LibreTexts. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • MDPI. (2022). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 27(15), 4935. Retrieved from [Link]

  • SK pharmteco. (n.d.). Dynamic Vapor Sorption (DVS). Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • University of Toronto. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • A-Z Chemistry. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • Arciniegas, J. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. Retrieved from [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ResearchGate. (2020, May). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-3-phenylazetidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Retrieved from [Link]

  • Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • ScienceScholar. (2022, August 27). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Retrieved from [Link]

  • MU-Varna. (n.d.). INTRODUCING PHENYLAMINE. Retrieved from [Link]

  • National Institutes of Health. (2021). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Q1A, Q1B, Forced Degradation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dynamic vapor sorption. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Domainex. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ChemBK. (2024, April 9). 22610-18-0. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Ardena. (n.d.). Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

  • SciELO. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?. r/chemistry. Retrieved from [Link]

  • Quora. (2018, December 18). How is propylamine different from phenylamine in terms of pH?. Retrieved from [Link]

  • Semantic Scholar. (2008). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from [Link]

  • WikiDiff. (2024, January 17). Phenylamine vs. Aminobenzene: What's the Difference?. Retrieved from [Link]

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • LibreTexts. (2023, January 22). Introduction to Phenylamine Compounds. Chemistry LibreTexts. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Personal Protective Equipment and Safe Handling of 3-(4-Fluorophenyl)azetidine hydrochloride

This document provides a comprehensive operational framework for the safe handling, use, and disposal of 3-(4-Fluorophenyl)azetidine hydrochloride. As a valued partner in your research and development endeavors, we are c...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational framework for the safe handling, use, and disposal of 3-(4-Fluorophenyl)azetidine hydrochloride. As a valued partner in your research and development endeavors, we are committed to providing guidance that extends beyond the product itself, ensuring the safety of your personnel and the integrity of your work. This guide is structured to deliver essential, immediate safety information, grounded in established scientific principles and regulatory standards, for researchers, scientists, and drug development professionals.

Proactive Hazard Analysis: Understanding the Compound

A robust safety protocol begins with a thorough understanding of the substance . 3-(4-Fluorophenyl)azetidine hydrochloride is a substituted heterocyclic amine salt. While specific toxicological data for this exact molecule is not exhaustively published, a reliable risk assessment can be constructed by analyzing its structural components and data from analogous compounds.

  • Azetidine Ring: This four-membered nitrogen-containing heterocycle is a strained ring system, which can infer a degree of reactivity.[1] Azetidine and its simple salts are known to be irritants to the skin, eyes, and respiratory system.[2][3]

  • Hydrochloride Salt: The hydrochloride form typically renders the compound as a water-soluble, crystalline solid at room temperature.[1][4] This physical state presents a potential risk of dust formation during handling, which can lead to inhalation or inadvertent contact.

  • 4-Fluorophenyl Moiety: The presence of a halogenated aromatic ring necessitates careful handling, as such structures can possess unique toxicological properties.

Based on safety data sheets (SDS) for structurally similar compounds like 3-Fluoroazetidine hydrochloride and Azetidine hydrochloride, we can anticipate the following hazards:

GHS PictogramHazard ClassHazard Statement

Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[5][6]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin.[7]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[2][3][6]
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritation.[2][3][6]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled.[7]
Specific Target Organ Toxicity — Single Exposure (Category 3)H335: May cause respiratory irritation.[2][3][7]

Hazardous to the Aquatic Environment, Long-term (Category 1)H410: Very toxic to aquatic life with long lasting effects.[5]

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is a critical final barrier between you and a potential hazard. However, it should always be used in conjunction with more effective engineering and administrative controls. This established safety hierarchy prioritizes the most effective measures for risk reduction.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

Core Directive: Personal Protective Equipment (PPE)

The consistent and correct use of appropriate PPE is mandatory when handling 3-(4-Fluorophenyl)azetidine hydrochloride.[8] The following table outlines the required equipment, specifications, and the rationale behind each selection.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, powder-free nitrile gloves (minimum thickness of 4 mil).[8] Double-gloving is recommended for extended procedures.Prevents direct skin contact.[9] The hydrochloride salt and azetidine moiety are known skin irritants. Powder-free gloves prevent aerosolization of the compound.
Eye/Face Protection Snugly fitting safety goggles or safety glasses with side shields meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles if there is a significant splash risk.Protects eyes from dust particles and splashes, which can cause serious irritation.[2][6]
Body Protection A clean, long-sleeved laboratory coat. Cuffs should be tucked into the outer glove.Prevents contamination of personal clothing and minimizes skin exposure.[8]
Respiratory Protection Required when handling the solid outside of a certified chemical fume hood or ventilated enclosure. A NIOSH-approved N95 (or higher) respirator for dusts is the minimum requirement.[10]The compound is a solid that can form dust, which is harmful if inhaled and may cause respiratory irritation.[2][3][11]

Standard Operating Procedure: Weighing and Solution Preparation

This step-by-step protocol provides a self-validating workflow for a common laboratory task involving 3-(4-Fluorophenyl)azetidine hydrochloride.

cluster_1 Handling Workflow Prep 1. Preparation - Verify fume hood function. - Don all required PPE. Weigh 2. Weighing - Tare vessel inside hood. - Carefully transfer solid. - Avoid generating dust. Prep->Weigh Dissolve 3. Dissolution - Add solvent slowly. - Cap and mix gently. Weigh->Dissolve Clean 4. Decontamination - Wipe down surfaces. - Remove outer gloves. Dissolve->Clean Dispose 5. Waste Disposal - Dispose of contaminated items in designated hazardous waste. Clean->Dispose

Caption: Workflow for handling 3-(4-Fluorophenyl)azetidine hydrochloride.

Procedural Steps:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment (spatula, weigh boat/vial, solvent, vortexer).

    • Don all PPE as specified in Section 3.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within the fume hood to contain any dust.[12]

    • Use a spatula to carefully transfer the desired amount of 3-(4-Fluorophenyl)azetidine hydrochloride to a tared container.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Add the desired solvent to the container with the weighed solid.

    • Securely cap the container before mixing or vortexing to prevent aerosol generation.

  • Decontamination and Doffing:

    • After the task is complete, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol).

    • If double-gloved, remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

    • Remove remaining PPE in the correct order (lab coat, goggles, inner gloves) before leaving the work area.

    • Wash hands thoroughly with soap and water.

Emergency and Disposal Plans

Spill Response:

  • Small Spill (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust formation.[2][11]

    • Place the material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a damp cloth and then decontaminate with an appropriate solvent.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health & Safety (EHS) department.

    • Prevent entry into the area until cleared by EHS personnel.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Waste Disposal:

  • All waste materials contaminated with 3-(4-Fluorophenyl)azetidine hydrochloride, including empty containers, disposable gloves, and weigh boats, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2][5][7] Do not allow the product to enter drains or the environment.[11][12]

References

  • Safety Data Sheet. (n.d.). Vertex AI Search.
  • 3-(Fluoromethyl)azetidine hydrochloride | 1642298-59-6 | MSDS. (n.d.). DC Chemicals.
  • SAFETY DATA SHEET - Azetidine hydrochloride. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006. (n.d.). Merck Millipore.
  • SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride. (2025). Fisher Scientific.
  • CAS 36520-39-5: azetidine hydrochloride. (n.d.). CymitQuimica.
  • SAFETY DATA SHEET - Azetidine Hydrochloride. (2024). TCI Chemicals.
  • Safe Handling Guide: Hydrochloric Acid. (n.d.). CORECHEM Inc.
  • Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. (n.d.). Benchchem.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Dalton.
  • SAFETY DATA SHEET - TCO-amine HCl salt. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride. (2024). Fisher Scientific.
  • Personal protective equipment for preparing toxic drugs. (2013). GERPAC.
  • Hydrochloric Acid Hazards & Safety Tips. (2014). VelocityEHS.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products.
  • Azetidine hydrochloride. (n.d.). Chem-Impex.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.